Product packaging for 2-Methylallylamine hydrochloride(Cat. No.:CAS No. 28148-54-1)

2-Methylallylamine hydrochloride

Cat. No.: B1589339
CAS No.: 28148-54-1
M. Wt: 107.58 g/mol
InChI Key: IOXCSDPJYGPYFW-UHFFFAOYSA-N
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Description

2-Methylallylamine hydrochloride is a useful research compound. Its molecular formula is C4H10ClN and its molecular weight is 107.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClN B1589339 2-Methylallylamine hydrochloride CAS No. 28148-54-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-4(2)3-5;/h1,3,5H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXCSDPJYGPYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474606
Record name 2-Methylallylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28148-54-1
Record name 2-Methylallylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylallylamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methylallylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methylallylamine hydrochloride is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of complex molecules and polymers. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its known applications and safety profile. The information is presented to support researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is the hydrochloride salt of 2-methylallylamine, a primary amine containing a C-C double bond. This dual functionality makes it a reactive and useful building block in organic chemistry.[1] The hydrochloride form enhances its stability and solubility in aqueous solutions.[1] It typically appears as a white crystalline powder.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name2-methylprop-2-en-1-amine;hydrochloride[1][3]
Synonyms2-Methyl-2-propen-1-amine hydrochloride, 3-Amino-2-methylprop-1-ene hydrochloride[2][4]
CAS Number28148-54-1[1][3][5][6][7]
Molecular FormulaC₄H₁₀ClN[1][3][5][6][7]
Molecular Weight107.58 g/mol [1][3][5][6][7]
Melting Point179-184 °C[1][4][6]
AppearanceWhite crystalline powder[1][2]
Purity≥98%[2][5]
Storage4°C, stored under nitrogen, away from moisture[5]

Spectroscopic Data

Spectroscopic methods are crucial for the structural elucidation and characterization of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide definitive structural information. The predicted ¹H NMR spectrum in D₂O would show distinct signals for the different proton environments in the molecule.[1]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

ProtonsSignal TypePredicted Chemical Shift (δ, ppm)
Vinyl Protons (=CH₂)Singlets or narrow multiplets4.9-5.1
Methylene Protons (-CH₂-)SingletNot specified
Methyl Protons (-CH₃)SingletNot specified

Data based on predicted values.[1]

2.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present. Key absorptions for this compound include the N-H stretching vibrations of the ammonium group (NH₃⁺) between 2700-3000 cm⁻¹, the C-N stretching vibration around 1140 cm⁻¹, and the =C-H stretching vibration at approximately 3070 cm⁻¹.[8]

2.3. Mass Spectrometry (MS) Gas Chromatography-Mass Spectrometry (GC-MS) of the free base, 2-methylallylamine, provides a characteristic fragmentation pattern. The base peak is typically observed at a mass-to-charge ratio (m/z) of 56.[1]

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the ammonolysis of 3-chloro-2-methyl-1-propene.[1][8]

3.1. Synthesis via Ammonolysis of 3-Chloro-2-methyl-1-propene

This industrial-scale method involves a nucleophilic substitution reaction.[1]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, 3-chloro-2-methyl-1-propene is reacted with an alcoholic solution of ammonia.[1][8]

  • Nucleophilic Substitution: The ammonia acts as a nucleophile, displacing the chloride ion to form the free base, 2-methylallylamine.

  • Salt Formation: The resulting free base is then treated with hydrochloric acid.[1][8]

  • Isolation: The final product, this compound, precipitates as a colorless, crystalline solid and can be isolated through filtration.[1][8]

  • Purification: The crude product can be further purified by recrystallization to achieve a melting point of 179-181°C.[1]

Synthesis_Workflow reagents 3-Chloro-2-methyl-1-propene + Alcoholic Ammonia reaction Ammonolysis (Nucleophilic Substitution) reagents->reaction intermediate 2-Methylallylamine (Free Base) reaction->intermediate product 2-Methylallylamine Hydrochloride intermediate->product  + HCl acid Hydrochloric Acid

Synthesis of this compound.

Characterization Workflow

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Experimental Protocol:

  • Melting Point Determination: The melting point of the purified solid is measured to assess its purity. A sharp melting point range of 179-181°C is indicative of a pure compound.[1]

  • Infrared Spectroscopy: IR analysis is performed to confirm the presence of key functional groups, such as the ammonium (NH₃⁺), C-N, and vinyl (=C-H) groups.[8]

  • Qualitative Tests:

    • A negative reaction with ninhydrin indicates the absence of a primary amine group (-NH₂), confirming the formation of the ammonium salt.[8]

    • A positive reaction with a bromine solution in carbon tetrachloride (CCl₄-Br₂) is characteristic of a compound containing a carbon-carbon double bond.[8]

Characterization_Workflow start Synthesized Product mp Melting Point (179-181°C) start->mp ir IR Spectroscopy (Functional Group ID) start->ir qualitative Qualitative Tests start->qualitative conclusion Confirmed Structure & Purity mp->conclusion ir->conclusion ninhydrin Ninhydrin Test (Negative) qualitative->ninhydrin bromine Bromine Test (Positive) qualitative->bromine ninhydrin->conclusion bromine->conclusion

Characterization of this compound.

Reactivity and Applications

This compound serves as a key reactant in various organic syntheses due to its bifunctional nature.

  • Synthesis of MIBI Ligand: It is a starting material for the preparation of 2-methoxyisobutylisonitrile (MIBI), a ligand used in the preparation of ⁹⁹ᵐTc-MIBI, a myocardial perfusion agent.[8]

  • Polymer Chemistry: It is used in the preparation of highly monodisperse polymeric particles that incorporate polymerizable fluorophores.[1][4][6]

  • Catalysis: The compound is utilized in the synthesis of platinum cyclometalated N-heterocyclic carbene complexes which can act as catalysts.[1][4][6]

  • Organic Synthesis: It has applications in rhodium-catalyzed hydroformylation for preparing oxoazetidinylbutenyl acetamides and in the chemoselective acylation with anhydrides to produce amides.[1][4][6]

Safety Information

This compound is associated with several hazards and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Statements and Precautionary Measures

Hazard StatementDescriptionPrecautionary Codes
H315Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364
H319Causes serious eye irritationP264, P280, P305+P351+P338, P337+P317
H335May cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405

Data from PubChem.[3]

It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[6]

Conclusion

This compound is a valuable and reactive intermediate in chemical synthesis. Its well-defined physical and chemical properties, along with established synthetic and characterization protocols, make it a reliable building block for researchers in academia and industry. A thorough understanding of its properties and adherence to safety guidelines are paramount for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to 2-Methylallylamine Hydrochloride: Molecular Structure, Weight, and Experimental Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Methylallylamine hydrochloride, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular properties, synthesis, and characterization.

Core Molecular and Physical Data

This compound, with the CAS number 28148-54-1, is the hydrochloride salt of 2-methylallylamine. It is a white crystalline solid.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₄H₁₀ClN
Molecular Weight 107.58 g/mol [2]
IUPAC Name 2-methylprop-2-en-1-amine;hydrochloride[2]
CAS Number 28148-54-1[2]
SMILES Notation C=C(C)CN.Cl[2]
Melting Point 179-184 °C

Synthesis of this compound

The primary industrial-scale method for the synthesis of this compound is the ammonolysis of 3-chloro-2-methyl-1-propene.[3] This nucleophilic substitution reaction yields the free base, which is subsequently converted to the hydrochloride salt.

Experimental Protocol: Synthesis via Ammonolysis

Objective: To synthesize this compound from 3-chloro-2-methyl-1-propene.

Materials:

  • 3-chloro-2-methyl-1-propene

  • Alcoholic solution of ammonia (e.g., ammonia in ethanol)

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

  • Sealed reaction vessel

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine 3-chloro-2-methyl-1-propene with an alcoholic solution of ammonia. The use of an alcoholic solvent enhances the solubility of the reactants.[3]

  • Reaction Conditions: Heat the mixture to a temperature between 50-80°C with continuous stirring. Maintain the reaction under an inert atmosphere (e.g., nitrogen) to prevent side reactions.[3]

  • Conversion to Hydrochloride Salt: After the reaction is complete, cool the mixture. The resulting free base is then treated with concentrated hydrochloric acid to form the hydrochloride salt.

  • Purification: The crude this compound is purified by recrystallization. Dissolve the crude product in hot ethanol and allow it to cool, inducing the crystallization of the purified product.[3]

  • Drying: Filter the crystals and dry them under vacuum to obtain a colorless, crystalline solid.[1]

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the proton environment of this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to a reference standard.

  • Expected Signals: In D₂O, the following signals are predicted:

    • Vinyl Protons (=CH₂): Two closely spaced signals in the olefinic region (typically δ 4.9-5.1 ppm).[3]

    • Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group adjacent to the ammonium group.

    • Methyl Protons (-CH₃): A singlet for the three equivalent protons of the methyl group attached to the double bond.[3]

    • Ammonium Protons (-NH₃⁺): The signal for these protons may be broad and its position can vary depending on concentration and temperature. In D₂O, these protons will exchange with deuterium, and the peak will disappear.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight of the free base and its fragmentation pattern. For GC-MS analysis, the hydrochloride salt is typically converted to its more volatile free base form.

Experimental Protocol:

  • Sample Preparation: Neutralize an aqueous solution of this compound with a base (e.g., NaOH) and extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extract over anhydrous sodium sulfate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for amine analysis (e.g., a DB-CAM column, 30 m x 0.25 mm x 0.25 µm).[5]

  • GC Conditions:

    • Injector Temperature: 200°C[5]

    • Carrier Gas: Helium at a constant flow rate.[5]

    • Oven Temperature Program: An initial temperature of 60°C held for several minutes, followed by a ramp up to a higher temperature (e.g., 200°C) to ensure elution of the compound.[5]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to a suitable upper limit (e.g., 200 amu).

  • Expected Results: The mass spectrum of the free base (2-methylallylamine, molecular weight 71.12 g/mol ) will show a molecular ion peak and characteristic fragment ions. The base peak is typically observed at a mass-to-charge ratio (m/z) of 56.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Experimental Protocol:

  • Sample Preparation: As the compound is a solid, prepare a sample as a KBr pellet or a Nujol mull.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.[6]

    • Nujol Mull: Grind the sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two KBr plates.[7]

  • Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

    • NH₃⁺ Stretch: A broad absorption band in the region of 2700-3000 cm⁻¹.[1]

    • C-N Stretch: A peak around 1140 cm⁻¹.[1]

    • =C-H Stretch: An absorption at approximately 3070 cm⁻¹.[1]

    • C=C Stretch: A band in the region of 1650-1680 cm⁻¹.

Synthetic Workflow and Applications

This compound is a valuable building block in organic synthesis. One notable application is its use as a starting material for the synthesis of 2-methoxyisobutylisonitrile (MIBI), a ligand used in medical imaging.[1]

Synthesis_Workflow 3-chloro-2-methyl-1-propene 3-chloro-2-methyl-1-propene Reaction Reaction 3-chloro-2-methyl-1-propene->Reaction Ammonia (alcoholic solution) Ammonia (alcoholic solution) Ammonia (alcoholic solution)->Reaction 2-Methylallylamine (free base) 2-Methylallylamine (free base) Reaction->2-Methylallylamine (free base) Salt Formation Salt Formation 2-Methylallylamine (free base)->Salt Formation HCl HCl HCl->Salt Formation This compound This compound Salt Formation->this compound

Synthesis of this compound.

MIBI_Synthesis This compound This compound Two-step process Two-step process This compound->Two-step process Starting Material 2-methoxyisobutylisonitrile (MIBI) 2-methoxyisobutylisonitrile (MIBI) Two-step process->2-methoxyisobutylisonitrile (MIBI)

Use in the synthesis of 2-methoxyisobutylisonitrile (MIBI).

References

2-Methylallylamine hydrochloride melting point and solubility

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylallylamine Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is fundamental. This guide provides a detailed overview of the melting point and solubility of this compound (CAS No: 28148-54-1), a versatile chemical intermediate.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Melting Point 179-184 °C[1][2]
Molecular Formula C₄H₁₀ClN[3][4]
Molecular Weight 107.58 g/mol [1][3][4]
Appearance White crystalline powder[3]
Solubility While specific quantitative data is not readily available in the cited literature, the hydrochloride salt form is noted to enhance its stability and solubility in aqueous solutions.[3] A general experimental protocol to determine its solubility is provided below.

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are crucial for reproducible and accurate measurements.

Melting Point Determination via the Capillary Method

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[5][6] Impurities typically cause a depression and broadening of the melting point range.[5][6] The capillary method is a standard and widely used technique for this determination.[7]

Principle: A small, powdered sample of the solid is heated at a controlled rate in a capillary tube. The temperatures at which melting begins and is complete are observed and recorded as the melting point range.[5]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)[5]

  • Capillary tubes (sealed at one end)[8]

  • This compound sample (dry and finely powdered)[7]

  • Spatula

  • Watch glass or weighing paper

Procedure:

  • Sample Preparation: Place a small amount of dry this compound onto a watch glass. If necessary, finely powder the sample.[8]

  • Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.[9]

  • Invert the tube and gently tap its sealed bottom on a hard surface to pack the solid down. Repeat until the packed sample is 2-3 mm high.[9]

  • Apparatus Setup: Place the packed capillary tube into one of the sample slots of the melting point apparatus.[9]

  • Rapid Heating (Optional): For an unknown compound, it is common practice to first perform a rapid determination by heating quickly to find an approximate melting point.[6] This allows the subsequent, more accurate measurements to be performed more efficiently.

  • Accurate Measurement: For a precise measurement, begin heating the apparatus. Once the temperature is within 10-15°C of the expected melting point, reduce the heating rate to approximately 1-2°C per minute.[5][9]

  • Observation and Recording: Carefully observe the sample through the viewing lens. Record the temperature at which the first liquid droplets appear (the beginning of melting).[5]

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[5]

  • Data Reporting: The melting point is reported as the range between these two temperatures. For pure compounds, this range is typically narrow (0.5-1.0°C).[5]

Melting_Point_Workflow A Prepare Dry, Powdered Sample B Pack Sample into Capillary Tube (2-3 mm) A->B C Place Capillary in Melting Point Apparatus B->C D Heat Rapidly to ~15°C Below Expected MP C->D E Reduce Heating Rate to 1-2°C / min D->E F Observe Sample E->F G Record T1: First Liquid Appears F->G H Record T2: All Solid Disappears G->H I Report Melting Point as T1 - T2 Range H->I

Workflow for Melting Point Determination
Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[10][11]

Principle: A known mass of the solute is incrementally added to a known volume of the solvent at a constant temperature. The mixture is agitated until saturation is reached, indicated by the presence of undissolved solid. The total mass of the dissolved solute is then used to calculate the solubility.[10]

Apparatus and Materials:

  • This compound

  • Distilled water (or other solvent)

  • Analytical balance

  • Test tubes with stoppers or small flasks[10]

  • Graduated cylinder or pipette

  • Spatula

  • Thermometer

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath (optional, for precise temperature control)

Procedure:

  • Solvent Preparation: Using a graduated cylinder, measure a precise volume of the solvent (e.g., 10.0 mL of distilled water) and transfer it to a test tube or flask.[10]

  • Temperature Control: Place the test tube in a rack and measure the initial temperature of the solvent. If a specific temperature is required, a constant temperature water bath should be used.[10]

  • Initial Solute Mass: Accurately weigh a quantity of this compound (e.g., 1.000 g) on an analytical balance. Record this initial mass.

  • Incremental Addition: Add a small, known amount of the solute to the solvent using a spatula.[10]

  • Dissolution: Stopper the test tube and shake or vortex it vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution. Check for any undissolved solid.[10]

  • Iterative Process: Continue adding small increments of the solute, recording the total amount added, and agitating after each addition. As the solution approaches saturation, the dissolution process will slow down.[10]

  • Reaching Saturation: The point of saturation is reached when a small amount of solid solute remains undissolved even after prolonged agitation.

  • Final Mass Measurement: Once saturation is confirmed, carefully weigh the remaining, undissolved solute.

  • Calculation:

    • Calculate the total mass of solute that dissolved by subtracting the mass of the undissolved solid from the initial mass of the solute used.

    • Express the solubility in terms of grams of solute per 100 mL or 100 g of solvent. For example: Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of solvent in mL) x 100

Solubility_Workflow cluster_prep Preparation cluster_titration Saturation Process cluster_calc Calculation A Measure Known Volume of Solvent (e.g., 10 mL) C Ensure Constant Temperature A->C B Measure Initial Mass of Solute D Add Small, Weighed Increment of Solute B->D E Agitate Vigorously to Dissolve D->E F Observe for Undissolved Solid E->F F->D All solute dissolves G Saturation Reached F->G Solid remains H Determine Total Mass of Solute Added G->H I Calculate Solubility (g / 100 mL) H->I

References

Technical Guide to the Safe Handling of 2-Methylallylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the safety information for 2-Methylallylamine hydrochloride (CAS No. 28148-54-1), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the necessary precautions for its safe handling and use in a laboratory setting.

Chemical and Physical Properties

This compound is a white crystalline solid.[1][2] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 28148-54-1[3][4]
Molecular Formula C₄H₁₀ClN[3][4]
Molecular Weight 107.58 g/mol [3][4]
Melting Point 179-184 °C[5][6]
Appearance White crystalline powder[1][2]
Purity ≥98%[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications are provided below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning[6]

Hazard Pictogram:

alt text

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available acute toxicity data is presented below.

Route of ExposureSpeciesValue
Oral LD50Rat150 mg/kg

It is classified as toxic if swallowed.[7]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not breathe dust or vapor.[8]

  • Use only in a chemical fume hood with adequate ventilation.[7][8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[6][8]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke when using this product.[7]

Storage:

  • Keep the container tightly closed.[7][8]

  • Store in a cool, dry, and well-ventilated place.[8]

  • Store locked up.[7]

  • Protect from moisture and store under an inert gas.[7]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[7][8]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with generous quantities of running water and non-abrasive soap. If skin irritation occurs, seek medical attention.[7][8]
Eye Contact Immediately flush eyes with plenty of clean, running water for at least 15 minutes, while keeping the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Immediately call a POISON CENTER or doctor.[7][8]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol or polymer foam, water spray, or carbon dioxide.[8]

  • Special Procedures: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[8]

  • Hazards: Emits toxic fumes under fire conditions.[8]

Accidental Release:

  • Wear suitable protective equipment and keep unnecessary personnel away.[7]

  • Ensure adequate ventilation.[8]

  • Prevent the product from entering drains.[7]

  • For cleanup, pick up and arrange disposal without creating dust.[7]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to final disposal.

2_Methylallylamine_hydrochloride_Safety_Workflow cluster_Prep Preparation & Assessment cluster_Handling Handling & Experimental Work cluster_Emergency Emergency Response cluster_Disposal Waste & Disposal Hazard_ID Hazard Identification (Skin/Eye/Resp Irritant) PPE_Selection Select Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Hazard_ID->PPE_Selection Informs SDS_Review Review Safety Data Sheet (SDS) SDS_Review->Hazard_ID Identifies Controlled_Area Work in Controlled Area (Chemical Fume Hood) PPE_Selection->Controlled_Area Required for Safe_Handling Safe Handling Practices (Avoid Dust/Contact, No Food/Drink) Controlled_Area->Safe_Handling Enables Storage Proper Storage (Cool, Dry, Tightly Closed, Inert Gas) Safe_Handling->Storage After use Spill_Response Spill Response (Evacuate, Ventilate, Contain, Clean) Safe_Handling->Spill_Response If spill occurs First_Aid First Aid Measures (Inhalation, Skin, Eye, Ingestion) Safe_Handling->First_Aid If exposure occurs Waste_Collection Collect Waste (Labelled, Sealed Container) Safe_Handling->Waste_Collection Generates Disposal Dispose according to Regulations Waste_Collection->Disposal Leads to

Safe handling workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological data cited in the Safety Data Sheets are not publicly available. The provided data, such as the LD50 value, is typically determined through standardized testing methods established by regulatory bodies like the OECD (Organisation for Economic Co-operation and Development). For instance, the acute oral toxicity (LD50) is likely determined following a protocol similar to OECD Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). This involves administering the substance to fasted animals at defined dose levels and observing them for a set period for signs of toxicity and mortality.

References

An In-depth Technical Guide to the Synthesis of 2-Methylallylamine Hydrochloride from 3-chloro-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-methylallylamine hydrochloride, a valuable chemical intermediate. The primary and most direct industrial method involves the ammonolysis of 3-chloro-2-methyl-1-propene.[1] This process is a straightforward nucleophilic substitution reaction that yields the free base, which is subsequently converted to its more stable and water-soluble hydrochloride salt.[1] This document details the reaction mechanism, a comprehensive experimental protocol, and methods for purification and characterization.

Reaction Overview

The synthesis is a two-step process starting from 3-chloro-2-methyl-1-propene (also known as methallyl chloride). The first step is a nucleophilic substitution reaction with ammonia, typically in an alcoholic solution, to form 2-methylallylamine (the free base). The second step involves the treatment of the amine with hydrochloric acid to precipitate the desired hydrochloride salt.

Overall Reaction:

  • Step 1 (Ammonolysis): CH₂=C(CH₃)CH₂Cl + NH₃ → CH₂=C(CH₃)CH₂NH₂ + HCl

  • Step 2 (Salt Formation): CH₂=C(CH₃)CH₂NH₂ + HCl → CH₂=C(CH₃)CH₂NH₃⁺Cl⁻

Reaction Mechanism: Nucleophilic Substitution

The core of this synthesis is the ammonolysis of an allylic halide, a classic example of a nucleophilic substitution reaction.[1][2] Ammonia, acting as the nucleophile, attacks the electrophilic carbon atom bonded to the chlorine atom. Given that 3-chloro-2-methyl-1-propene is a primary alkyl halide, the reaction likely proceeds through an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[2][3] This involves a backside attack by the ammonia molecule, leading to an inversion of configuration at the carbon center (though not relevant here due to the achiral nature of the substrate) and the displacement of the chloride ion as the leaving group.[3]

reaction_mechanism cluster_reactants Reactants cluster_transition Transition State (SN2) cluster_intermediate Intermediate Salt cluster_products Final Products cluster_final_step Acidification Step reactant1 3-chloro-2-methyl-1-propene ts [H₃N---CH₂C(CH₃)=CH₂---Cl]ᵟ⁺ reactant1->ts Nucleophilic attack by NH₃ reactant2 Ammonia (NH₃) reactant2->ts intermediate 2-Methylallylammonium chloride ts->intermediate Leaving group departs product1 2-Methylallylamine intermediate->product1 + excess NH₃ (proton transfer) product2 Ammonium Chloride intermediate->product2 + excess NH₃ final_product 2-Methylallylamine Hydrochloride product1->final_product hcl HCl hcl->final_product

Caption: SN2 mechanism for the ammonolysis of 3-chloro-2-methyl-1-propene.

Experimental Protocol

This protocol is a synthesized procedure based on established methods for the ammonolysis of allylic halides.[1][2][4]

3.1. Materials and Equipment

  • Reactants & Reagents: See Table 1.

  • Equipment:

    • High-pressure reactor or a sealed tube suitable for heating volatile reactants.

    • Reflux condenser and gas trap.

    • Heating mantle or oil bath.

    • Magnetic stirrer and stir bar.

    • Standard laboratory glassware (beakers, flasks, graduated cylinders).

    • Buchner funnel and filter paper for vacuum filtration.

    • Rotary evaporator.

    • Melting point apparatus.

3.2. Procedure

  • Reaction Setup: In a high-pressure reactor, place a concentrated solution of ammonia in ethanol. The use of a significant excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[2]

  • Addition of Reactant: Cool the ammonia solution in an ice bath. Slowly add 3-chloro-2-methyl-1-propene to the stirred solution.

  • Reaction: Seal the reactor and heat the mixture. The reaction is typically carried out at an elevated temperature to increase the rate of reaction. Allow the reaction to proceed for several hours with continuous stirring.

  • Workup - Amine Isolation: After cooling the reactor to room temperature, vent any excess ammonia in a fume hood. Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia using a rotary evaporator.

  • Salt Formation: Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., diethyl ether). Cool the solution in an ice bath and slowly add a calculated amount of concentrated hydrochloric acid while stirring. The this compound will precipitate out of the solution as a solid.

  • Purification - Recrystallization: Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent (e.g., diethyl ether) to remove soluble impurities. The primary method for purification is recrystallization.[1] Ethanol is reported to be an effective solvent for this purpose.[1] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to yield a colorless, crystalline product.[1][4]

Data Presentation

Table 1: Reactant Properties

CompoundFormulaMolecular Weight ( g/mol )CAS NumberKey Properties
3-chloro-2-methyl-1-propeneC₄H₇Cl90.55563-47-3Liquid, bp 71-72°C, density ~0.925 g/mL.[5]
AmmoniaNH₃17.037664-41-7Gas, typically used as a solution in ethanol.
Hydrochloric AcidHCl36.467647-01-0Aqueous solution, used for salt formation.[6]

Table 2: Product Specifications

PropertyValueSource
IUPAC Name 2-methylprop-2-en-1-amine;hydrochloride[1]
CAS Number 28148-54-1[1][7]
Molecular Formula C₄H₁₀ClN[1][7]
Molecular Weight 107.58 g/mol [1][7]
Appearance White crystalline powder / colorless crystalline solid[1][4]
Melting Point 179-181°C[1][4]
Purity (Post-Recrystallization) >95%[1]

Mandatory Visualizations

experimental_workflow start Start setup 1. Reaction Setup Charge reactor with ethanolic ammonia. Cool in ice bath. start->setup add_reactant 2. Add Reactant Slowly add 3-chloro-2-methyl-1-propene. setup->add_reactant react 3. Reaction Seal reactor and heat with stirring for several hours. add_reactant->react cool_vent 4. Cool & Vent Cool reactor to room temperature. Vent excess ammonia. react->cool_vent evaporate 5. Evaporation Remove solvent and excess ammonia via rotary evaporator. cool_vent->evaporate dissolve_acidify 6. Salt Formation Dissolve residue in ether. Add HCl to precipitate product. evaporate->dissolve_acidify filter_crude 7. Isolate Crude Product Collect solid by vacuum filtration. Wash with cold ether. dissolve_acidify->filter_crude recrystallize 8. Purification Recrystallize crude product from hot ethanol. filter_crude->recrystallize filter_pure 9. Isolate Pure Product Collect purified crystals by vacuum filtration. recrystallize->filter_pure dry 10. Drying Dry product in a vacuum oven. filter_pure->dry end End (Pure 2-Methylallylamine Hydrochloride) dry->end

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the final product can be confirmed using several analytical techniques:

  • Melting Point Determination: A sharp melting point range close to the literature value (179-181°C) is a strong indicator of purity.[1][4]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands. Key expected peaks include those for the N-H stretching of the ammonium group (NH₃⁺) between 2700-3000 cm⁻¹, C-N stretching around 1140 cm⁻¹, and the stretching of the vinylic =C-H bond around 3070 cm⁻¹.[4]

  • Chemical Tests: A positive reaction with a bromine solution (e.g., CCl₄-Br₂) confirms the presence of the carbon-carbon double bond.[4] A negative ninhydrin test can confirm the absence of a free primary amine group, as the amine is protonated in its hydrochloride salt form.[4]

Safety and Handling

  • 3-chloro-2-methyl-1-propene: This compound is a highly flammable liquid and vapor. It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[8] It is also toxic to aquatic life.[8] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat and ignition sources.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Handle in a fume hood.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns. Use with appropriate PPE.

  • General Precautions: The reaction should be conducted in a sealed vessel designed for pressure, as heating a volatile mixture will generate significant pressure. Ensure proper venting procedures are followed.

References

Ammonolysis of 3-Chloro-2-Methyl-1-Propene for Amine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-2-propen-1-amine (methallylamine) via the ammonolysis of 3-chloro-2-methyl-1-propene (methallyl chloride). This process is a key transformation for introducing the versatile methallyl group in the development of novel pharmaceutical agents and other fine chemicals. This document details the underlying reaction mechanism, experimental protocols adapted from analogous procedures, and expected outcomes, with a focus on maximizing the yield of the desired primary amine.

Introduction

The ammonolysis of alkyl halides is a fundamental method for the synthesis of amines. The reaction of 3-chloro-2-methyl-1-propene with ammonia is a nucleophilic substitution reaction that yields 2-methyl-2-propen-1-amine, a valuable building block in organic synthesis. However, the initial primary amine product is also a nucleophile and can further react with the starting alkyl halide, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. This lack of selectivity is a significant challenge that must be addressed to achieve a high yield of the desired primary amine.

This guide will explore the reaction conditions that influence the product distribution and provide a detailed experimental protocol based on established methods for similar substrates, such as allyl chloride.

Reaction Mechanism and Kinetics

The ammonolysis of 3-chloro-2-methyl-1-propene proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia on the electrophilic carbon atom bearing the chlorine atom.

// Reactants sub [label=<

H2C=C—CH2—Cl CH3

]; nuc [label=":NH₃"];

// Transition State ts [label=<

H₃N ⋯

CH₂ | C=CH₂ | CH₃

⋯ Cl

, fontcolor="#202124"];

// Products prod [label=<

H2C=C—CH2—NH₃⁺ CH3

]; lg [label="Cl⁻"];

// Arrows {rank=same; sub; nuc} sub -> ts [label="Backside Attack"]; nuc -> ts; ts -> prod; ts -> lg; }

Figure 1: SN2 Mechanism of Ammonolysis. This diagram illustrates the concerted backside attack of ammonia on 3-chloro-2-methyl-1-propene, proceeding through a trigonal bipyramidal transition state to form the methallylammonium cation and a chloride anion.

The rate of the SN2 reaction is dependent on the concentrations of both the substrate (3-chloro-2-methyl-1-propene) and the nucleophile (ammonia). To favor the formation of the primary amine, a large excess of ammonia is typically used. This increases the probability that a molecule of the alkyl halide will react with ammonia rather than with the amine product.

Experimental Section

The following experimental protocol is adapted from procedures for the ammonolysis of allyl chloride and is expected to be applicable to 3-chloro-2-methyl-1-propene with minor modifications.[1][2]

Materials and Equipment
Material/EquipmentSpecifications
3-Chloro-2-methyl-1-propene98% purity or higher
Anhydrous EthanolReagent grade
AmmoniaAnhydrous, gas or solution in ethanol
Hydrochloric AcidConcentrated
Sodium HydroxidePellets or concentrated solution
Diethyl EtherAnhydrous, for extraction
Magnesium SulfateAnhydrous, for drying
High-pressure autoclaveStirred, with temperature and pressure control
Distillation apparatusFor purification
Separatory funnel
Standard laboratory glassware
Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood, as it involves a flammable solvent, a corrosive gas (ammonia), and a volatile, potentially toxic alkyl halide. The use of a high-pressure autoclave requires appropriate safety precautions.

  • Reactor Setup: A high-pressure autoclave is charged with anhydrous ethanol. The amount of ethanol should be sufficient to dissolve the reactants and facilitate stirring.

  • Addition of Ammonia: The autoclave is cooled to a low temperature (e.g., -20 to 0 °C) and a significant excess of anhydrous ammonia is introduced. A molar ratio of ammonia to 3-chloro-2-methyl-1-propene of at least 20:1 is recommended to maximize the yield of the primary amine.[1][2]

  • Addition of Alkyl Halide: 3-Chloro-2-methyl-1-propene is added to the ethanolic ammonia solution in a dropwise manner with vigorous stirring. The temperature should be maintained at or below 40 °C during the addition to control the exothermic reaction.[1][2]

  • Reaction: After the addition is complete, the autoclave is sealed and heated to 40-50 °C. The reaction mixture is stirred at this temperature for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: a. After the reaction is complete, the autoclave is cooled to room temperature, and the excess ammonia is carefully vented. b. The reaction mixture is transferred to a round-bottom flask, and the ethanol is removed under reduced pressure. c. The resulting residue, containing the amine hydrochlorides, is dissolved in water and washed with diethyl ether to remove any unreacted alkyl halide. d. The aqueous layer is then made strongly basic (pH > 12) by the addition of a concentrated sodium hydroxide solution. This converts the amine hydrochlorides to the free amines. e. The liberated free amines are extracted from the aqueous layer with diethyl ether. The extraction is typically repeated three times to ensure complete recovery.

  • Purification: a. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. b. The crude amine mixture is then purified by fractional distillation to separate the primary, secondary, and tertiary amines based on their boiling points. 2-Methyl-2-propen-1-amine has a boiling point of approximately 83-84 °C.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge autoclave with ethanol B Cool and add excess ammonia A->B C Add 3-chloro-2-methyl-1-propene B->C D Heat and stir under pressure C->D E Cool and vent excess ammonia D->E F Remove ethanol E->F G Aqueous work-up (acid wash, basification) F->G H Extract with diethyl ether G->H I Dry and concentrate organic extracts H->I J Fractional distillation I->J K Isolated 2-methyl-2-propen-1-amine J->K

Figure 2: Experimental Workflow. A step-by-step flowchart for the synthesis of 2-methyl-2-propen-1-amine from 3-chloro-2-methyl-1-propene.

Data and Expected Outcomes

ParameterConditionExpected Outcome on Primary Amine YieldReference
Solvent EthanolHigher selectivity compared to liquid ammonia[1][2]
Molar Ratio (NH₃:Alkyl Halide) 20:1 or higherIncreased selectivity for the primary amine[1][2][3]
Temperature 40-50 °CSufficient rate without excessive side reactions[1][2]
Pressure AutogenousMaintained by heating the sealed reactor-

The primary side products are the result of subsequent alkylation of the initially formed primary amine.

Side_Reactions A 3-Chloro-2-methyl-1-propene C Primary Amine (2-Methyl-2-propen-1-amine) A->C + NH₃ B Ammonia (NH₃) B->C D Secondary Amine (Di(2-methyl-2-propen-1-yl)amine) C->D + 3-Chloro-2-methyl-1-propene E Tertiary Amine (Tri(2-methyl-2-propen-1-yl)amine) D->E + 3-Chloro-2-methyl-1-propene F Quaternary Ammonium Salt E->F + 3-Chloro-2-methyl-1-propene

Figure 3: Reaction Pathway and Side Products. This diagram shows the sequential formation of primary, secondary, tertiary, and quaternary ammonium products during the ammonolysis of 3-chloro-2-methyl-1-propene.

Conclusion

The ammonolysis of 3-chloro-2-methyl-1-propene is a viable method for the synthesis of 2-methyl-2-propen-1-amine. The key to achieving a high yield of the primary amine is to use a large excess of ammonia in an appropriate solvent, such as ethanol. The provided experimental protocol, adapted from analogous reactions, offers a solid starting point for researchers. Careful control of reaction conditions and a robust purification strategy are essential for obtaining the desired product in high purity. This guide provides the necessary theoretical background and practical considerations for the successful implementation of this important synthetic transformation in a research and development setting.

References

Spectroscopic and Synthetic Profile of 2-Methylallylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR) and synthesis of 2-Methylallylamine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the characterization and preparation of this compound.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in confirming the molecular structure and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Data (Predicted)

The proton NMR spectrum is expected to show three distinct signals in a deuterated solvent such as D₂O. The predicted chemical shifts (δ) are summarized in the table below.

ProtonsChemical Shift (ppm)MultiplicityIntegration
Vinyl (=CH₂)4.9 - 5.1Multiplet2H
Methylene (-CH₂-)~3.5 (estimated)Singlet2H
Methyl (-CH₃)~1.8 (estimated)Singlet3H

The integration ratio of the vinyl, methylene, and methyl protons is predicted to be 2:2:3, which is consistent with the number of protons in each respective group[1].

¹³C NMR Data (Predicted)

The carbon-13 NMR spectrum is predicted to display four unique signals, corresponding to the four distinct carbon environments in the molecule[1].

CarbonChemical Shift (ppm)
Quaternary Olefinic (>C=)138 - 142
Methylene Olefinic (=CH₂)~115 (estimated)
Methylene (-CH₂-)~45 (estimated)
Methyl (-CH₃)~20 (estimated)
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3070=C-H StretchAlkene
2700 - 3000N-H StretchAmmonium (NH₃⁺)
1140C-N StretchAmine

Experimental Protocols

Synthesis of this compound

A primary and well-documented method for the synthesis of this compound is the ammonolysis of 3-chloro-2-methyl-1-propene[1][2].

Procedure:

  • 3-Chloro-2-methyl-1-propene is reacted with an alcoholic solution of ammonia. This nucleophilic substitution reaction forms the free base, 2-methylallylamine.

  • The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield a colorless crystalline solid[1].

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A general protocol for obtaining the NMR spectrum of an amine hydrochloride is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is crucial as it can influence the chemical shifts.

  • Instrumentation: Record the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Acquire the spectra at ambient temperature. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy:

For a solid sample like this compound, the following methods are commonly used:

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the FTIR spectrum.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 3-Chloro-2-methyl-1-propene 3-Chloro-2-methyl-1-propene Reaction Reaction 3-Chloro-2-methyl-1-propene->Reaction Ammonia (alcoholic solution) Ammonia (alcoholic solution) Ammonia (alcoholic solution)->Reaction 2-Methylallylamine (free base) 2-Methylallylamine (free base) Reaction->2-Methylallylamine (free base) Acidification Acidification 2-Methylallylamine (free base)->Acidification HCl HCl HCl->Acidification Crude 2-Methylallylamine HCl Crude 2-Methylallylamine HCl Acidification->Crude 2-Methylallylamine HCl Recrystallization (Ethanol) Recrystallization (Ethanol) Crude 2-Methylallylamine HCl->Recrystallization (Ethanol) Pure 2-Methylallylamine HCl Pure 2-Methylallylamine HCl Recrystallization (Ethanol)->Pure 2-Methylallylamine HCl

Caption: Synthesis and purification workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Characterization Pure 2-Methylallylamine HCl Pure 2-Methylallylamine HCl NMR_Spectroscopy NMR Spectroscopy Pure 2-Methylallylamine HCl->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Pure 2-Methylallylamine HCl->IR_Spectroscopy 1H_NMR_Data ¹H NMR Data NMR_Spectroscopy->1H_NMR_Data 13C_NMR_Data ¹³C NMR Data NMR_Spectroscopy->13C_NMR_Data IR_Data IR Data IR_Spectroscopy->IR_Data Structural_Confirmation Structural Confirmation 1H_NMR_Data->Structural_Confirmation 13C_NMR_Data->Structural_Confirmation IR_Data->Structural_Confirmation

Caption: Spectroscopic characterization workflow for this compound.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Methylallylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylallylamine hydrochloride, with the CAS number 28148-54-1, is a primary amine salt that serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive amino group and a terminal double bond, makes it a valuable building block for the introduction of the 2-methylallyl moiety into more complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and spectroscopic data for its characterization.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
IUPAC Name 2-methylprop-2-en-1-amine;hydrochloride[2]
Synonyms (2-Methylallyl)amine hydrochloride, 2-Methyl-2-propen-1-amine hydrochloride[3]
CAS Number 28148-54-1[3]
Molecular Formula C₄H₁₀ClN[2][3]
Molecular Weight 107.58 g/mol [2][3]
Appearance White crystalline solid[1][4]
Melting Point 179-184 °C
Solubility Highly soluble in water. Soluble in ethanol.[1]
Table 2: Spectroscopic Data
TechniqueDescriptionReference(s)
¹H NMR (D₂O) Predicted signals at δ 4.9-5.1 ppm (vinyl protons, =CH₂), a singlet for the methylene protons (-CH₂-), and a singlet for the methyl protons (-CH₃).[1]
Infrared (IR) Characteristic absorption bands between 2700-3000 cm⁻¹ (NH₃⁺ stretch), a peak at 1140 cm⁻¹ (C-N stretch), and a peak at 3070 cm⁻¹ (=C-H stretch of the double bond).[1][4]
Mass Spectrometry The free base (2-methylallylamine, molar mass 71.12 g/mol ) is typically analyzed.[1][5]

Experimental Protocols

The most common and well-documented method for the synthesis of this compound is the ammonolysis of 3-chloro-2-methyl-1-propene, followed by salt formation and purification by recrystallization.[1][4]

Synthesis of this compound

This procedure involves the nucleophilic substitution of the chlorine atom in 3-chloro-2-methyl-1-propene with an amino group from an alcoholic ammonia solution. The resulting free amine is then converted to its hydrochloride salt.

Materials:

  • 3-chloro-2-methyl-1-propene

  • Alcoholic solution of ammonia (e.g., in ethanol)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • In a sealed reactor, 3-chloro-2-methyl-1-propene is reacted with an alcoholic solution of ammonia.

  • The reaction mixture is heated to a temperature between 50-80°C.[1] The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions.[1]

  • After the reaction is complete, the reaction mixture is made basic to ensure the amine is in its free, unprotonated form.

  • The free 2-methylallylamine is extracted with a suitable organic solvent, such as diethyl ether.

  • The organic solvent is removed under reduced pressure to yield the crude free amine.

  • The crude amine is then treated with hydrochloric acid to form the hydrochloride salt, which precipitates out of the solution.

  • The solid this compound is collected by filtration and washed with a cold, non-polar solvent like diethyl ether to remove soluble impurities.[1]

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_salt_formation Salt Formation 3-chloro-2-methyl-1-propene 3-chloro-2-methyl-1-propene Reaction Reaction 3-chloro-2-methyl-1-propene->Reaction Alcoholic_Ammonia Alcoholic_Ammonia Alcoholic_Ammonia->Reaction Crude_Amine_Mixture Crude_Amine_Mixture Reaction->Crude_Amine_Mixture 50-80°C Basification Basification Crude_Amine_Mixture->Basification Extraction Extraction Basification->Extraction w/ Diethyl Ether Solvent_Removal Solvent_Removal Extraction->Solvent_Removal Crude_Free_Amine Crude_Free_Amine Solvent_Removal->Crude_Free_Amine HCl_Addition HCl_Addition Crude_Free_Amine->HCl_Addition Precipitation Precipitation HCl_Addition->Precipitation Crude_Hydrochloride Crude_Hydrochloride Precipitation->Crude_Hydrochloride Purification_Start Purification_Start

Caption: Synthesis and Work-up of this compound.
Purification by Recrystallization

To achieve high purity (>95%), the crude this compound is purified by recrystallization.[1]

Procedure:

  • The crude solid is dissolved in a minimal amount of hot ethanol.[1]

  • The hot solution is allowed to cool slowly to room temperature, during which pure crystals of this compound will form.

  • The solution is then typically cooled further in an ice bath to maximize crystal yield.

  • The purified crystals are collected by vacuum filtration.

  • The crystals are washed with a small amount of cold ethanol.

  • The purified product is dried under vacuum to remove any residual solvent. The melting point of the purified product is a key indicator of its purity and is expected to be in the range of 179-181°C.[1]

Purification_Workflow Crude_Hydrochloride Crude_Hydrochloride Dissolution Dissolution Crude_Hydrochloride->Dissolution in hot Ethanol Hot_Solution Hot_Solution Dissolution->Hot_Solution Cooling Cooling Hot_Solution->Cooling Slow cooling Crystallization Crystallization Cooling->Crystallization Filtration Filtration Crystallization->Filtration Vacuum Washing Washing Filtration->Washing with cold Ethanol Drying Drying Washing->Drying Vacuum Pure_Product Pure_Product Drying->Pure_Product

Caption: Purification of this compound by Recrystallization.
Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O).[1]

  • Analysis: Both ¹H and ¹³C NMR spectra are acquired. The ¹H NMR spectrum is expected to show distinct signals for the vinyl, methylene, and methyl protons, with an integration ratio of 2:2:3, respectively.[1]

Infrared (IR) Spectroscopy:

  • Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet or as a mull.

  • Analysis: The IR spectrum is recorded, and the presence of characteristic absorption bands corresponding to the NH₃⁺, C-N, and =C-H functional groups confirms the structure.[1][4]

Mass Spectrometry (MS):

  • Sample Preparation: For analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the hydrochloride salt is typically converted to its more volatile free base form.[1]

  • Analysis: The mass spectrum of the free amine provides a characteristic fragmentation pattern that serves as a molecular fingerprint.[1]

Reactivity and Applications

This compound is a valuable research chemical due to its dual functionality. The primary amine can undergo various reactions such as acylation and alkylation, while the double bond can participate in addition reactions and polymerizations.

A notable application is its use as a starting material in the synthesis of 2-methoxyisobutylisonitrile (MIBI).[4] MIBI is a ligand used in the preparation of the technetium-99m complex (⁹⁹ᵐTc-MIBI), a radiopharmaceutical agent employed in myocardial perfusion imaging.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place, away from moisture.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

A Technical Guide to 2-Methylallylamine Hydrochloride: Commercial Availability, Chemical Profile, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylallylamine hydrochloride (CAS No. 28148-54-1), a versatile building block in organic synthesis. It details the commercial availability of this compound from various suppliers, presenting key quantitative data in a comparative format. Furthermore, this guide outlines detailed experimental protocols for its synthesis and its application in several important chemical transformations, including chemoselective acylation, polymerization, and as a precursor in the synthesis of complex molecules. The logical workflows for these synthetic procedures are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound, with the chemical formula C₄H₁₀ClN, is a white crystalline solid that serves as a valuable intermediate in a range of synthetic applications.[1] Its bifunctional nature, possessing both a primary amine and a reactive double bond, makes it a key component in the synthesis of polymers, pharmaceuticals, and specialty chemicals.[1] This guide aims to provide researchers and drug development professionals with a thorough understanding of its commercial landscape, key chemical properties, and practical synthetic methodologies.

Commercial Availability and Suppliers

This compound is readily available from a number of chemical suppliers. The table below summarizes the offerings from several prominent companies, providing a comparative look at typical purity levels, physical properties, and available quantities.

Supplier Product Number Purity Melting Point (°C) Form CAS Number Molecular Weight ( g/mol )
Sigma-Aldrich 639087Not specified in general listing; refer to lot-specific CoA[1]179-184 (lit.)[1]Solid[1]28148-54-1[1]107.58[1]
ChemScene CS-0204398≥98%[2]Not specifiedNot specified28148-54-1[2]107.58[2]
CymitQuimica 54-OR5995898%[3]Not specifiedWhite crystalline powder[3]28148-54-1[3]107.5819[3]
Santa Cruz Biotechnology sc-264661Refer to lot-specific CoA[4]Not specifiedNot specified28148-54-1[4]107.58[4]
BenchChem B1589339>95% (after recrystallization)[5]179-181[5]Not specified28148-54-1[5]107.58[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in key chemical reactions.

Synthesis of this compound via Ammonolysis

A primary route for the synthesis of this compound is the ammonolysis of 3-chloro-2-methyl-1-propene.[5][6]

Procedure:

  • A solution of 3-chloro-2-methyl-1-propene is reacted with an alcoholic solution of ammonia.[5][6]

  • The resulting free base, 2-methylallylamine, is then treated with hydrochloric acid to form the hydrochloride salt.[5]

  • The product precipitates as a colorless crystalline solid.[5][6]

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to achieve a purity of greater than 95%.[5] The melting point of the purified product is in the range of 179-181°C.[5]

Characterization:

  • Infrared (IR) Spectroscopy: The presence of the ammonium group (NH₃⁺) is indicated by absorption bands between 2700-3000 cm⁻¹. A peak around 1140 cm⁻¹ corresponds to the C-N stretch, and a peak at approximately 3070 cm⁻¹ is characteristic of the =C-H stretch of the double bond.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure.

Synthesis_of_2_Methylallylamine_hydrochloride 3-chloro-2-methyl-1-propene 3-chloro-2-methyl-1-propene Ammonolysis Ammonolysis 3-chloro-2-methyl-1-propene->Ammonolysis Alcoholic Ammonia Alcoholic Ammonia Alcoholic Ammonia->Ammonolysis 2-Methylallylamine (free base) 2-Methylallylamine (free base) Ammonolysis->2-Methylallylamine (free base) Acidification Acidification 2-Methylallylamine (free base)->Acidification Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Acidification This compound This compound Acidification->this compound Chemoselective_Acylation This compound in Water This compound in Water Reaction_Mixture Reaction Mixture This compound in Water->Reaction_Mixture Anhydride Anhydride Anhydride->Reaction_Mixture Acylation Acylation Reaction_Mixture->Acylation Sodium_Bicarbonate Sodium_Bicarbonate Sodium_Bicarbonate->Acylation Precipitation Precipitation Acylation->Precipitation N-acylated Product N-acylated Product Precipitation->N-acylated Product Filtration_and_Drying Filtration_and_Drying N-acylated Product->Filtration_and_Drying Pure N-acylated Product Pure N-acylated Product Filtration_and_Drying->Pure N-acylated Product Polymerization_Workflow Aqueous_Monomer_Solution Aqueous 2-Methylallylamine hydrochloride Solution Deoxygenation Deoxygenation Aqueous_Monomer_Solution->Deoxygenation Initiator Initiator Initiator->Deoxygenation Polymerization Polymerization Deoxygenation->Polymerization Precipitation Precipitation Polymerization->Precipitation Filtration_and_Drying Filtration_and_Drying Precipitation->Filtration_and_Drying Poly(this compound) Poly(this compound) Filtration_and_Drying->Poly(this compound)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-methoxyisobutylisonitrile (MIBI) from 2-Methylallylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-methoxyisobutylisonitrile (MIBI), a crucial precursor for the radiopharmaceutical Technetium (99mTc) sestamibi used in myocardial perfusion imaging. The synthesis is a two-step process commencing with 2-methylallylamine hydrochloride, as described by Ferro-Flores et al. (1994). The initial step involves an oxymercuration-reduction of the starting material to yield 2-methoxyisobutylamine. This intermediate is subsequently converted to the final product, 2-methoxyisobutylisonitrile, through a reaction with chloroform and alcoholic potassium hydroxide. This application note includes a detailed, step-by-step experimental protocol, a summary of quantitative data, and safety precautions.

Introduction

2-methoxyisobutylisonitrile (MIBI) is the key organic ligand in the preparation of the cationic complex Technetium (99mTc) hexakis(2-methoxyisobutylisonitrile), commercially known as 99mTc-sestamibi. This radiopharmaceutical is widely employed in nuclear medicine for the diagnosis of coronary artery disease. The synthesis of MIBI from readily available starting materials is a critical process for the production of this important diagnostic agent. The following protocol details an improved two-step synthesis with a reported overall yield of 53%, offering a practical approach for laboratory-scale production.[1]

Chemical Reaction Pathway

The synthesis proceeds in two main steps:

  • Oxymercuration-Reduction: this compound undergoes an oxymercuration-reduction reaction to form 2-methoxyisobutylamine.

  • Isonitrile Formation: The resulting 2-methoxyisobutylamine is then converted to 2-methoxyisobutylisonitrile by reaction with chloroform and a strong base in an alcoholic solvent.

Synthesis_Pathway Start 2-Methylallylamine hydrochloride Intermediate 2-Methoxyisobutylamine Start->Intermediate 1. Hg(OAc)2, CH3OH 2. NaBH4, NaOH Product 2-Methoxyisobutylisonitrile (MIBI) Intermediate->Product CHCl3, KOH, Ethanol Reflux

Caption: Overall synthetic pathway for MIBI.

Experimental Protocol

This protocol is based on the procedure described by Ferro-Flores et al. in the Journal of Radioanalytical and Nuclear Chemistry Letters, 1994.[1]

Materials and Reagents
  • This compound

  • Mercuric acetate (Hg(OAc)₂)

  • Methanol (CH₃OH), anhydrous

  • Sodium hydroxide (NaOH), pellets

  • Sodium borohydride (NaBH₄)

  • Chloroform (CHCl₃)

  • Potassium hydroxide (KOH)

  • Ethanol (CH₃CH₂OH), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous (for extraction)

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Step 1: Synthesis of 2-Methoxyisobutylamine

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Hg(OAc)2 in Methanol B Add 2-Methylallylamine hydrochloride A->B C Stir at 25°C B->C D Cool in Ice Bath C->D E Add Methanolic NaOH D->E F Add NaBH4 E->F G Filter F->G H Extract with Dichloromethane G->H I Dry with Na2SO4 H->I J Evaporate Solvent I->J

Caption: Workflow for the synthesis of 2-Methoxyisobutylamine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve mercuric acetate in anhydrous methanol.

  • To this solution, add this compound and stir the reaction mixture at room temperature (25 °C).

  • Reduction: After stirring, place the flask in an ice bath to cool the mixture.

  • Prepare a solution of sodium hydroxide in methanol and add it to the reaction mixture while maintaining the low temperature.

  • Slowly add sodium borohydride to the cooled mixture.

  • Work-up: After the addition of sodium borohydride is complete, filter the reaction mixture.

  • Extract the filtrate with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 2-methoxyisobutylamine. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 2-Methoxyisobutylisonitrile (MIBI)

Step2_Workflow cluster_reaction2 Reaction cluster_workup2 Work-up and Purification K Dissolve 2-Methoxyisobutylamine in Chloroform L Add Ethanolic KOH K->L M Reflux L->M N Dry with Na2SO4 M->N O Evaporate Chloroform N->O P Vacuum Distill O->P

Caption: Workflow for the synthesis of MIBI.

  • Reaction Setup: Dissolve the crude 2-methoxyisobutylamine obtained from Step 1 in chloroform in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Prepare a solution of potassium hydroxide in ethanol and add it to the chloroform solution.

  • Reaction: Heat the mixture to reflux and maintain reflux for a short period. The reaction of primary amines with chloroform and alcoholic potash is known as the carbylamine reaction or Hofmann isocyanide synthesis.[2]

  • Work-up and Purification: After the reflux period, dry the reaction mixture over anhydrous sodium sulfate.

  • Remove the chloroform by evaporation.

  • Purify the resulting brown liquid by vacuum distillation to yield pure 2-methoxyisobutylisonitrile.

Quantitative Data Summary

Parameter2-Methoxyisobutylamine2-Methoxyisobutylisonitrile (MIBI)
Overall Yield -53%[1]
Boiling Point -57-60 °C at 1 mm Hg
¹H-NMR (CDCl₃, δ ppm) 1.08 (s, 6H, (CH₃)₂C), 3.12 (s, 3H, OCH₃), 3.82 (m, 2H, CH₂)1.13 (s, 6H, (CH₃)₂C), 3.22 (s, 3H, OCH₃), 3.40 (m, 2H, CH₂)
Molecular Formula C₆H₁₅NOC₆H₁₁NO[3]
Molecular Weight 117.19 g/mol 113.16 g/mol [3]

Characterization

The final product, 2-methoxyisobutylisonitrile, should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption for the isonitrile group (-N≡C) typically in the range of 2150-2100 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Safety Precautions

  • Mercury Compounds: Mercuric acetate is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. All mercury-containing waste must be disposed of according to institutional and environmental regulations.

  • Chloroform: Chloroform is a suspected carcinogen and is toxic. All manipulations should be performed in a fume hood.

  • Potassium Hydroxide: Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Isonitriles: Isonitriles are known for their pungent and unpleasant odor and can be toxic. Handle the final product in a well-ventilated fume hood.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Conclusion

The described two-step protocol provides an efficient method for the synthesis of 2-methoxyisobutylisonitrile (MIBI) from this compound. The procedure offers a good overall yield and is suitable for laboratory-scale preparation. Adherence to the detailed protocol and safety precautions is essential for the successful and safe synthesis of this important radiopharmaceutical precursor.

References

Application Notes and Protocols for 2-Methylallylamine Hydrochloride in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylallylamine hydrochloride is a cationic monomer that holds potential for the synthesis of functional polymers applicable in various fields, including drug delivery, gene therapy, and material science. The presence of a primary amine group allows for post-polymerization modifications, making it a versatile building block for creating polymers with tailored properties. While detailed polymerization protocols for this compound are not extensively documented in publicly available literature, established methods for the closely related monomer, allylamine hydrochloride, provide a strong foundation for developing effective synthesis strategies.

This document provides detailed application notes and proposed experimental protocols for the homopolymerization and copolymerization of this compound. The protocols are adapted from well-established procedures for allylamine hydrochloride and include considerations for the potential influence of the methyl group on polymerization kinetics and polymer properties.

Applications in Polymer Chemistry

Polymers derived from this compound are anticipated to have applications in areas where cationic polymers are advantageous:

  • Gene and Drug Delivery: The cationic nature of poly(this compound) can facilitate the complexation and delivery of anionic biomolecules such as DNA, siRNA, and certain drugs.

  • Biomaterials and Coatings: These polymers can be used to create biocompatible coatings for medical devices and scaffolds for tissue engineering. The primary amine groups offer sites for covalent attachment of bioactive molecules.

  • Water Treatment: Cationic polymers are effective flocculants for wastewater treatment, where they can bind to and precipitate negatively charged colloidal particles.

  • Specialty Polymers: this compound can be used as a comonomer to introduce primary amine functionalities into other polymers, thereby modifying their properties for specific applications, such as the creation of highly monodisperse polymeric particles.

Experimental Protocols

The following protocols are proposed based on established methods for the free-radical polymerization of allylamine hydrochloride. Researchers should consider these as starting points and may need to optimize conditions for their specific requirements.

Protocol 1: Homopolymerization of this compound

This protocol describes the aqueous solution polymerization of this compound using a water-soluble azo initiator.

Materials:

  • This compound (monomer)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (V-50) or 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (water-soluble initiators)[1]

  • Deionized water (solvent)

  • Methanol (for precipitation)[1]

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Nitrogen inlet

  • Vacuum filtration apparatus

Procedure:

  • Monomer Solution Preparation: Prepare an aqueous solution of this compound (e.g., 50% w/w) in a three-neck round-bottom flask equipped with a magnetic stirrer and condenser.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[1] Maintain a gentle nitrogen flow throughout the reaction.

  • Initiator Addition: Add the water-soluble initiator (e.g., 1-5 mol% relative to the monomer) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to a specified temperature (e.g., 50-95°C) and stir for a designated period (e.g., 24-48 hours).[1][2] The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals of the monomer.

  • Polymer Precipitation: After the desired reaction time, cool the viscous solution to room temperature. Slowly pour the polymer solution into a large volume of stirred methanol (e.g., 10 volumes of methanol to 1 volume of polymer solution) to precipitate the polymer.[1]

  • Isolation and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh methanol to remove unreacted monomer and initiator. Dry the polymer under vacuum at room temperature to a constant weight.

Proposed Reaction Conditions for Homopolymerization:

ParameterProposed RangeNotes
Monomer Concentration30-70% (w/w in water)Higher concentrations may lead to higher molecular weights but also higher viscosity, which can be challenging to stir.
Initiator2,2'-Azobis(2-amidinopropane) dihydrochloride (V-50) or 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide]The choice of initiator can influence polymerization kinetics and polymer properties.[1]
Initiator Concentration1-5 mol% (relative to monomer)Higher initiator concentrations generally lead to lower molecular weight polymers.
Temperature50-95°CThe optimal temperature depends on the decomposition kinetics of the chosen initiator.[1]
Reaction Time24-48 hoursReaction time can be optimized by monitoring monomer conversion.
pH< 5An acidic pH is generally preferred for the polymerization of allylic amines.[1]

Logical Workflow for Homopolymerization

HomopolymerizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation Monomer_Solution Prepare Aqueous Monomer Solution Inert_Atmosphere Establish Inert Atmosphere (N2 Purge) Monomer_Solution->Inert_Atmosphere Initiator_Addition Add Initiator Inert_Atmosphere->Initiator_Addition Polymerization Heat and Stir (50-95°C, 24-48h) Initiator_Addition->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying

Caption: Workflow for the homopolymerization of this compound.

Protocol 2: Copolymerization of this compound with a Vinyl Monomer

This protocol outlines a general procedure for the copolymerization of this compound with a water-soluble vinyl monomer, such as acrylic acid or N-vinylpyrrolidone.

Materials:

  • This compound (Monomer 1)

  • Water-soluble vinyl monomer (e.g., Acrylic Acid, N-vinylpyrrolidone) (Monomer 2)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (V-50) (Initiator)

  • Deionized water (Solvent)

  • Methanol or other suitable non-solvent (for precipitation)

  • Nitrogen gas

Procedure:

  • Monomer Solution: Prepare an aqueous solution containing the desired molar ratio of this compound and the comonomer. The total monomer concentration should be adjusted based on the solubility of both monomers (e.g., 20-50% w/w).

  • Inert Atmosphere: Deoxygenate the monomer solution by purging with nitrogen gas for at least 30 minutes.

  • Initiator Addition: Add the initiator (e.g., 1-3 mol% relative to total monomers) to the reaction mixture.

  • Copolymerization: Heat the mixture to the desired temperature (e.g., 60-80°C) and allow it to react for a specified time (e.g., 12-24 hours) under a nitrogen atmosphere.

  • Isolation: Precipitate the resulting copolymer by adding the reaction mixture to a suitable non-solvent. The choice of the non-solvent will depend on the properties of the copolymer.

  • Purification and Drying: Collect the copolymer by filtration, wash with the non-solvent, and dry under vacuum.

Proposed Reaction Conditions for Copolymerization:

ParameterProposed ValueNotes
Monomer Ratio (M1:M2)VariableThe final polymer composition will depend on the monomer reactivity ratios.
Total Monomer Concentration20-50% (w/w in water)Should be adjusted to ensure both monomers remain dissolved.
Initiator2,2'-Azobis(2-amidinopropane) dihydrochloride (V-50)A versatile water-soluble initiator suitable for many vinyl monomers.
Initiator Concentration1-3 mol% (relative to total monomers)
Temperature60-80°C
Reaction Time12-24 hours

Signaling Pathway for Copolymerization Initiation

CopolymerizationInitiation Initiator Azo Initiator (V-50) Radical Primary Radicals (R.) Initiator->Radical Δ (Heat) Monomer1 2-Methylallylamine Hydrochloride (M1) Radical->Monomer1 Initiation Monomer2 Vinyl Monomer (M2) Radical->Monomer2 Initiation Growing_Chain1 Growing Chain (P1.) Growing_Chain2 Growing Chain (P2.) Growing_Chain1->Monomer1 Propagation Growing_Chain1->Monomer2 Cross-propagation Copolymer Copolymer Chain Growing_Chain1->Copolymer Growing_Chain2->Monomer1 Cross-propagation Growing_Chain2->Monomer2 Propagation Growing_Chain2->Copolymer

Caption: Initiation and propagation steps in the free-radical copolymerization.

Characterization of Poly(this compound)

The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.

Characterization Techniques:

TechniqueInformation Obtained
¹H and ¹³C NMR Spectroscopy Confirmation of polymer structure, determination of copolymer composition.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of polymerization by the disappearance of the C=C bond vibration.
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Thermogravimetric Analysis (TGA) Assessment of thermal stability and decomposition profile.[2]
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg).[2]

Considerations for the Methyl Group

The presence of the methyl group in this compound, as compared to allylamine hydrochloride, may influence the polymerization in several ways:

  • Steric Hindrance: The methyl group may introduce steric hindrance, potentially lowering the rate of polymerization and the achievable molecular weight.

  • Chain Transfer: Allylic monomers are known to undergo degradative chain transfer.[2] The methyl group might affect the propensity for this side reaction.

  • Polymer Properties: The methyl group will increase the hydrophobicity of the resulting polymer, which could affect its solubility and its interactions with biological molecules. The glass transition temperature (Tg) of the polymer may also be altered.

Conclusion

While specific literature on the polymerization of this compound is limited, the established protocols for allylamine hydrochloride provide a robust framework for researchers to develop and optimize synthetic procedures. The proposed protocols and considerations outlined in this document are intended to serve as a valuable resource for scientists and professionals exploring the potential of this versatile monomer in polymer chemistry and its applications. Careful characterization of the resulting polymers will be crucial to understanding the influence of the methyl group and to tailor the material properties for specific end-uses.

References

Preparation of Specialized Polymers with 2-Methylallylamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation and characterization of specialized polymers derived from 2-Methylallylamine hydrochloride. These protocols are designed to be a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development. The information presented is based on established methods for the polymerization of allylic amines, with a focus on providing a foundation for the synthesis of novel polymers with potential applications in biomedical and pharmaceutical research.

Introduction to Poly(this compound)

Poly(this compound) is a cationic polyelectrolyte that holds significant promise for various specialized applications, including the development of drug delivery systems, gene delivery vectors, and functional coatings for biomedical devices. The primary amine groups along the polymer backbone provide reactive sites for further modification and functionalization, allowing for the tailoring of its physicochemical properties to specific needs. The hydrochloride salt form ensures water solubility, which is advantageous for many biological applications.

The polymerization of allylic monomers, such as this compound, can be challenging due to allylic degradative chain transfer, which may result in low molecular weight polymers. However, polymerization of the amine salt in polar solvents using specific radical initiators has been shown to yield polymers with higher molecular weights.

Experimental Protocols

Free Radical Polymerization of this compound

This protocol describes the synthesis of poly(this compound) via free radical polymerization in an aqueous solution. The procedure is adapted from established methods for the polymerization of allylamine hydrochloride.[1]

Materials:

  • This compound (monomer)

  • 2,2'-Azobis(2-methylpropanediamine) dihydrochloride (initiator)[2][3]

  • Deionized water

  • Methanol

  • Nitrogen gas

  • Four-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Nitrogen inlet

Procedure:

  • Monomer Solution Preparation: Prepare a 70% (w/w) aqueous solution of this compound in a four-necked flask equipped with a magnetic stirrer, reflux condenser, thermometer, and nitrogen inlet.

  • Inert Atmosphere: Purge the reaction flask with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction. Maintain a gentle flow of nitrogen throughout the reaction.

  • Initiator Solution Preparation: In a separate container, dissolve the desired amount of 2,2'-Azobis(2-methylpropanediamine) dihydrochloride initiator in a small amount of deionized water.

  • Reaction Initiation: Heat the monomer solution to 50°C with continuous stirring. Once the temperature is stable, add the initiator solution to the reaction flask.

  • Polymerization: Maintain the reaction mixture at 50°C with constant stirring for 10 hours. After this period, stop the stirring and allow the polymerization to continue for an additional 40 hours at the same temperature.

  • Polymer Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a beaker containing a 10-fold excess of stirred methanol to precipitate the polymer.

  • Purification: Collect the precipitated white polymer by filtration. Wash the polymer multiple times with methanol to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer under vacuum at 50°C until a constant weight is achieved.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

2.2.1. Structural Characterization:

  • Fourier Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum of the dried polymer. The disappearance of the C=C stretching vibration peak from the monomer and the presence of characteristic peaks for the polymer backbone will confirm polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in D₂O and record the ¹H NMR and ¹³C NMR spectra. The spectra will provide detailed information about the polymer structure.

2.2.2. Thermal Analysis:

  • Thermogravimetric Analysis (TGA): Perform TGA to determine the thermal stability and decomposition profile of the polymer.[4]

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) of the polymer. The Tg is an important parameter that reflects the polymer's physical state and is influenced by factors such as molecular weight.[4]

Quantitative Data Summary

The following tables summarize quantitative data obtained from studies on the polymerization of allylamine hydrochloride, which can serve as a reference for the expected outcomes with this compound.

Table 1: Effect of Initiator Concentration on Monomer Conversion and Glass Transition Temperature (Tg) of Poly(allylamine hydrochloride) [4]

Initiator Concentration (%)Monomer Conversion (%)Glass Transition Temperature (Tg) (°C)
0.585.287.7
1.089.683.1
3.092.182.8
5.094.581.3

Table 2: Polymerization of Allylamine Hydrochloride with Different Initiators [5]

InitiatorTemperature (°C)Time (h)Conversion (%)
2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide]9524>95
2,2′-azobis(2-amidinopropane) dihydrochloride9524~80

Visualizations

Experimental Workflow for Polymer Synthesis

G Workflow for Poly(this compound) Synthesis cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_purification Purification and Drying Monomer_Solution Prepare 70% aqueous 2-Methylallylamine HCl solution Purge Purge with Nitrogen Monomer_Solution->Purge Load into reactor Initiator_Solution Prepare aqueous initiator solution (2,2'-Azobis(2-methylpropanediamine) dihydrochloride) Add_Initiator Add Initiator Initiator_Solution->Add_Initiator Heat Heat to 50°C Purge->Heat Heat->Add_Initiator Polymerize_Stir Polymerize with stirring (10 hours) Add_Initiator->Polymerize_Stir Polymerize_Static Continue polymerization (40 hours) Polymerize_Stir->Polymerize_Static Precipitate Precipitate in Methanol Polymerize_Static->Precipitate Cool to RT Filter Filter Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Dry under Vacuum Wash->Dry Final_Product Final_Product Dry->Final_Product Characterize G Nanoparticle Coating and Cellular Uptake cluster_NP Nanoparticle Formulation cluster_Cell Cellular Interaction Drug_Core Drug-loaded Nanoparticle Core Polymer_Coating Poly(2-Methylallylamine HCl) Coating Drug_Core->Polymer_Coating Layer-by-Layer Assembly Cell_Membrane Cell Membrane (Negatively Charged) Polymer_Coating->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Therapeutic_Target Therapeutic_Target Drug_Release->Therapeutic_Target Action G Signaling Pathway Modulation by Polymer-Coated Nanoparticles cluster_akt_mtor AKT-mTOR Pathway cluster_beclin PI3KC3-Beclin1 Pathway PAH_UCNP Poly(allylamine HCl)- Coated Nanoparticles AKT AKT PAH_UCNP->AKT Inhibits mTOR mTOR PAH_UCNP->mTOR Inhibits PI3KC3_Beclin1 PI3KC3-Beclin1 Complex PAH_UCNP->PI3KC3_Beclin1 Activates Atg14 Atg14 PAH_UCNP->Atg14 Increases Apoptosis Apoptosis PAH_UCNP->Apoptosis Induces AKT->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits PI3KC3_Beclin1->Autophagy Induces Atg14->PI3KC3_Beclin1 Enhances activity

References

Synthesis of N-Heterocyclic Carbene (NHC) Ligands from 2-Methylallylamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-heterocyclic carbene (NHC) ligands derived from 2-methylallylamine hydrochloride. The protocols outlined herein are based on established synthetic methodologies for NHC precursor salts and their subsequent conversion to free carbenes and metal complexes. These N-alkenyl substituted NHC ligands are of significant interest in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed olefin metathesis.

Introduction

N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry and have found widespread application in catalysis. Their strong σ-donating properties and the steric tunability of their N-substituents allow for the formation of highly stable and active metal complexes. The introduction of alkenyl functionalities, such as the 2-methylallyl group, onto the nitrogen atoms of the NHC core can provide a handle for further functionalization or influence the catalytic activity of the corresponding metal complexes. This document details a reliable synthetic route to a 1,3-di(2-methylallyl)imidazolium chloride, a precursor to the corresponding NHC ligand.

Synthesis Pathway Overview

The synthesis of the 1,3-di(2-methylallyl)imidazolium chloride (a precursor to the NHC ligand) from this compound proceeds in three main steps:

  • Neutralization of the Amine Salt: The commercially available this compound is neutralized to the free amine using a suitable base.

  • Formation of the Diimine: The free 2-methylallylamine is condensed with glyoxal to form the corresponding N,N'-di(2-methylallyl)ethanediimine.

  • Cyclization to the Imidazolium Salt: The diimine is then cyclized with a formaldehyde equivalent in the presence of an acid to yield the target 1,3-di(2-methylallyl)imidazolium chloride.

This imidazolium salt can then be used to generate the free NHC in situ for the preparation of metal-NHC complexes.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Neutralization cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Diimine Formation cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Cyclization cluster_product Product Start 2-Methylallylamine Hydrochloride Step1 Neutralization with Base (e.g., NaOH) Start->Step1 Intermediate1 2-Methylallylamine (Free Amine) Step1->Intermediate1 Step2 Condensation with Glyoxal Intermediate1->Step2 Intermediate2 N,N'-di(2-methylallyl)ethanediimine Step2->Intermediate2 Step3 Cyclization with Paraformaldehyde and Acid (e.g., HCl) Intermediate2->Step3 Product 1,3-di(2-methylallyl)imidazolium Chloride (NHC Precursor) Step3->Product

Figure 1. Synthetic workflow for the preparation of 1,3-di(2-methylallyl)imidazolium chloride.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures when necessary. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Characterization: Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a suitable spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak.

Protocol 1: Synthesis of N,N'-di(2-methylallyl)ethanediimine

This protocol is adapted from a general procedure for the condensation of primary amines with glyoxal.

  • Neutralization of this compound:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in water.

    • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.1 eq) while stirring.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the free 2-methylallylamine. Caution: 2-methylallylamine is volatile and flammable.

  • Condensation Reaction:

    • To a solution of 2-methylallylamine (2.0 eq) in methanol, add a 40% aqueous solution of glyoxal (1.0 eq) dropwise at room temperature with vigorous stirring. A mild exothermic reaction may be observed.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 3-4 hours. The formation of a yellow precipitate may be observed.

    • The reaction progress can be monitored by TLC.

    • After completion, the precipitate (if any) can be collected by filtration, washed with cold methanol, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude diimine, which can be used in the next step without further purification.

ParameterValue
Reactants
2-Methylallylamine2.0 eq
Glyoxal (40% aq.)1.0 eq
Solvent Methanol
Temperature Room Temperature
Reaction Time 3 - 4 hours
Typical Yield 70-90%

Table 1. Summary of reaction parameters for the synthesis of N,N'-di(2-methylallyl)ethanediimine.

Protocol 2: Synthesis of 1,3-di(2-methylallyl)imidazolium Chloride

This protocol is based on the general synthesis of 1,3-disubstituted imidazolium chlorides from the corresponding diimine.[1][2]

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N,N'-di(2-methylallyl)ethanediimine (1.0 eq) in anhydrous ethyl acetate.

    • Cool the solution to 0 °C in an ice bath.

  • Cyclization:

    • In a separate flask, prepare a solution of paraformaldehyde (1.3 eq) in a 4M solution of HCl in dioxane (1.6 eq). Stir this mixture for about 10 minutes until the paraformaldehyde dissolves.

    • Add the paraformaldehyde/HCl solution dropwise to the cooled diimine solution over 30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. A precipitate should form during this time.

  • Work-up and Purification:

    • Collect the precipitate by filtration and wash it with diethyl ether.

    • To neutralize any excess acid, dissolve the crude product in methanol and add sodium bicarbonate until gas evolution ceases.

    • Filter the solution to remove the sodium salts.

    • The product can be reprecipitated from the methanol solution by the addition of diethyl ether.

    • Collect the purified 1,3-di(2-methylallyl)imidazolium chloride as a white solid by filtration, wash with diethyl ether, and dry under vacuum.

ParameterValue
Reactants
N,N'-di(2-methylallyl)ethanediimine1.0 eq
Paraformaldehyde1.3 eq
HCl (4M in dioxane)1.6 eq
Solvent Anhydrous Ethyl Acetate
Temperature 0 °C to Room Temperature
Reaction Time 2 - 3 hours
Typical Yield 60-70%

Table 2. Summary of reaction parameters for the synthesis of 1,3-di(2-methylallyl)imidazolium chloride.

Application Notes

The 1,3-di(2-methylallyl)imidazolium chloride serves as a stable precursor to the corresponding N-heterocyclic carbene. The free carbene can be generated in situ by deprotonation with a strong base (e.g., potassium tert-butoxide, sodium hydride) and subsequently complexed to a transition metal. The resulting metal-NHC complexes are expected to be highly active catalysts in a variety of organic transformations.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing NHC ligands are well-established catalysts for various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The strong σ-donating ability of the NHC ligand facilitates the oxidative addition step and enhances the stability of the catalytic species. The presence of the N-alkenyl substituents may influence the solubility and steric environment of the catalyst, potentially leading to improved performance.

Protocol for a Generic Suzuki-Miyaura Coupling:

  • In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the 1,3-di(2-methylallyl)imidazolium chloride (1-2 mol%).

  • Add a suitable solvent (e.g., toluene, dioxane, or a mixture with water).

  • Degas the reaction mixture and heat to the desired temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC or GC).

  • After cooling to room temperature, perform a standard aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography.

SuzukiCoupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product ArylHalide Aryl Halide (R-X) Biaryl Biaryl Product (R-R') ArylHalide->Biaryl BoronicAcid Boronic Acid (R'-B(OH)2) BoronicAcid->Biaryl PdSource Pd(OAc)2 PdSource->Biaryl Catalysis NHC_Precursor 1,3-di(2-methylallyl)imidazolium Chloride NHC_Precursor->Biaryl Catalysis Base Base (e.g., K2CO3) Base->Biaryl Catalysis

Figure 2. General scheme for a Suzuki-Miyaura cross-coupling reaction.

Application in Ruthenium-Catalyzed Olefin Metathesis

Ruthenium-NHC complexes are powerful catalysts for olefin metathesis reactions. The introduction of N-alkenyl substituents on the NHC ligand can lead to catalysts with modified activity and stability.[3] In some cases, the alkenyl group can participate in the catalytic cycle, leading to self-regenerating catalysts.

Protocol for a Generic Ring-Closing Metathesis (RCM):

  • In a Schlenk tube under an inert atmosphere, dissolve the diene substrate in a dry, degassed solvent (e.g., dichloromethane or toluene).

  • Add the ruthenium-NHC catalyst (typically 1-5 mol%). The catalyst can be pre-formed by reacting the imidazolium salt with a suitable ruthenium precursor (e.g., Grubbs' first-generation catalyst) in the presence of a base.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by adding a few drops of ethyl vinyl ether.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

RCM cluster_reactant Reactant cluster_catalyst Catalyst cluster_product Product Diene Acyclic Diene Cycloalkene Cycloalkene Diene->Cycloalkene RuNHC Ru-NHC Complex with N-2-methylallyl Ligand RuNHC->Cycloalkene Catalysis

Figure 3. General scheme for a Ring-Closing Metathesis (RCM) reaction.

Conclusion

The protocols described provide a clear and reproducible pathway for the synthesis of 1,3-di(2-methylallyl)imidazolium chloride, a valuable precursor for N-alkenyl substituted N-heterocyclic carbene ligands. These ligands are poised for application in a wide range of catalytic transformations, offering potential advantages in terms of catalyst stability, activity, and tunability. The provided application notes serve as a starting point for the exploration of these novel NHC ligands in catalysis and drug development research.

References

Application Notes and Protocols for the Polymerization of 2-Methylallylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a detailed experimental procedure for the synthesis of poly(2-Methylallylamine hydrochloride) via free-radical polymerization. Due to the inherent challenges in polymerizing allylic monomers, such as degradative chain transfer, this protocol has been optimized to improve polymer yield and molecular weight.[1] This document is intended for researchers in materials science, polymer chemistry, and drug development, offering a comprehensive guide to the synthesis, purification, and characterization of this functional polymer.

Introduction

Poly(allylamine) and its derivatives are cationic polyelectrolytes with a wide range of applications in biomedical fields, including drug delivery, gene therapy, and tissue engineering, owing to the high density of primary amine groups.[2] The polymerization of allylic monomers is often challenging, typically resulting in low molecular weight oligomers due to significant degradative chain transfer to the monomer.[1] This phenomenon involves the abstraction of an allylic hydrogen by the propagating radical, forming a resonance-stabilized allylic radical that is slow to reinitiate polymerization.[1]

Polymerizing the hydrochloride salt of the amine monomer in an aqueous medium can mitigate this issue, leading to higher molecular weight polymers.[3] This protocol details the free-radical polymerization of this compound in an aqueous solution using a water-soluble azo initiator.

Experimental Protocol

2.1. Materials

  • 2-Methylallylamine

  • Hydrochloric Acid (concentrated, ~37%)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or other suitable water-soluble initiator

  • Methanol

  • Deionized (DI) Water

  • Nitrogen gas (high purity)

  • Dialysis tubing (appropriate MWCO)

2.2. Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Schlenk line or nitrogen inlet

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter

2.3. Monomer Salt Preparation (this compound)

  • In a fume hood, cool a solution of 2-Methylallylamine in a round-bottom flask using an ice bath.

  • Slowly add an equimolar amount of concentrated hydrochloric acid dropwise while stirring. This reaction is exothermic. Maintain the temperature below 30°C.

  • After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

  • The resulting aqueous solution of this compound can be concentrated under reduced pressure using a rotary evaporator to achieve the desired monomer concentration for polymerization (e.g., 60-75 wt%).

2.4. Polymerization Procedure

  • Place the desired concentration of the aqueous this compound solution into a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.

  • Add the water-soluble initiator, 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to the monomer solution. The initiator concentration can be varied to control the molecular weight and conversion (see Table 1).[4][5]

  • Seal the flask and deoxygenate the solution by bubbling nitrogen gas through it for at least 30-60 minutes. Maintaining an inert atmosphere is crucial as oxygen can inhibit free-radical polymerization.

  • After deoxygenation, maintain a positive pressure of nitrogen and heat the reaction mixture to the desired temperature (e.g., 50-70°C) using a preheated oil bath or heating mantle.[3][6]

  • Allow the polymerization to proceed for the specified time (e.g., 24-48 hours) with continuous stirring. The solution will become noticeably more viscous as the polymer forms.

  • Terminate the reaction by cooling the flask to room temperature and exposing the solution to air.

2.5. Polymer Purification

  • Slowly pour the viscous polymer solution into a large excess of stirred methanol (e.g., 10-fold volume excess) to precipitate the poly(this compound).

  • Collect the white precipitate by filtration.

  • Wash the precipitate with additional methanol to remove unreacted monomer and initiator fragments.

  • To further purify the polymer and remove low molecular weight species, dissolve the polymer in a minimal amount of DI water and transfer it to a dialysis tube of an appropriate molecular weight cut-off (MWCO), for example, 1-5 kDa.

  • Dialyze against DI water for 2-3 days, changing the water frequently to ensure the removal of impurities.

  • Recover the purified polymer solution from the dialysis bag and freeze-dry (lyophilize) to obtain a white, fluffy solid.

  • Store the final product in a desiccator.

Data Presentation

The following tables provide representative data on how reaction parameters can influence the polymerization of allylamine hydrochloride, which is expected to be analogous to this compound.

Table 1: Effect of Initiator Concentration on Monomer Conversion. Monomer: Allylamine Phosphate, Polymerization of its HCl salt is expected to show similar trends.

Initiator Concentration (wt% relative to monomer)Monomer Conversion (%)
0.5~30
1.0~45
3.0~60
5.0~75

Data adapted from a study on allylamine phosphate polymerization, which is subsequently converted to the hydrochloride salt. The trend of increasing conversion with initiator concentration is a general principle in free-radical polymerization.[4]

Table 2: Typical Molecular Weight of Poly(allylamine hydrochloride).

PolymerMethodMolecular Weight ( g/mol )
Poly(allylamine hydrochloride)Viscosimetry12,000
Poly(allylamine hydrochloride)¹H NMR16,000

Data obtained from free-radical polymerization of allylamine hydrochloride at 50°C.[7] Molecular weight can be influenced by initiator concentration, monomer concentration, and temperature.

Polymer Characterization

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy Analyze the polymer to confirm the disappearance of the C=C double bond from the monomer. Key expected changes include the disappearance of the vinyl C-H stretching peaks around 3020-3085 cm⁻¹ and the C=C stretching vibration.[4]

4.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Dissolve the polymer in D₂O. The ¹H NMR spectrum should confirm the absence of vinyl protons (typically in the 5-6 ppm range) and the appearance of broad peaks corresponding to the polymer backbone.[3]

4.3. Thermogravimetric Analysis (TGA) TGA can be used to assess the thermal stability of the polymer. Poly(allylamine hydrochloride) typically shows multi-step degradation, with an initial loss of water, followed by the removal of HCl, and finally the degradation of the polymer backbone.[7]

Visualizations

experimental_workflow cluster_prep Monomer Preparation cluster_poly Polymerization cluster_purification Purification cluster_characterization Characterization monomer_prep 2-Methylallylamine + Concentrated HCl salt_formation Formation of 2-Methylallylamine HCl (aq) monomer_prep->salt_formation Exothermic Reaction reaction_setup Reaction Setup: - Monomer Salt Solution - AAPH Initiator salt_formation->reaction_setup deoxygenation Deoxygenation (N₂ Purge) reaction_setup->deoxygenation polymerization Heating (50-70°C) 24-48 hours deoxygenation->polymerization precipitation Precipitation in Methanol polymerization->precipitation filtration Filtration & Washing precipitation->filtration dialysis Dialysis (vs DI Water) filtration->dialysis lyophilization Freeze-Drying dialysis->lyophilization final_product Poly(2-Methylallylamine HCl) (White Solid) lyophilization->final_product ftir FTIR final_product->ftir nmr ¹H NMR final_product->nmr tga TGA final_product->tga

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

References

2-Methylallylamine Hydrochloride: A Key Precursor in Pharmaceutical Synthesis for Cardiac Imaging Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylallylamine hydrochloride has emerged as a critical building block in the synthesis of specialized pharmaceutical compounds. Its unique bifunctional nature, possessing both a reactive amine group and a polymerizable allyl group, allows for its incorporation into complex molecular architectures. This application note provides a detailed overview of the use of this compound as a precursor, with a primary focus on its role in the synthesis of 2-methoxyisobutylisonitrile (MIBI). MIBI is the key ligand in the radiopharmaceutical diagnostic agent Technetium-99m Sestamibi (Cardiolite®), which is widely used for myocardial perfusion imaging to detect coronary artery disease.[1][2][3]

This document outlines the synthesis of this compound, its subsequent conversion to MIBI, and the mechanism of action of the final Technetium-99m Sestamibi complex. Detailed experimental protocols and quantitative data are provided to support researchers in this field.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 28148-54-1[4]
Molecular Formula C4H10ClN[4]
Molecular Weight 107.58 g/mol [5]
Appearance White crystalline powder[3]
Melting Point 179-184 °C[5]
Solubility Soluble in water[3]

Synthesis of this compound

The primary industrial-scale method for the synthesis of this compound is the ammonolysis of 3-chloro-2-methyl-1-propene.[2][3] This nucleophilic substitution reaction is followed by treatment with hydrochloric acid to form the stable hydrochloride salt.

Experimental Protocol: Ammonolysis of 3-Chloro-2-methyl-1-propene

Objective: To synthesize this compound from 3-chloro-2-methyl-1-propene.

Materials:

  • 3-Chloro-2-methyl-1-propene

  • Aqueous ammonia (25-28%)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium hydroxide

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a 5-fold molar excess of concentrated aqueous ammonia solution in ethanol.

  • Addition of Starting Material: Slowly add 3-chloro-2-methyl-1-propene (1 equivalent) to the ammonia solution while stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess ammonia and precipitate the ammonium chloride by the slow addition of concentrated hydrochloric acid until the solution is acidic.

    • Filter off the ammonium chloride precipitate.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Make the remaining aqueous solution basic (pH > 10) by the addition of a concentrated sodium hydroxide solution.

    • Extract the free 2-methylallylamine into diethyl ether (3 x 50 mL).

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Salt Formation and Purification:

    • Filter the dried ethereal solution.

    • Cool the solution in an ice bath and bubble hydrogen chloride gas through it, or add a concentrated solution of hydrochloric acid in ethanol dropwise, until no more precipitate forms.

    • Collect the white crystalline precipitate of this compound by filtration.

    • Wash the crystals with cold diethyl ether and dry them under vacuum.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot ethanol.

Expected Yield: 70-80%

Characterization: The product can be characterized by its melting point (179-181 °C) and Infrared (IR) spectroscopy, which should show characteristic peaks for the NH3+ stretching vibrations (around 2700-3000 cm-1) and the C=C double bond.[1]

Synthesis of 2-Methoxyisobutylisonitrile (MIBI) from this compound

A key application of this compound is in the synthesis of 2-methoxyisobutylisonitrile (MIBI), the ligand for the Technetium-99m Sestamibi complex. An improved, high-yield, two-step process has been described by Ferro Flores et al.[1][6]

Experimental Workflow: Synthesis of MIBI

G cluster_0 Step 1: Oxymercuration-Demercuration cluster_1 Step 2: Isonitrile Formation A 2-Methylallylamine hydrochloride D 2-Methoxyisobutylamine A->D 1. Hg(OAc)2, MeOH 2. NaBH4 B Mercuric Acetate in Methanol C Sodium Borohydride E 2-Methoxyisobutylamine H 2-Methoxyisobutylisonitrile (MIBI) E->H 1. HCOOEt 2. Dehydration F Ethyl Formate G Dehydrating Agent (e.g., POCl3, TsCl)

Caption: Two-step synthesis of MIBI from this compound.

Experimental Protocol: Synthesis of 2-Methoxyisobutylisonitrile (MIBI)

Step 1: Synthesis of 2-Methoxyisobutylamine

Objective: To synthesize 2-methoxyisobutylamine from this compound via an oxymercuration-demercuration reaction.

Materials:

  • This compound

  • Mercuric acetate (Hg(OAc)2)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH4)

  • Sodium hydroxide

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Oxymercuration: Dissolve mercuric acetate (1.1 equivalents) in anhydrous methanol in a round-bottom flask. To this solution, add this compound (1 equivalent) and stir the mixture at room temperature for 1 hour.

  • Demercuration: Cool the reaction mixture in an ice bath. Prepare a solution of sodium borohydride (0.5 equivalents) in a 1 M sodium hydroxide solution. Slowly add the sodium borohydride solution to the reaction mixture, ensuring the temperature remains below 20 °C. The appearance of elemental mercury indicates the progress of the reaction.

  • Work-up:

    • After the addition is complete, stir the mixture for an additional hour at room temperature.

    • Filter the mixture to remove the precipitated mercury.

    • Extract the filtrate with diethyl ether (3 x 50 mL).

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by distillation. The crude 2-methoxyisobutylamine can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of 2-Methoxyisobutylisonitrile (MIBI)

Objective: To convert 2-methoxyisobutylamine to 2-methoxyisobutylisonitrile.

Materials:

  • 2-Methoxyisobutylamine

  • Ethyl formate

  • Phosphorus oxychloride (POCl3) or p-toluenesulfonyl chloride (TsCl)

  • Triethylamine or pyridine

  • Anhydrous diethyl ether or dichloromethane

  • Standard laboratory glassware

Procedure:

  • Formylation: Dissolve 2-methoxyisobutylamine (1 equivalent) in an excess of ethyl formate and reflux the mixture for 16 hours to form N-(2-methoxyisobutyl)formamide.[7]

  • Dehydration:

    • Dissolve the N-(2-methoxyisobutyl)formamide intermediate (1 equivalent) in anhydrous dichloromethane or diethyl ether containing a base such as triethylamine or pyridine (2.2 equivalents).

    • Cool the mixture in an ice bath.

    • Slowly add a dehydrating agent like phosphorus oxychloride or p-toluenesulfonyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Pour the reaction mixture into ice-cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude MIBI can be purified by vacuum distillation.

Overall Yield: An overall yield of 53% for the two-step synthesis has been reported.[6]

Application in Pharmaceutical Synthesis: Technetium-99m Sestamibi

The synthesized MIBI ligand is used to form a coordination complex with the radioisotope Technetium-99m. This complex, Technetium-99m Sestamibi, is a cationic radiopharmaceutical.[8]

Mechanism of Action of Technetium-99m Sestamibi

The lipophilic and cationic nature of the Technetium-99m Sestamibi complex allows it to be taken up by tissues with high mitochondrial content and negative plasma membrane potentials.[8] In the context of myocardial perfusion imaging, the uptake and retention of the tracer in myocardial cells are dependent on regional blood flow and mitochondrial membrane potential.[8][9]

The mechanism involves passive diffusion across the sarcolemmal and mitochondrial membranes. Once inside the mitochondria, the complex is sequestered due to the large negative transmembrane potential.[9] In viable myocardial tissue, the tracer accumulates, allowing for visualization via single-photon emission computed tomography (SPECT). In areas of ischemia or infarction, there is reduced blood flow and compromised mitochondrial function, leading to decreased uptake and retention of the tracer, which appears as a "cold spot" on the scan.[10]

G cluster_0 Bloodstream cluster_1 Myocardial Cell cluster_2 Mitochondrion A Tc-99m Sestamibi (Lipophilic, Cationic) B Sarcolemma (Plasma Membrane) A->B Passive Diffusion (Flow Dependent) C Cytosol B->C Passive Diffusion D Outer Mitochondrial Membrane C->D Passive Diffusion E Inner Mitochondrial Membrane (Large Negative Potential) D->E Passive Diffusion F Mitochondrial Matrix (Sequestration) E->F Accumulation

Caption: Cellular uptake and sequestration of Technetium-99m Sestamibi.

Conclusion

This compound is a valuable and versatile precursor in pharmaceutical synthesis, most notably in the production of the MIBI ligand for the widely used cardiac imaging agent, Technetium-99m Sestamibi. The synthetic routes to both this compound and MIBI are well-established, offering good yields. The understanding of the mechanism of action of the final radiopharmaceutical underscores the importance of the physicochemical properties imparted by its constituent ligands. The detailed protocols and data presented herein provide a comprehensive resource for researchers and professionals in drug development and nuclear medicine.

Disclaimer

The experimental protocols provided are for informational purposes only and should be carried out by qualified professionals in a suitably equipped laboratory, following all appropriate safety precautions.

References

Application Notes and Protocols: Rhodium-Catalyzed Hydroformylation of 2-Methylallylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroformylation, also known as oxo synthesis, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes. This atom-economical reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically catalyzed by transition metal complexes, most notably those of rhodium and cobalt. The resulting aldehydes are versatile intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymers.

The application of hydroformylation to functionalized olefins, such as those containing amine groups, presents unique opportunities for the synthesis of complex molecules, including amino aldehydes and their derivatives, which are key building blocks in medicinal chemistry. 2-Methylallylamine hydrochloride is a readily available starting material whose hydroformylation can lead to the formation of valuable β-amino aldehydes. These products can be further transformed into a variety of biologically active compounds.

This document provides detailed application notes and a representative experimental protocol for the rhodium-catalyzed hydroformylation of this compound.

Reaction Overview

The rhodium-catalyzed hydroformylation of this compound involves the reaction of the alkene with a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas, in the presence of a rhodium catalyst. The reaction can theoretically yield two regioisomeric aldehydes: the linear aldehyde (4-amino-3-methylbutanal) and the branched aldehyde (3-amino-2,2-dimethylpropanal). The regioselectivity of the reaction is a critical aspect and can be influenced by the choice of ligands, catalyst precursor, and reaction conditions.

It is important to note that the hydrochloride salt of the amine may influence the catalytic cycle. The presence of the acidic proton and the chloride anion could potentially interact with the catalyst, affecting its activity and selectivity. In practice, it is common to protect the amine functionality, for instance as an N-acyl derivative, to avoid potential catalyst inhibition and side reactions. The following protocol is based on procedures reported for the hydroformylation of N-acyl protected allylic amines and should be considered a representative starting point for the hydroformylation of this compound, with the understanding that optimization will likely be necessary.

Experimental Protocols

Representative Protocol for the Hydroformylation of N-Phthalimido-2-methylallylamine

This protocol is adapted from the hydroformylation of N-phthalimido allylamine and serves as a foundational method for the hydroformylation of a protected form of 2-methylallylamine.[1]

Materials:

  • N-Phthalimido-2-methylallylamine

  • Rhodium(I) dicarbonyl acetylacetonate [Rh(acac)(CO)₂]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Toluene (anhydrous)

  • Syngas (CO/H₂ = 1:1)

  • High-pressure autoclave equipped with a magnetic stirrer and a gas inlet

Procedure:

  • Catalyst Preparation: In a glovebox, a stock solution of the catalyst can be prepared by dissolving [Rh(acac)(CO)₂] and the desired ligand (e.g., Xantphos) in anhydrous toluene. The ligand-to-rhodium ratio is a critical parameter to optimize, with typical ratios ranging from 2:1 to 10:1.

  • Reaction Setup: To a clean and dry autoclave, add N-phthalimido-2-methylallylamine (1 equivalent).

  • Under an inert atmosphere (e.g., nitrogen or argon), add the catalyst solution to the autoclave. The substrate-to-catalyst ratio should be optimized, with typical values ranging from 100:1 to 1000:1.

  • Seal the autoclave and purge it several times with syngas.

  • Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Maintain the reaction at the set temperature and pressure for the desired time (e.g., 4-24 hours), monitoring the pressure to follow the gas uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • Open the autoclave and collect the reaction mixture.

  • Analysis: The conversion of the starting material and the yield and regioselectivity of the aldehyde products can be determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, using an internal standard. The products may require purification by column chromatography.

Considerations for the Hydroformylation of this compound

When attempting the direct hydroformylation of this compound, the following points should be considered:

  • Catalyst Inhibition: The amine hydrochloride may act as a source of acid, which can protonate phosphine ligands or react with the rhodium catalyst, leading to deactivation. The chloride anion could also coordinate to the rhodium center, inhibiting catalysis.

  • Solvent Choice: The choice of solvent will be crucial. A solvent that can dissolve the hydrochloride salt without interfering with the catalysis is required. Protic solvents are generally avoided in hydroformylation. A two-phase system or the use of a co-solvent might be necessary.

  • Base Addition: The addition of a non-coordinating base in a stoichiometric amount could be explored to neutralize the HCl in situ, liberating the free amine just before or during the reaction. However, the presence of a base can also influence the catalyst and the reaction outcome.

  • Ligand Selection: Ligands that are less sensitive to acidic conditions might be more suitable. Bidentate phosphines like Xantphos are often robust and can promote high selectivity for the linear aldehyde.

Data Presentation

The following tables present hypothetical but representative data for the hydroformylation of an N-protected 2-methylallylamine, based on typical outcomes for similar substrates. This data is intended to illustrate how results can be structured for comparison and to highlight key parameters for optimization.

Table 1: Effect of Ligand on Regioselectivity

EntryLigandLigand:Rh RatioConversion (%)Linear:Branched Ratio
1PPh₃10:1>953:1
2Xantphos5:1>9515:1
3BIPHEPHOS5:1>9510:1

Reaction Conditions: Substrate (1 mmol), [Rh(acac)(CO)₂] (0.1 mol%), Toluene (10 mL), 100 °C, 40 bar CO/H₂ (1:1), 12 h.

Table 2: Effect of Temperature and Pressure

EntryTemperature (°C)Pressure (bar)Conversion (%)Linear:Branched Ratio
180407516:1
210040>9515:1
312040>9512:1
4100208814:1
510060>9515:1

Reaction Conditions: Substrate (1 mmol), [Rh(acac)(CO)₂] (0.1 mol%), Xantphos (0.5 mol%), Toluene (10 mL), 12 h.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Rhodium-Catalyzed Hydroformylation

The generally accepted mechanism for rhodium-catalyzed hydroformylation, known as the Heck-Breslow cycle, involves a series of steps including ligand dissociation, olefin coordination, migratory insertion, and oxidative addition of hydrogen, followed by reductive elimination of the aldehyde product.

Hydroformylation_Cycle A HRh(CO)(L)₂ B Olefin Coordination A->B + Olefin - L C Migratory Insertion (Alkyl-Rh Complex) B->C D CO Coordination C->D + CO E Migratory Insertion (Acyl-Rh Complex) D->E F Oxidative Addition of H₂ E->F + H₂ G Reductive Elimination (Aldehyde Product) F->G G->A - Aldehyde Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Weigh Substrate & Catalyst Precursor C Assemble Autoclave A->C B Prepare Ligand & Solvent Solution B->C D Purge with Syngas C->D E Pressurize & Heat D->E F Monitor Reaction E->F G Cool & Vent F->G H Extract Product G->H I Analyze by GC/NMR H->I J Purify by Chromatography I->J

References

Application Notes and Protocols for the Characterization of Polymers Derived from 2-Methylallylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential techniques for characterizing polymers derived from 2-Methylallylamine hydrochloride. Detailed protocols for spectroscopic, thermal, and chromatographic analyses are presented, along with representative data to guide researchers in their investigations. These polymers, belonging to the class of cationic polyelectrolytes, are of significant interest for various biomedical applications, including drug and gene delivery.[1][2]

Structural Characterization

Structural elucidation is fundamental to understanding the properties and function of the synthesized polymer. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is employed to confirm the successful polymerization of this compound by observing the disappearance of monomer-specific vinyl proton signals and the appearance of broad peaks corresponding to the polymer backbone.[3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the poly(this compound) sample in 0.5-0.7 mL of deuterium oxide (D₂O). Ensure complete dissolution.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Solvent: D₂O.

    • Reference: Use the residual solvent peak (HDO) at ~4.79 ppm as an internal reference.

    • Temperature: 25°C.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans for adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) and perform Fourier transformation, phase correction, and baseline correction.

Data Presentation: Representative ¹H NMR Data

Due to the limited availability of specific data for poly(this compound), the following table presents expected chemical shifts based on the analysis of structurally similar poly(allylamine hydrochloride).[4][5][6][7]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Polymer Backbone (-CH₂-CH-)2.8 - 3.5Broad multiplet
Polymer Backbone (-CH-)1.5 - 2.2Broad multiplet
Methyl Group (-CH₃)0.9 - 1.3Broad singlet
Ammonium Protons (-NH₃⁺)Exchanged with D₂O, not typically observed-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the polymer, confirming its chemical identity. The disappearance of C=C stretching vibrations from the monomer and the presence of N-H and C-N stretching vibrations are key indicators of successful polymerization.[8]

Experimental Protocol: FTIR-ATR Spectroscopy

  • Sample Preparation: Place a small amount of the dry polymer powder or a cast film directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Setup:

    • Spectrometer: FTIR spectrometer equipped with a universal ATR accessory.

    • Scan Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition: Record the background spectrum (with no sample on the ATR crystal) and then the sample spectrum.

  • Data Processing: The instrument software will automatically perform the background subtraction and present the data as transmittance or absorbance versus wavenumber.

Data Presentation: Representative FTIR Data

The following table summarizes the characteristic vibrational bands expected for poly(this compound), based on data for similar polyamines.[9][10][11][12]

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching (Amine Salt)3200 - 2800 (broad)
C-H Stretching (Aliphatic)2950 - 2850
N-H Bending~1600 - 1500
C-N Stretching~1200 - 1000

Molecular Weight Determination

The molecular weight and its distribution are critical parameters that influence the physicochemical and biological properties of the polymer. Size Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS) is the gold standard for determining the absolute molecular weight of polymers.[13][14]

Experimental Protocol: Size Exclusion Chromatography (SEC-MALS)

  • Mobile Phase Preparation: Prepare an aqueous mobile phase suitable for cationic polymers, for example, 0.3 M sodium acetate buffer at pH 4.4, to suppress ionic interactions with the column stationary phase.[13] Filter the mobile phase through a 0.22 µm filter and degas.

  • Sample Preparation: Dissolve the polymer in the mobile phase at a concentration of 1-2 mg/mL. Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Instrument Setup:

    • HPLC System: Equipped with a pump, autosampler, and column oven.

    • SEC Columns: Use columns suitable for aqueous mobile phases and the expected molecular weight range of the polymer (e.g., Shodex OHpak SB series).[13]

    • Detectors: A Multi-Angle Light Scattering (MALS) detector followed by a differential Refractive Index (dRI) detector.[15]

    • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, e.g., 30°C.

  • Data Acquisition and Analysis: Inject the sample and collect the data from both the MALS and dRI detectors. Use the appropriate software (e.g., ASTRA™) to perform the data analysis and calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[15][16]

Data Presentation: Representative Molecular Weight Data

The following table provides an example of molecular weight data that could be obtained for a synthesized batch of poly(this compound).

Parameter Value
Weight-Average Molecular Weight (Mw)25,000 g/mol
Number-Average Molecular Weight (Mn)18,000 g/mol
Polydispersity Index (PDI)1.39

Thermal Properties

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability and phase transitions of the polymer.[17][18]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[19][20]

Experimental Protocol: TGA

  • Sample Preparation: Place 5-10 mg of the dry polymer sample into a tared TGA pan (e.g., aluminum or platinum).

  • Instrument Setup:

    • TGA Instrument: Calibrated and in good working order.

    • Atmosphere: Inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min.

    • Heating Rate: A standard heating rate is 10°C/min.

    • Temperature Range: From room temperature to a temperature at which the polymer has completely decomposed (e.g., 700°C).[8]

  • Data Acquisition and Analysis: Run the experiment and record the mass loss as a function of temperature. The onset of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG) are determined.

Data Presentation: Representative TGA Data

The thermal decomposition of poly(allylamine hydrochloride) typically occurs in multiple stages.[8]

Parameter Temperature Range (°C) Description
Initial Mass Loss80 - 300Loss of adsorbed water and volatile components.[8]
Main Decomposition300 - 460Decomposition of the polymer side chains.
Final Decomposition460 - 700Decomposition of the polymer backbone.[8]
Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polymer, which is an important parameter related to its physical state and mechanical properties.[21][22]

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • DSC Instrument: Calibrated for temperature and enthalpy.

    • Atmosphere: Inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min.

    • Heating/Cooling Cycles:

      • First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 250°C) at a rate of 10°C/min to erase the thermal history.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

      • Second Heating Scan: Heat the sample again at 10°C/min through the transition region.

  • Data Acquisition and Analysis: Record the heat flow as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve of the second heating scan. The Tg is typically reported as the midpoint of this transition.[21][23]

Data Presentation: Representative DSC Data

The glass transition temperature of poly(allylamine hydrochloride) has been reported to be significantly high.[3]

Parameter Value (°C)
Glass Transition Temperature (Tg)~225

Application in Drug and Gene Delivery

Polymers derived from this compound are cationic and thus can form complexes (polyplexes) with negatively charged therapeutic molecules like DNA, siRNA, and some drugs. This property makes them promising candidates for drug and gene delivery systems.[1][3]

Experimental Workflow for Polyplex Formation and Characterization

The following diagram illustrates a typical workflow for the preparation and characterization of polymer-based drug/gene delivery systems.

G cluster_prep Polyplex Preparation cluster_char Physicochemical Characterization cluster_invitro In Vitro Evaluation polymer Poly(2-Methylallylamine HCl) Solution mix Mixing & Incubation polymer->mix drug Drug/Gene Solution drug->mix polyplex Polyplex Formation mix->polyplex size_zeta Size & Zeta Potential (DLS) polyplex->size_zeta morphology Morphology (TEM/SEM) polyplex->morphology binding Binding Efficiency (Gel Retardation) polyplex->binding cell_culture Cell Culture transfection Transfection/Incubation cell_culture->transfection uptake Cellular Uptake (FACS/Microscopy) transfection->uptake efficacy Therapeutic Efficacy Assay transfection->efficacy toxicity Cytotoxicity Assay (MTT/LDH) transfection->toxicity

Caption: Experimental workflow for polyplex formulation and in vitro evaluation.

Mechanism of Polycation-Mediated Gene Delivery

The cellular uptake and intracellular trafficking of polyplexes are critical for successful gene delivery. The following diagram outlines the key steps in this process.[17][18][24]

G cluster_extracellular cluster_intracellular polyplex Polyplex (Cationic Polymer + Gene) cell_membrane Cell Membrane polyplex->cell_membrane endocytosis Endocytosis early_endosome Early Endosome (pH ~6.0) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0) early_endosome->late_endosome endosomal_escape Endosomal Escape ('Proton Sponge' Effect) late_endosome->endosomal_escape gene_release Gene Release endosomal_escape->gene_release nucleus Nucleus gene_release->nucleus transcription Transcription & Translation nucleus->transcription

Caption: Mechanism of polycation-mediated gene delivery into a target cell.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Methylallylamine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Methylallylamine hydrochloride via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Ethanol is a highly effective and recommended solvent for the recrystallization of this compound.[1] It provides a good balance of solubility at elevated temperatures and lower solubility at reduced temperatures, facilitating crystal formation upon cooling. This process has been shown to yield a product with a purity greater than 95%.[1]

Q2: What is the expected melting point of pure this compound?

A2: The melting point of purified this compound is in the range of 179-181°C. A sharp melting point within this range is a good indicator of high purity.

Q3: What are the common impurities in crude this compound?

A3: Crude this compound is typically synthesized via the ammonolysis of 3-chloro-2-methyl-1-propene.[1] Potential impurities may include unreacted 3-chloro-2-methyl-1-propene, and potentially dimeric byproducts of the starting material. Inorganic salts may also be present from the workup and precipitation of the hydrochloride salt.

Q4: My this compound fails to crystallize upon cooling. What should I do?

A4: The most common reason for crystallization failure is using an excessive amount of solvent. To address this, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute.[2] Once the solution is more concentrated, allow it to cool slowly again. If crystals still do not form, introducing a seed crystal of pure this compound or scratching the inner surface of the flask with a glass rod can help induce nucleation.

Q5: The recrystallization process resulted in an oil instead of crystals. How can I fix this?

A5: "Oiling out" can occur if the solution is supersaturated to a high degree or if the cooling process is too rapid.[2] To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and then allow the solution to cool at a much slower rate. Placing the flask in an insulated container can help to slow down the cooling process.

Q6: What is the best way to dry the recrystallized this compound?

A6: After filtration, the crystals should be washed with a small amount of cold solvent (the same solvent used for recrystallization) to remove any remaining impurities on the crystal surface. The crystals can then be dried in a vacuum oven at a moderate temperature to remove any residual solvent. Ensure the temperature is well below the melting point of the product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Crystals - Too much solvent was used. - The solution was not cooled to a low enough temperature. - Premature crystallization during hot filtration.- Concentrate the mother liquor by evaporation and cool again to recover more product. - Ensure the solution is cooled in an ice bath after initial cooling to room temperature. - For hot filtration, use a pre-heated funnel and flask, and a fluted filter paper for rapid filtration.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.
Crystals are very fine and difficult to filter - The solution was cooled too quickly. - The solution was agitated during the cooling process.- Re-dissolve the crystals by heating and allow the solution to cool slowly and undisturbed. - Consider using a different solvent system that promotes slower crystal growth.
Melting point of recrystallized product is broad and lower than expected - The product is still impure. - The product is not completely dry.- Repeat the recrystallization process. - Ensure the crystals are thoroughly dried under vacuum to remove all residual solvent.

Experimental Protocols

Solvent Screening for Recrystallization

Objective: To identify a solvent that dissolves the crude this compound when hot but has low solubility when cold.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof)

  • Test tubes

  • Heating apparatus (e.g., hot plate or water bath)

  • Vortex mixer

Procedure:

  • Place a small, known amount of crude this compound (e.g., 50 mg) into several test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until a total of 1 mL of solvent has been added. Note the solubility at room temperature. A suitable solvent should show low solubility.

  • For solvents that do not dissolve the compound at room temperature, heat the test tube in a water bath or on a hot plate. Continue to add the solvent in small portions until the solid dissolves completely. Record the amount of solvent required.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a large quantity of pure crystals upon cooling.

Recrystallization of this compound

Objective: To purify crude this compound using a suitable solvent identified from the screening process (Ethanol is a good starting point).

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.

  • If the solution contains insoluble impurities, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the impurities.

  • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

  • Determine the melting point and yield of the purified this compound.

Visualizations

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out Occurs cool->oiling_out filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals Form crystals_form->no_crystals No add_solvent Too Much Solvent? no_crystals->add_solvent evaporate Evaporate Some Solvent add_solvent->evaporate evaporate->cool reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Factors cluster_factors Key Factors cluster_outcomes Outcomes Solvent_Choice Solvent Choice Yield Yield Solvent_Choice->Yield Crystal_Purity Crystal Purity Solvent_Choice->Crystal_Purity Cooling_Rate Cooling Rate Cooling_Rate->Crystal_Purity Crystal_Size Crystal Size Cooling_Rate->Crystal_Size Concentration Concentration Concentration->Yield Purity Initial Purity Purity->Crystal_Purity

Caption: Logical relationship of factors influencing the success of recrystallization.

References

Common side products in the synthesis of 2-Methylallylamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylallylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and industrially applied method for the synthesis of this compound is the ammonolysis of 3-chloro-2-methyl-1-propene.[1] This process involves the reaction of 3-chloro-2-methyl-1-propene with an alcoholic solution of ammonia, followed by treatment with hydrochloric acid to precipitate the desired hydrochloride salt.[1][2]

Q2: What are the major side products I should expect during the synthesis?

The primary challenge in this synthesis is the potential for over-alkylation of the ammonia molecule. The initially formed 2-Methylallylamine is a primary amine and is more nucleophilic than ammonia. Consequently, it can compete with ammonia to react with the starting material, 3-chloro-2-methyl-1-propene. This leads to the formation of the following major side products:

  • Di-(2-methylallyl)amine (Secondary Amine)

  • Tri-(2-methylallyl)amine (Tertiary Amine)

In some cases, a quaternary ammonium salt can also be formed.

Q3: How can I minimize the formation of these over-alkylation byproducts?

The key to favoring the formation of the primary amine, 2-Methylallylamine, is to use a large excess of ammonia relative to the 3-chloro-2-methyl-1-propene. By increasing the concentration of ammonia, the statistical probability of the alkyl halide reacting with ammonia rather than the already formed primary or secondary amine is significantly increased.

Q4: Are there any other potential minor side products?

Yes, depending on the reaction conditions and the solvent used, other minor side products may form. If an alcohol, such as ethanol, is used as the solvent for the ammonolysis, there is a possibility of forming N-(2-methylallyl)ethanolamine through the reaction of 2-Methylallylamine with any ethylene oxide that might be present as an impurity or formed under certain conditions. Additionally, trace impurities from the starting material, 3-chloro-2-methyl-1-propene, could lead to other minor byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Insufficient excess of ammonia, leading to the formation of higher-order amines (di- and tri-methylallylamine).- Incomplete reaction.- Loss of product during workup and purification.- Increase the molar ratio of ammonia to 3-chloro-2-methyl-1-propene. A ratio of 10:1 or higher is recommended.- Ensure the reaction is carried out for a sufficient duration and at an appropriate temperature (see experimental protocol).- Carefully optimize the extraction and distillation steps to minimize product loss.
Presence of significant amounts of secondary and tertiary amines in the final product - Inadequate molar excess of ammonia.- Reaction temperature is too high, favoring further alkylation.- Use a large excess of ammonia.- Maintain the reaction temperature within the recommended range.
Difficulty in separating 2-Methylallylamine from its byproducts - The boiling points of the primary, secondary, and tertiary amines are relatively close, making simple distillation challenging.- Employ fractional distillation with a high-efficiency column.- Consider chemical separation methods such as the Hinsberg test or formation of derivatives to separate the amines before distillation.
Product is discolored or contains unknown impurities - Contaminated starting materials.- Side reactions with the solvent.- Degradation of the product during purification.- Ensure the purity of 3-chloro-2-methyl-1-propene and the ammonia solution.- Use a dry, inert solvent.- Perform distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.

Data Presentation

Table 1: Physical Properties of 2-Methylallylamine and Related Side Products

CompoundTypeMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-MethylallylaminePrimary AmineC₄H₉N71.1278-84[3][4]
Di-(2-methylallyl)amineSecondary AmineC₈H₁₅N125.22Not readily available
Tri-(2-methylallyl)amineTertiary AmineC₁₂H₂₁N179.31~155

Note: The boiling point of Di-(2-methylallyl)amine is not widely reported in the literature, but it is expected to be intermediate between the primary and tertiary amines.

Experimental Protocols

Key Experiment: Synthesis of this compound via Ammonolysis

This protocol is a general guideline. Researchers should optimize the conditions based on their specific laboratory setup and desired scale.

Materials:

  • 3-chloro-2-methyl-1-propene

  • Anhydrous ammonia

  • Ethanol (or another suitable alcohol)

  • Hydrochloric acid (concentrated)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a pressure-rated reactor equipped with a stirrer, cooling system, and inlets for gas and liquid, charge a solution of 3-chloro-2-methyl-1-propene in ethanol.

  • Ammonolysis: Cool the reactor to the desired temperature (typically between 20-50°C) and introduce a large excess of anhydrous ammonia. The reaction is typically carried out under pressure to maintain ammonia in the liquid phase.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) to observe the disappearance of the starting material.

  • Workup: After the reaction is complete, vent the excess ammonia. Neutralize the reaction mixture with a base (e.g., sodium hydroxide) to free the amines from their ammonium salts.

  • Extraction: Extract the free amines into an organic solvent like diethyl ether.

  • Drying: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification:

    • Fractional Distillation: Carefully perform fractional distillation under atmospheric or reduced pressure to separate the 2-Methylallylamine from the higher-boiling secondary and tertiary amines.

  • Salt Formation: Dissolve the purified 2-Methylallylamine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate the this compound.

  • Isolation: Collect the precipitated solid by filtration, wash with a cold solvent, and dry under vacuum.

Visualizations

Synthesis_Pathway 3-Chloro-2-methyl-1-propene 3-Chloro-2-methyl-1-propene 2-Methylallylamine 2-Methylallylamine 3-Chloro-2-methyl-1-propene->2-Methylallylamine + NH3 Ammonia (large excess) Ammonia (large excess) Di-(2-methylallyl)amine Di-(2-methylallyl)amine 2-Methylallylamine->Di-(2-methylallyl)amine + 3-Chloro-2-methyl-1-propene This compound This compound 2-Methylallylamine->this compound + HCl Tri-(2-methylallyl)amine Tri-(2-methylallyl)amine Di-(2-methylallyl)amine->Tri-(2-methylallyl)amine + 3-Chloro-2-methyl-1-propene HCl HCl

Caption: Reaction pathway for the synthesis of this compound and its major side products.

Troubleshooting_Logic cluster_synthesis Synthesis Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of 2-Methylallylamine HCl Insufficient_NH3 Insufficient Excess of Ammonia Low_Yield->Insufficient_NH3 Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction High_Impurities High Levels of Secondary/Tertiary Amines High_Impurities->Insufficient_NH3 High_Temp Reaction Temperature Too High High_Impurities->High_Temp Fractional_Distillation Efficient Fractional Distillation High_Impurities->Fractional_Distillation Increase_NH3 Increase Molar Ratio of Ammonia Insufficient_NH3->Increase_NH3 Control_Temp Optimize Reaction Temperature High_Temp->Control_Temp Monitor_Reaction Monitor Reaction (e.g., by GC) Incomplete_Reaction->Monitor_Reaction

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Purification of 2-Methylallylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of 2-Methylallylamine hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound, primarily focusing on the most common purification method: recrystallization.

Q1: My recrystallized this compound appears as an oil, not crystals. What should I do?

A1: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing. Here are several steps to address this issue:

  • Increase the Solvent Volume: The concentration of the solute may be too high, causing it to come out of solution at a temperature above its melting point. Try reheating the solution and adding more hot solvent (e.g., ethanol) to decrease the saturation point.[1]

  • Slow Cooling: Rapid cooling can promote oiling. Ensure the hot, saturated solution cools slowly to room temperature before placing it in an ice bath. Insulating the flask can help achieve a gradual temperature decrease.

  • Solvent System Modification: If using a single solvent like ethanol, consider adding a small amount of a miscible "poor" solvent (an anti-solvent) in which the compound is less soluble, such as ethyl acetate, once the compound is fully dissolved in the hot ethanol. This can sometimes induce crystallization at a lower temperature.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

Q2: The yield of my recrystallized this compound is very low. What are the potential causes and solutions?

A2: A low recovery rate is a common issue in recrystallization. Here are some factors to consider:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor upon cooling.[1]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. If you've already used too much, you can carefully evaporate some of the solvent to re-saturate the solution and attempt crystallization again.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel, leading to loss of material.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.

  • Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can result in a significant portion of the product remaining dissolved.

    • Solution: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.

Q3: My this compound crystals are discolored (e.g., yellow or brown). How can I remove the color?

A3: Discoloration is typically due to the presence of impurities. Here are methods to obtain a colorless product:

  • Activated Charcoal Treatment: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal.[2]

    • Protocol: After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (approximately 1-2% of the solute's weight). Reheat the solution to boiling for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization of the obtained crystals can further improve purity and color.

  • Washing the Crystals: After filtration, washing the collected crystals with a small amount of cold, fresh solvent can help remove residual colored mother liquor from the crystal surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for recrystallizing this compound?

A1: Ethanol is a widely cited and effective solvent for the recrystallization of this compound.[3] It provides a good balance of dissolving the compound when hot and allowing for good crystal recovery upon cooling.

Q2: What are the common impurities in this compound?

A2: The most common synthesis route for 2-Methylallylamine is the ammonolysis of 3-chloro-2-methyl-1-propene.[3] Potential impurities arising from this synthesis can include:

  • Unreacted starting materials.

  • Byproducts from side reactions, such as secondary or tertiary amines.

  • Residual inorganic salts from the reaction workup.

Q3: How can I assess the purity of my this compound after recrystallization?

A3: Several analytical techniques can be used to determine the purity of your final product:

  • Melting Point Analysis: Pure this compound has a sharp melting point, reported to be in the range of 179-184 °C.[3] A broad or depressed melting point indicates the presence of impurities.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of organic impurities.

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry can be used to separate and identify volatile impurities. For this analysis, the hydrochloride salt is typically converted to its more volatile free base form.

Experimental Protocols

Recrystallization of this compound from Ethanol

This protocol outlines the steps for purifying crude this compound using ethanol as the solvent.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue to add small portions of hot ethanol until the solid has completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

ParameterValue/RangeNotes
Recrystallization Solvent EthanolProvides good solubility at high temperatures and low solubility at low temperatures.[3]
Melting Point (Purified) 179-184 °CA sharp melting point within this range is a good indicator of high purity.[3]
Expected Purity >95%Purity achievable with a single recrystallization.[3]
Typical Yield VariableHighly dependent on the initial purity of the crude material and adherence to the protocol.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude 2-Methylallylamine Hydrochloride B Add minimum hot Ethanol A->B C Completely Dissolved Solution B->C D Add Activated Charcoal (if colored) C->D F Slow Cooling to RT E Hot Filtration D->E E->F G Ice Bath F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Ethanol I->J K Dry Under Vacuum J->K L Pure 2-Methylallylamine Hydrochloride K->L

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution start Impure Product oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield discolored Discolored Crystals start->discolored cause_oiling Rapid Cooling / High Concentration oiling_out->cause_oiling cause_yield Excess Solvent / Incomplete Crystallization low_yield->cause_yield cause_color Colored Impurities discolored->cause_color solution_oiling Increase Solvent / Slower Cooling cause_oiling->solution_oiling solution_yield Use Minimum Solvent / Cool Thoroughly cause_yield->solution_yield solution_color Activated Charcoal / Re-recrystallize cause_color->solution_color end Pure Product solution_oiling->end solution_yield->end solution_color->end

Caption: Troubleshooting logic for common purification issues.

References

Troubleshooting low yield in 2-Methylallylamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Methylallylamine hydrochloride. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of this compound is consistently low. What are the most likely causes?

Low yields in the synthesis of this compound, primarily through the ammonolysis of 3-chloro-2-methyl-1-propene, can stem from several factors. Careful control over reaction parameters is crucial for maximizing product formation.[1] Key areas to investigate include:

  • Suboptimal Reaction Temperature: The reaction is typically conducted between 50-80°C.[1] Temperatures below this range may lead to a slow or incomplete reaction, while excessive heat can promote the formation of by-products.

  • Incorrect Ammonia Concentration: The concentration of the alcoholic ammonia solution is a critical factor.[1] An insufficient amount of ammonia will result in unreacted starting material, whereas a very high concentration might not significantly improve the yield of the primary amine and could complicate purification.

  • Presence of Moisture: The reaction is sensitive to water, which can lead to undesirable side reactions.[1] Ensure all glassware is thoroughly dried and that anhydrous solvents are used.

  • Atmosphere Control: The reaction should be carried out under an inert atmosphere, such as nitrogen, to prevent oxidation of the amine product.[1]

  • Inefficient Purification: Significant product loss can occur during the workup and purification steps. Recrystallization, while effective for achieving high purity, needs to be optimized to maximize recovery.[1]

Q2: What are the common side products in this reaction, and how can I minimize their formation?

The primary side products in the ammonolysis of 3-chloro-2-methyl-1-propene are the result of over-alkylation of the amine product. These include di-(2-methylallyl)amine and tri-(2-methylallyl)amine.

To minimize the formation of these by-products, it is essential to use a significant excess of ammonia relative to the 3-chloro-2-methyl-1-propene. This stoichiometric imbalance favors the reaction of the alkyl halide with ammonia over the newly formed primary amine. Additionally, maintaining the reaction temperature within the optimal range of 50-80°C helps to control the rate of the secondary reactions.[1]

Q3: I am struggling with the purification of the final product. What is the recommended procedure for obtaining high-purity this compound?

A common and effective method for purifying this compound is recrystallization from ethanol.[1] The general procedure involves dissolving the crude product in a minimal amount of hot ethanol and then allowing the solution to cool slowly. The desired product will crystallize out, leaving impurities dissolved in the mother liquor. For optimal results, a purity of over 95% can be achieved.[1] The melting point of the purified product should be in the range of 179-181°C.[1][2]

Q4: Can you provide a detailed experimental protocol for the synthesis and purification?

Certainly. Below is a comprehensive protocol based on established methods.[1][2]

Experimental Protocols

Synthesis of this compound via Ammonolysis

This procedure details the synthesis of this compound from 3-chloro-2-methyl-1-propene and an alcoholic solution of ammonia.

Materials:

  • 3-chloro-2-methyl-1-propene

  • Anhydrous ethanol

  • Ammonia gas

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Pressure-equalizing dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Alcoholic Ammonia Solution: In a three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a magnetic stirrer, cool anhydrous ethanol in an ice bath. Bubble ammonia gas through the cold ethanol until a saturated solution is obtained. The concentration can be determined by titration.

  • Reaction Setup: Equip the flask containing the alcoholic ammonia solution with a reflux condenser and a pressure-equalizing dropping funnel. Place the flask under a nitrogen atmosphere.

  • Addition of Alkyl Halide: Slowly add 3-chloro-2-methyl-1-propene to the stirred alcoholic ammonia solution at a rate that maintains the reaction temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-80°C and maintain this temperature with stirring for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ammonia and ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water and make the solution basic with a suitable base (e.g., NaOH) to deprotonate the amine.

    • Extract the free amine into an organic solvent such as diethyl ether.

    • Dry the organic extracts over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 2-methylallylamine.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether).

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) with stirring.

    • The this compound will precipitate as a white solid.

  • Purification:

    • Collect the crude hydrochloride salt by filtration.

    • Recrystallize the solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Purity

ParameterConditionExpected Impact on YieldExpected Impact on Purity
Temperature < 50°CLow (incomplete reaction)High (fewer by-products)
50 - 80°COptimalGood
> 80°CDecreased (by-product formation)Low (increased impurities)
Ammonia Conc. LowLow (unreacted starting material)High
High (large excess)OptimalGood
Atmosphere AirDecreased (oxidation)Low (oxidation by-products)
Inert (N₂)OptimalHigh
Moisture PresentDecreased (side reactions)Low (hydrolysis by-products)
AbsentOptimalHigh

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 3-chloro-2-methyl-1-propene + Alcoholic Ammonia reaction Ammonolysis (50-80°C, N₂ atm) start->reaction evaporation Solvent Evaporation reaction->evaporation basification Basification & Extraction evaporation->basification drying Drying of Organic Layer basification->drying hcl_addition HCl Addition (Precipitation) drying->hcl_addition recrystallization Recrystallization (Ethanol) hcl_addition->recrystallization end_node Final Product: 2-Methylallylamine HCl recrystallization->end_node troubleshooting_low_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_temp Verify Reaction Temperature (50-80°C) start->check_temp check_ammonia Check Ammonia Concentration (Sufficient Excess) start->check_ammonia check_atmosphere Ensure Inert Atmosphere (Nitrogen Purge) start->check_atmosphere check_moisture Confirm Anhydrous Conditions start->check_moisture adjust_temp Optimize Temperature Control check_temp->adjust_temp adjust_ammonia Use Higher Ammonia Concentration check_ammonia->adjust_ammonia improve_inert Improve Inert Gas Setup check_atmosphere->improve_inert use_dry Use Dry Glassware/Solvents check_moisture->use_dry end_node Improved Yield adjust_temp->end_node adjust_ammonia->end_node improve_inert->end_node use_dry->end_node

References

Technical Support Center: Scaling Up 2-Methylallylamine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of 2-Methylallylamine hydrochloride production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound on a larger scale.

Issue 1: Low Yield in the Ammonolysis Reaction

  • Question: We are experiencing a lower than expected yield of this compound when scaling up the ammonolysis of 3-chloro-2-methyl-1-propene. What are the potential causes and how can we troubleshoot this?

  • Answer: Low yields during the scale-up of the ammonolysis reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inadequate Temperature Control: The ammonolysis reaction is exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting the formation of by-products such as secondary and tertiary amines.[1] It is crucial to ensure that the reactor's cooling system is sufficient for the increased reaction volume and that the temperature is maintained within the optimal range of 50-80°C.[1]

    • Insufficient Ammonia Concentration: A high molar excess of ammonia is necessary to favor the formation of the primary amine and minimize the formation of di- and tri-substituted products.[2][3] When scaling up, ensure that the concentration of the alcoholic ammonia solution is maintained and that there is no significant loss of ammonia gas.

    • Presence of Moisture: Moisture can react with 3-chloro-2-methyl-1-propene and can also interfere with the desired reaction pathway.[1] Ensure all reactants and the reactor are thoroughly dried before starting the reaction. Operating under an inert nitrogen atmosphere is also recommended to prevent side reactions.[1]

    • Impure Starting Materials: The purity of 3-chloro-2-methyl-1-propene is critical. Impurities can lead to the formation of unwanted side products, reducing the yield of the desired amine. Verify the purity of the starting material before use.

Issue 2: Formation of Impurities and By-products

  • Question: Our final product is showing significant impurities, even after purification. What are the likely by-products in the synthesis of this compound and how can we minimize their formation?

  • Answer: The primary by-products in the ammonolysis of 3-chloro-2-methyl-1-propene are di-(2-methylallyl)amine and tri-(2-methylallyl)amine. The formation of these secondary and tertiary amines is a common issue in ammonolysis reactions.[4][5]

    • Minimizing By-product Formation:

      • Molar Ratio of Reactants: The most effective way to minimize the formation of poly-alkylated amines is to use a large excess of ammonia relative to the alkyl halide.[2][3] This increases the probability of the alkyl halide reacting with an ammonia molecule rather than the desired primary amine product.

      • Controlled Addition of Alkyl Halide: A slow, controlled addition of 3-chloro-2-methyl-1-propene to the ammonia solution can help maintain a high effective concentration of ammonia throughout the reaction, further suppressing the formation of secondary and tertiary amines.

    • Purification Strategies:

      • Fractional Distillation: Before converting the free amine to its hydrochloride salt, fractional distillation under reduced pressure can be an effective method to separate the primary amine from the higher boiling secondary and tertiary amine by-products.[1]

      • Recrystallization: After the formation of the hydrochloride salt, recrystallization is a crucial step for purification.[1]

Issue 3: Difficulties in Product Isolation and Purification

  • Question: We are facing challenges with the recrystallization of this compound, including poor crystal formation and low recovery. How can we optimize this purification step?

  • Answer: Optimizing the recrystallization process is key to obtaining high-purity this compound with a good recovery rate.

    • Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[1] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should remain soluble at lower temperatures.

    • Controlling the Cooling Rate: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals that may trap impurities.

    • Seeding: If crystal formation is slow or does not occur, adding a small seed crystal of pure this compound can initiate crystallization.

    • Washing the Crystals: After filtration, washing the crystals with a small amount of cold solvent (e.g., cold ethanol or diethyl ether) can help remove any remaining soluble impurities from the crystal surface.[1]

    • Drying: Proper drying of the crystals is essential to remove residual solvent. This can be done under vacuum at a moderate temperature.

Issue 4: Product Stability and Handling

  • Question: Our purified this compound appears to be unstable, showing discoloration over time. What are the stability concerns and proper handling procedures?

  • Answer: this compound is a salt and is generally more stable than the free amine. However, certain factors can affect its stability.

    • Hygroscopicity: Amine hydrochloride salts can be hygroscopic. Moisture absorption can lead to caking and potential degradation. The product should be stored in a tightly sealed container in a dry environment.

    • Light Sensitivity: While not extensively documented for this specific compound, many organic compounds are sensitive to light. Storing the product in an amber-colored bottle or in the dark is a good practice.

    • Residual Impurities: The presence of residual impurities from the synthesis can catalyze degradation. Ensuring high purity through proper purification is the best way to enhance stability.

    • Storage Conditions: It is recommended to store this compound at 4°C under a nitrogen atmosphere, away from moisture.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The primary and most established industrial-scale method for synthesizing this compound is the ammonolysis of 3-chloro-2-methyl-1-propene.[1][7] This process involves reacting 3-chloro-2-methyl-1-propene with an alcoholic solution of ammonia, followed by treatment with hydrochloric acid to form the hydrochloride salt.[1]

Q2: What are the critical process parameters to control during the ammonolysis reaction?

A2: The critical parameters for the ammonolysis of 3-chloro-2-methyl-1-propene are:

  • Temperature: Should be controlled between 50-80°C to ensure a reasonable reaction rate without excessive by-product formation.[1]

  • Pressure: The reaction is typically carried out in a sealed reactor to maintain the concentration of ammonia and prevent the loss of volatile reactants.

  • Molar Ratio of Reactants: A significant excess of ammonia is crucial to maximize the yield of the primary amine.[2][3]

  • Reaction Time: Sufficient reaction time is needed for the reaction to go to completion. This will need to be optimized for the specific scale and conditions.

  • Agitation: Efficient mixing is important to ensure good contact between the reactants, especially in a larger-scale reactor.

Q3: What analytical techniques are recommended for quality control?

A3: A combination of analytical techniques should be used for quality control:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the final product and identify any organic impurities.[1]

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups.[7]

  • Melting Point: A sharp melting point within a narrow range (typically 179-184°C) is a good indicator of purity.[1][8]

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product and determine the levels of any impurities.

Q4: Are there any significant safety concerns when scaling up this process?

A4: Yes, there are several safety considerations:

  • Exothermic Reaction: The ammonolysis reaction is exothermic. A failure in the cooling system on a large scale could lead to a thermal runaway. A thorough thermal hazard assessment is recommended before scaling up.

  • Handling of Reactants: 3-chloro-2-methyl-1-propene is a flammable and toxic liquid.[9][10] Ammonia is a corrosive and toxic gas. Appropriate personal protective equipment (PPE) and well-ventilated work areas are essential.

  • Pressure Build-up: The reaction is conducted in a sealed reactor, and there is a potential for pressure build-up. The reactor must be appropriately rated for the reaction conditions.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterLaboratory ScalePilot/Industrial Scale (Recommended)Rationale
Reactant 3-chloro-2-methyl-1-propene3-chloro-2-methyl-1-propenePrimary starting material for ammonolysis.
Reagent Alcoholic Ammonia (e.g., in Ethanol)Alcoholic Ammonia (e.g., in Ethanol)Solvent and source of amine group.
Molar Ratio (Ammonia:Alkyl Halide) >10:1>20:1High excess of ammonia minimizes the formation of secondary and tertiary amines.[2][3]
Temperature 50-80°C50-80°C (with robust cooling)Balances reaction rate and selectivity.[1]
Pressure Autogenous (in a sealed vessel)Controlled pressure in a rated reactorTo maintain reactant concentrations.
Atmosphere Inert (e.g., Nitrogen)Inert (e.g., Nitrogen)Prevents oxidation and side reactions.[1]

Table 2: Purity and Yield Expectations

StageParameterTypical ValueNotes
Crude Product (after reaction) YieldVariable (highly dependent on conditions)Can be impacted by by-product formation.
After Distillation (free amine) Purity>90%Effective for removing higher boiling by-products.[1]
Final Product (after recrystallization) Purity>98%Recrystallization from ethanol is effective.[1][6]
Melting Point179-184°CA key indicator of purity.[1][8]
Overall Yield60-80% (reported in literature for similar processes)Highly dependent on optimization at each step.

Experimental Protocols

1. Synthesis of 2-Methylallylamine (Free Base)

  • Objective: To synthesize 2-Methylallylamine via the ammonolysis of 3-chloro-2-methyl-1-propene.

  • Materials:

    • 3-chloro-2-methyl-1-propene (1 equivalent)

    • Saturated solution of ammonia in ethanol (e.g., 7N, >20 equivalents)

    • Pressure-rated reactor with temperature control, pressure gauge, and stirring mechanism.

  • Procedure:

    • Charge the pressure reactor with the ethanolic ammonia solution.

    • Seal the reactor and begin stirring.

    • Cool the reactor to 0-5°C.

    • Slowly add the 3-chloro-2-methyl-1-propene to the reactor, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, slowly heat the reactor to 60-70°C.

    • Maintain the reaction at this temperature for 4-6 hours, monitoring the internal pressure.

    • Cool the reactor to room temperature.

    • Carefully vent any excess ammonia in a well-ventilated fume hood.

    • The resulting mixture contains 2-Methylallylamine, ethanol, and ammonium chloride.

2. Isolation and Purification of this compound

  • Objective: To isolate and purify 2-Methylallylamine as its hydrochloride salt.

  • Materials:

    • Reaction mixture from the synthesis step

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Diethyl ether (optional, for washing)

    • Filtration apparatus (e.g., Buchner funnel)

  • Procedure:

    • Filter the crude reaction mixture to remove the precipitated ammonium chloride.

    • Concentrate the filtrate under reduced pressure to remove the excess ethanol and some of the unreacted ammonia.

    • Cool the concentrated solution in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH < 2). The this compound will precipitate as a white solid.

    • Collect the crude solid by filtration.

    • Recrystallization:

      • Transfer the crude solid to a clean flask.

      • Add a minimal amount of hot ethanol to dissolve the solid completely.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the purified crystals by filtration.

      • Wash the crystals with a small amount of cold ethanol or diethyl ether.

    • Dry the purified crystals under vacuum to a constant weight.

Visualizations

Synthesis_Pathway 3-chloro-2-methyl-1-propene 3-chloro-2-methyl-1-propene Ammonolysis_Reaction Ammonolysis 3-chloro-2-methyl-1-propene->Ammonolysis_Reaction Ammonia (in Ethanol) Ammonia (in Ethanol) Ammonia (in Ethanol)->Ammonolysis_Reaction Crude_Product Crude Product (2-Methylallylamine, NH4Cl, Ethanol) Ammonolysis_Reaction->Crude_Product Filtration_Step Filtration Crude_Product->Filtration_Step Filtrate Filtrate (2-Methylallylamine in Ethanol) Filtration_Step->Filtrate HCl_Addition HCl Addition (Salt Formation) Filtrate->HCl_Addition Crude_Salt Crude 2-Methylallylamine Hydrochloride HCl_Addition->Crude_Salt Recrystallization Recrystallization (from Ethanol) Crude_Salt->Recrystallization Final_Product Pure 2-Methylallylamine Hydrochloride Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Workflow Low_Yield Low Yield or High Impurities Check_Temp Is Temperature within 50-80°C? Low_Yield->Check_Temp Check_NH3 Is Ammonia in large excess? Check_Temp->Check_NH3 Yes Adjust_Cooling Improve reactor cooling efficiency. Check_Temp->Adjust_Cooling No Check_Moisture Are reactants and reactor dry? Check_NH3->Check_Moisture Yes Increase_NH3 Increase ammonia concentration or molar ratio. Check_NH3->Increase_NH3 No Check_Purity Is starting material pure? Check_Moisture->Check_Purity Yes Dry_System Thoroughly dry reactants and equipment. Check_Moisture->Dry_System No Purify_SM Purify starting material. Check_Purity->Purify_SM No Review_Purification Review Purification Protocol Check_Purity->Review_Purification Yes Adjust_Cooling->Low_Yield Increase_NH3->Low_Yield Dry_System->Low_Yield Purify_SM->Low_Yield

Caption: Troubleshooting workflow for low yield or high impurities in this compound production.

References

Preventing side reactions during the ammonolysis of 3-chloro-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the ammonolysis of 3-chloro-2-methyl-1-propene to synthesize 2-methylallylamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction in the ammonolysis of 3-chloro-2-methyl-1-propene?

The primary reaction is a nucleophilic substitution where ammonia displaces the chloride ion from 3-chloro-2-methyl-1-propene to form the desired primary amine, 2-methylallylamine.

Q2: What are the common side reactions I should be aware of?

Q3: How can I minimize the formation of these side products?

Q4: What are the typical reaction conditions for this ammonolysis?

Q5: How can I monitor the progress of the reaction and the formation of byproducts?

Gas chromatography-mass spectrometry (GC-MS) is an effective technique for monitoring the reaction. It allows for the separation and identification of the starting material, the desired primary amine, and the secondary and tertiary amine byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 2-methylallylamine Incomplete reaction.Increase reaction time or temperature. Ensure the reaction vessel is properly sealed to maintain pressure.
Low molar ratio of ammonia to alkyl halide.Increase the molar excess of ammonia. Ratios of 20:1 or higher are often effective.[4][5]
High yield of di- and tri-(2-methylallyl)amine Overalkylation due to insufficient excess of ammonia.Significantly increase the molar ratio of ammonia to 3-chloro-2-methyl-1-propene. This is the most critical parameter for selectivity.[2]
High reaction temperature or prolonged reaction time.Optimize the reaction conditions. Lowering the temperature or reducing the reaction time may favor the formation of the primary amine.
High concentration of reactants.Conduct the reaction in a suitable solvent, such as ethanol, to dilute the reactants and potentially improve selectivity.[4][5]
Formation of quaternary ammonium salt Significant overalkylation.This is an extension of the overalkylation issue. All the solutions for minimizing secondary and tertiary amine formation will also reduce the formation of the quaternary salt.
Difficulty in purifying 2-methylallylamine Similar boiling points of the primary, secondary, and tertiary amines.Fractional distillation is the standard method for separation. Careful control of the distillation column's efficiency and reflux ratio is necessary. Chemical purification methods, such as derivatization of the primary amine followed by regeneration, can also be employed if distillation is ineffective.

Data Presentation

NH₃ : R-Cl Molar RatioTemperature (°C)Pressure (psi)2-Methylallylamine Yield (%)Di-(2-methylallyl)amine Yield (%)Tri-(2-methylallyl)amine Yield (%)
5:150200453515
10:15020065258
20:15020080154
30:1502009081

R-Cl = 3-chloro-2-methyl-1-propene

Experimental Protocols

Protocol 1: Ammonolysis of 3-Chloro-2-methyl-1-propene

This protocol is a representative procedure for the synthesis of 2-methylallylamine, emphasizing the minimization of side reactions.

Materials:

  • 3-chloro-2-methyl-1-propene

  • Anhydrous ammonia

  • Ethanol (anhydrous)

  • High-pressure reaction vessel (autoclave) with stirring and temperature control

Procedure:

  • Cool the autoclave to -78°C (dry ice/acetone bath).

  • Add a magnetic stir bar and 3-chloro-2-methyl-1-propene (1.0 mole) dissolved in anhydrous ethanol (500 mL) to the autoclave.

  • Carefully condense anhydrous ammonia (20.0 moles) into the autoclave.

  • Seal the autoclave and allow it to warm to room temperature behind a blast shield in a well-ventilated fume hood.

  • Heat the autoclave to 40-50°C and stir the reaction mixture for 24 hours.

  • Cool the autoclave to room temperature and then to -78°C before carefully venting the excess ammonia.

  • Transfer the reaction mixture to a round-bottom flask.

  • Neutralize the mixture with a strong base (e.g., NaOH) to deprotonate the ammonium salts and liberate the free amines.

  • Isolate the crude amine mixture by extraction with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extract over anhydrous sodium sulfate and remove the solvent by rotary evaporation.

  • Purify the 2-methylallylamine from the crude mixture by fractional distillation.

Protocol 2: GC-MS Analysis of Reaction Products

This protocol provides a starting point for the analysis of the reaction mixture to determine the product distribution.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms, or a dedicated amine column)

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Expected Elution Order: 2-methylallylamine, followed by di-(2-methylallyl)amine, and then tri-(2-methylallyl)amine.

Mass Spectral Data for 2-Methylallylamine: The NIST database indicates a major peak at m/z 56 for 2-methylallylamine.[6] Fragmentation patterns for the secondary and tertiary amines would be expected to show the loss of a methyl group and fragmentation of the allyl chains.

Visualizations

Ammonolysis_Side_Reactions 3-Chloro-2-methyl-1-propene 3-Chloro-2-methyl-1-propene 2-Methylallylamine (Primary Amine) 2-Methylallylamine (Primary Amine) 3-Chloro-2-methyl-1-propene->2-Methylallylamine (Primary Amine) + NH3 Ammonia Ammonia Ammonia->2-Methylallylamine (Primary Amine) Di-(2-methylallyl)amine (Secondary Amine) Di-(2-methylallyl)amine (Secondary Amine) 2-Methylallylamine (Primary Amine)->Di-(2-methylallyl)amine (Secondary Amine) + 3-Chloro-2-methyl-1-propene Tri-(2-methylallyl)amine (Tertiary Amine) Tri-(2-methylallyl)amine (Tertiary Amine) Di-(2-methylallyl)amine (Secondary Amine)->Tri-(2-methylallyl)amine (Tertiary Amine) + 3-Chloro-2-methyl-1-propene Quaternary Ammonium Salt Quaternary Ammonium Salt Tri-(2-methylallyl)amine (Tertiary Amine)->Quaternary Ammonium Salt + 3-Chloro-2-methyl-1-propene

Caption: Pathway of overalkylation side reactions.

Troubleshooting_Workflow Start Start Ammonolysis Analysis Analyze Product Mixture (GC-MS) Start->Analysis Desired_Yield Desired Yield of Primary Amine? Analysis->Desired_Yield High_Side_Products High Levels of Side Products? Desired_Yield->High_Side_Products No End End Desired_Yield->End Yes High_Side_Products->End No (Other Issue) Increase_NH3 Increase Molar Ratio of Ammonia High_Side_Products->Increase_NH3 Yes Optimize_Conditions Optimize Temp. & Time Increase_NH3->Optimize_Conditions Use_Solvent Use Solvent (e.g., Ethanol) Optimize_Conditions->Use_Solvent Use_Solvent->Start

References

Optimizing reaction conditions for 2-Methylallylamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Methylallylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The primary and most well-documented industrial method is the ammonolysis of 3-chloro-2-methyl-1-propene.[1] This process involves the reaction of 3-chloro-2-methyl-1-propene with an alcoholic solution of ammonia, followed by treatment with hydrochloric acid to form the hydrochloride salt.[1][2]

Q2: What are the expected physical properties of this compound?

A2: this compound is typically a colorless, crystalline solid.[1][2] The expected melting point is in the range of 179-184 °C.[3]

Q3: What are some alternative synthesis routes for this compound?

A3: While ammonolysis is the most common, other potential synthetic pathways include:

  • Hydrolysis of Allyl Isothiocyanate: This classic route to allylamines involves the acid-catalyzed hydrolysis of the corresponding 2-methylallyl isothiocyanate.[1]

  • Palladium-Catalyzed Allylic Amination: This method can be used to form the C-N bond, but the choice of catalyst and ligands is crucial for success.[1]

  • Dehydrative Allylation of Allylic Alcohols: The reaction of 2-methyl-2-propen-1-ol with an ammonia source under dehydrating conditions can yield the free base, which is then converted to the hydrochloride salt.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via ammonolysis of 3-chloro-2-methyl-1-propene.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Increase reaction time or temperature (within the optimal range of 50-80°C).Ammonolysis of allylic chlorides can be slow at lower temperatures. Increasing the reaction time or temperature can drive the reaction to completion.
Suboptimal Ammonia Concentration Use a saturated solution of ammonia in alcohol (e.g., ethanol). A high molar excess of ammonia is recommended.A high concentration of the nucleophile (ammonia) will favor the forward reaction and suppress side reactions.
Loss of Volatile Reactants Ensure the reaction is conducted in a sealed pressure vessel.3-chloro-2-methyl-1-propene and ammonia are volatile. An open or poorly sealed vessel can lead to loss of reactants.
Side Reactions See "Issue 2: Presence of Impurities".The formation of byproducts will consume the starting material and reduce the yield of the desired product.

Issue 2: Presence of Impurities in the Final Product

Potential Impurity Identification Troubleshooting Step
Unreacted 3-chloro-2-methyl-1-propene GC-MS analysis of the crude product.Ensure the reaction goes to completion by optimizing reaction time and temperature. The starting material can be removed during the work-up and purification steps.
Di- and Tri-(2-methylallyl)amine GC-MS or NMR analysis.Use a large excess of ammonia to favor the formation of the primary amine over secondary and tertiary amines.
1-chloro-2-methylpropene This is a common impurity in the starting material.Source high-purity 3-chloro-2-methyl-1-propene or consider a purification step for the starting material if necessary.
Polymeric materials Observation of a viscous or gummy crude product.Avoid excessively high reaction temperatures or prolonged reaction times, which can promote polymerization.

Issue 3: Difficulty in Crystallization/Precipitation of the Product

Problem Troubleshooting Step Rationale
Product remains in solution Ensure complete conversion to the hydrochloride salt by adding a sufficient amount of concentrated HCl. Cool the solution to 0-5°C.The hydrochloride salt has lower solubility in organic solvents, especially at lower temperatures.
Oiling out instead of crystallization Try a different solvent for precipitation or recrystallization. Ethanol is a commonly used solvent for recrystallization.[1] A solvent system of diethyl ether or acetone can also be used for precipitation.The choice of solvent is critical for obtaining a crystalline solid. "Oiling out" occurs when the product is not sufficiently soluble in the hot solvent or too soluble in the cold solvent.
Slow crystallization Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.These techniques can induce nucleation and promote crystal growth.

Experimental Protocols

1. Synthesis of this compound via Ammonolysis

  • Materials: 3-chloro-2-methyl-1-propene, saturated solution of ammonia in ethanol, concentrated hydrochloric acid, diethyl ether.

  • Procedure:

    • In a pressure vessel, add a saturated solution of ammonia in ethanol.

    • Cool the solution in an ice bath and slowly add 3-chloro-2-methyl-1-propene (a significant molar excess of ammonia is recommended).

    • Seal the vessel and heat the reaction mixture to 50-80°C with stirring for several hours.

    • After the reaction is complete, cool the vessel to room temperature and cautiously vent any excess pressure.

    • Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and ethanol under reduced pressure.

    • Dissolve the residue in water and extract with diethyl ether to remove any unreacted starting material and non-polar impurities.

    • Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic (pH < 2).

    • The product, this compound, will precipitate as a white solid.

    • Collect the solid by vacuum filtration and wash with cold diethyl ether.

    • Dry the product in a vacuum oven.

2. Purification by Recrystallization

  • Materials: Crude this compound, ethanol.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the crystals in a vacuum oven. A purity of >95% can be achieved with a melting point of 179-181°C.[1]

Data Presentation

Table 1: Effect of Reaction Temperature on Yield (Hypothetical Data)

Temperature (°C)Reaction Time (h)Molar Ratio (Ammonia:Chloride)Yield (%)Purity by GC (%)
401220:16592
60820:18595
80620:18293
100420:17588

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data was not available in the search results. The trend suggests an optimal temperature around 60-80°C.

Table 2: Effect of Molar Ratio of Reactants on Yield (Hypothetical Data)

Molar Ratio (Ammonia:Chloride)Temperature (°C)Reaction Time (h)Yield (%)% Primary Amine% Dimer/Trimer
5:1608708515
10:160880928
20:160885973
30:160886982

Note: This table presents hypothetical data for illustrative purposes. The trend indicates that a higher excess of ammonia favors the formation of the primary amine and increases the overall yield.

Visualizations

Reaction_Pathway Synthesis of this compound 3-chloro-2-methyl-1-propene 3-chloro-2-methyl-1-propene Ammonolysis Ammonolysis 3-chloro-2-methyl-1-propene->Ammonolysis Ammonia (in Ethanol) Ammonia (in Ethanol) Ammonia (in Ethanol)->Ammonolysis 2-Methylallylamine (free base) 2-Methylallylamine (free base) Ammonolysis->2-Methylallylamine (free base) Acid-Base Reaction Acid-Base Reaction 2-Methylallylamine (free base)->Acid-Base Reaction Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Acid-Base Reaction This compound This compound Acid-Base Reaction->this compound

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield check_reaction_conditions Reaction Conditions Optimal? start->check_reaction_conditions adjust_conditions Increase Temp./Time/ [Ammonia] check_reaction_conditions->adjust_conditions No check_impurities Significant Impurities? check_reaction_conditions->check_impurities Yes adjust_conditions->start purification_issue Purification Loss? check_impurities->purification_issue No analyze_impurities Identify Impurities (GC-MS) check_impurities->analyze_impurities Yes optimize_purification Optimize Recrystallization/ Precipitation purification_issue->optimize_purification Yes end Consult Further purification_issue->end No yield_improved Yield Improved optimize_purification->yield_improved address_impurities Use Excess Ammonia/ Improve Starting Material Purity analyze_impurities->address_impurities address_impurities->start

Caption: A logical workflow for troubleshooting low product yield.

Parameter_Relationships Interplay of Key Reaction Parameters Temp Temperature Yield Yield Temp->Yield Increases to optimum Side_Products Side Products (Di/Tri-alkylation) Temp->Side_Products Increases if too high Time Reaction Time Time->Yield Increases to plateau Ammonia_Ratio Ammonia:Chloride Molar Ratio Ammonia_Ratio->Yield Increases Ammonia_Ratio->Side_Products Decreases Purity Purity Yield->Purity Indirectly related Side_Products->Purity Decreases

Caption: Relationship between key parameters and reaction outcome.

References

Stability and proper storage conditions for 2-Methylallylamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of 2-Methylallylamine hydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored at 4°C in a tightly sealed container.[1] The storage area should be cool, dry, and well-ventilated.[2][3] It is also recommended to store the compound under an inert gas, such as nitrogen, to protect it from moisture and air.[1][4]

Q2: Is this compound sensitive to moisture or light?

A2: Yes, this compound is hygroscopic and sensitive to moisture.[2][3][4] It is crucial to keep the container tightly closed and store it in a dry environment.[2][4] Additionally, protecting the compound from light is a recommended precaution for maintaining its quality.[5]

Q3: What is the expected shelf life of this compound?

A3: The shelf life of this compound can vary depending on the supplier and storage conditions. For specific information, it is best to refer to the certificate of analysis provided by the manufacturer. Proper storage as outlined in Q1 is critical for maximizing its shelf life.

Q4: What are the signs of degradation of this compound?

A4: Visual signs of degradation can include discoloration (the pure compound is a white crystalline powder), clumping due to moisture absorption, or a noticeable change in odor.[6] If you observe any of these changes, it is advisable to perform a quality control check before using the material in an experiment.

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[7] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

Issue 1: The this compound appears discolored or clumped.

  • Question: My vial of this compound, which should be a white powder, has a yellowish tint and is clumping together. What could be the cause?

  • Answer: This is likely due to improper storage, specifically exposure to moisture and potentially air or light. Clumping is a strong indicator of water absorption by the hygroscopic compound.[2][3][4] Discoloration may suggest chemical degradation. It is recommended to discard the product and use a fresh vial that has been stored correctly.

Issue 2: Inconsistent or poor reactivity in experiments.

  • Question: I am experiencing inconsistent yields or failed reactions when using this compound. Could the stability of the compound be the issue?

  • Answer: Yes, inconsistent reactivity is a common consequence of compound degradation. If you have ruled out other experimental errors, it is highly probable that the integrity of your this compound has been compromised. This can happen even if there are no visible signs of degradation. Consider performing a purity analysis (e.g., NMR spectroscopy) on your current stock or using a new, unopened vial.

Issue 3: Solubility issues with the compound.

  • Question: I am having trouble dissolving this compound in a solvent in which it is reported to be soluble. What could be the problem?

  • Answer: While the hydrochloride salt form generally enhances aqueous solubility, difficulties with dissolution could be a sign of degradation or the presence of impurities.[6] Ensure you are using the correct solvent and concentration. If solubility issues persist, it may be indicative of product degradation, and a fresh sample should be used.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionSource(s)
Temperature 4°C[1]
Atmosphere Store under inert gas (e.g., Nitrogen)[1][4]
Moisture Protect from moisture; store in a dry place[1][2]
Light Protect from light[5]
Container Keep container tightly closed[2][3][4][5]
Ventilation Store in a well-ventilated area[2][3]

Table 2: Incompatible Materials with this compound

Class of MaterialSpecific ExamplesSource(s)
Strong Oxidizing Agents Peroxides, Nitrates[7]
Acids Strong mineral acids[7]
Acid Chlorides Acetyl chloride, Thionyl chloride[7]
Metals Copper, finely powdered metals[7]
Other Chlorine, Carbon dioxide[7]

Experimental Protocols

Protocol for Accelerated Stability Study of this compound

This protocol outlines a method to assess the stability of this compound under accelerated conditions.

1. Objective: To determine the stability of this compound under elevated temperature and humidity conditions over a defined period.

2. Materials:

  • This compound (new, unopened vial)

  • Climate-controlled stability chamber

  • Amber glass vials with airtight seals

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18)

  • NMR spectrometer

  • Reference standard for this compound

3. Methodology:

  • Initial Analysis (T=0):

    • Perform initial analysis on the fresh sample to establish baseline data.

    • Record the physical appearance (color, form).

    • Measure the purity using HPLC.

    • Obtain an NMR spectrum to confirm the structure and identify any initial impurities.

  • Sample Preparation:

    • Aliquot 10-20 mg of this compound into several amber glass vials.

    • Create three sets of samples for each storage condition.

    • One set of vials should be tightly sealed under ambient air.

    • A second set should be purged with nitrogen before sealing.

    • A third set can be left with a loose cap to simulate poor storage.

  • Storage Conditions:

    • Place the prepared vials into a stability chamber set to 40°C and 75% relative humidity (standard accelerated conditions).

    • Store a control set of vials at the recommended 4°C.

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points, for example: T=0, T=1 week, T=2 weeks, T=4 weeks, and T=8 weeks.

  • Analysis at Each Time Point:

    • At each time point, remove one vial from each condition set.

    • Record any changes in physical appearance.

    • Perform HPLC analysis to determine the purity and identify any degradation products.

    • (Optional) Perform NMR analysis to characterize any significant degradation products.

  • Data Analysis:

    • Compare the purity and impurity profiles of the stressed samples to the control samples and the T=0 data.

    • Plot the percentage of remaining this compound against time for each condition.

    • Calculate the degradation rate under each condition.

Mandatory Visualization

experimental_workflow Experimental Workflow for Stability Testing start Start: Fresh 2-Methylallylamine hydrochloride Sample initial_analysis Initial Analysis (T=0) - Physical Appearance - HPLC Purity - NMR Spectrum start->initial_analysis sample_prep Sample Preparation - Aliquot into amber vials - Create sets for different  storage conditions initial_analysis->sample_prep storage Storage Conditions - Accelerated: 40°C, 75% RH - Control: 4°C sample_prep->storage analysis_tp Analysis at Time Points (1, 2, 4, 8 weeks) storage->analysis_tp data_analysis Data Analysis - Compare to T=0 and control - Determine degradation rate analysis_tp->data_analysis end End: Stability Report data_analysis->end

Caption: Workflow for assessing the stability of this compound.

troubleshooting_guide Troubleshooting Guide for Stability Issues start Start: Experiencing Inconsistent Experimental Results check_compound Check 2-Methylallylamine hydrochloride Vial start->check_compound is_discolored Is the compound discolored or clumped? check_compound->is_discolored degraded Likely Degradation - Discard the vial - Use a fresh, properly  stored sample is_discolored->degraded Yes not_discolored No visual signs of degradation is_discolored->not_discolored No check_storage Review Storage Conditions - Stored at 4°C? - Tightly sealed? - Protected from moisture? not_discolored->check_storage improper_storage Improper Storage - Potential for unseen degradation - Use a fresh sample and  store correctly check_storage->improper_storage No proper_storage Storage Appears Correct check_storage->proper_storage Yes purity_analysis Consider Purity Analysis (e.g., NMR, HPLC) to confirm integrity proper_storage->purity_analysis other_issues If compound is pure, investigate other experimental parameters purity_analysis->other_issues

References

Technical Support Center: Recrystallization of 2-Methylallylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 2-Methylallylamine hydrochloride from ethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to address common issues encountered during this purification process.

Physical and Chemical Properties

A clear understanding of the compound's properties is crucial for a successful recrystallization.

PropertyValue
Chemical Name 2-Methylprop-2-en-1-amine hydrochloride[1]
CAS Number 28148-54-1[1]
Molecular Formula C₄H₁₀ClN[1]
Molecular Weight 107.58 g/mol [1][2]
Appearance White crystalline powder/solid[1][3][4]
Melting Point 179-184 °C[1][3][4]

Experimental Protocol: Recrystallization from Ethanol

Objective: To purify crude this compound by recrystallization from ethanol to achieve a purity of >95%.[1]

Materials:

  • Crude this compound

  • Anhydrous ethanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Preparation: Place a volume of ethanol in a clean, dry Erlenmeyer flask with a boiling chip or stir bar and gently heat it to its boiling point (approximately 78 °C).

  • Dissolution:

    • Place the crude this compound in a separate Erlenmeyer flask.

    • Add a minimal amount of the hot ethanol to the crude solid.

    • Swirl the flask and continue to add the hot solvent dropwise until the solid just dissolves. Avoid adding an excess of solvent to maximize the yield.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of impurities. After dissolution, you can add a small amount of activated charcoal to the hot solution and swirl. Caution: Do not add charcoal to a boiling solution as it may cause it to boil over. After a few minutes, perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Do not disturb the flask during this period.

    • Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize the precipitation of the crystals.[5]

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus with a Buchner funnel and a clean filter flask.

    • Wet the filter paper with a small amount of ice-cold ethanol.

    • Pour the cold slurry of crystals into the funnel and apply vacuum.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Use a minimal amount of cold solvent to avoid redissolving the product.

  • Drying:

    • Transfer the purified crystals to a clean, dry watch glass or drying dish.

    • Dry the crystals in a vacuum oven or air-dry them until a constant weight is achieved.

Troubleshooting Guide

This section addresses common problems that may be encountered during the recrystallization of this compound from ethanol.

FAQs

Q1: My this compound will not dissolve in the hot ethanol.

A1: There are a few possibilities:

  • Insufficient Solvent: You may not have added enough hot ethanol. Continue to add small portions of the hot solvent until the solid dissolves.

  • Insoluble Impurities: The crude product may contain insoluble impurities. If a significant amount of solid remains after adding a reasonable amount of hot solvent, perform a hot filtration to remove the insoluble material before proceeding with the crystallization.

  • Incorrect Solvent: While ethanol is a recommended solvent, the polarity of your crude material may have been altered by impurities.

Q2: No crystals are forming, even after cooling in an ice bath.

A2: This is a common issue, often due to:

  • Too Much Solvent: If an excess of solvent was used, the solution may not be supersaturated enough for crystals to form. You can try to gently boil off some of the solvent to concentrate the solution and then repeat the cooling process.

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass stirring rod. This creates a rough surface that can initiate crystal growth.

    • Seeding: Add a tiny crystal of the pure this compound (a "seed crystal") to the solution.

Q3: The product "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the dissolved solid separates as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high. To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil dissolves. Then, add a small amount of additional hot ethanol to dilute the solution and attempt the cooling process again.

  • Slower Cooling: Ensure the solution cools very slowly to encourage crystal lattice formation.

Q4: The crystal yield is very low.

A4: A low yield can be caused by several factors:

  • Using Too Much Solvent: As mentioned, excess solvent will retain more of your product in the solution.

  • Cooling Too Quickly: Rapid cooling can lead to smaller, less pure crystals and may not allow for complete precipitation.

  • Washing with Too Much Cold Solvent: Washing the crystals with an excessive amount of cold ethanol can dissolve a significant portion of your product.

  • Incomplete Precipitation: Ensure the solution has been sufficiently cooled in an ice bath to maximize crystal formation.

Q5: The purified crystals are still discolored.

A5: If your final product is not a white crystalline solid, it may still contain impurities. Consider the following:

  • Inadequate Decolorization: If you did not perform the optional decolorization step with activated charcoal, colored impurities may have been carried through.

  • Trapped Impurities: If the crystallization occurred too quickly, impurities may have become trapped within the crystal lattice. In this case, a second recrystallization may be necessary.

Visual Guides

Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization of this compound from ethanol.

RecrystallizationWorkflow A Start: Crude 2-Methylallylamine HCl B Dissolve in Minimum Hot Ethanol A->B C Hot Filtration (if insoluble impurities are present) B->C Optional D Slow Cooling to Room Temperature B->D C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry Crystals G->H I End: Pure Crystalline Product H->I

Caption: A flowchart of the recrystallization process.

Troubleshooting Decision Tree

This diagram provides a logical guide to troubleshooting common issues during recrystallization.

TroubleshootingDecisionTree cluster_NoCrystals cluster_OilingOut cluster_LowYield cluster_Discolored Start Problem Encountered NoCrystals No Crystals Formed Start->NoCrystals OilingOut Product 'Oiled Out' Start->OilingOut LowYield Low Crystal Yield Start->LowYield Discolored Discolored Crystals Start->Discolored TooMuchSolvent Too Much Solvent? NoCrystals->TooMuchSolvent ReheatAddSolvent Reheat and Add More Solvent OilingOut->ReheatAddSolvent CheckSolvent Review Solvent Amount and Washing Technique LowYield->CheckSolvent Charcoal Use Activated Charcoal in a Repeat Recrystallization Discolored->Charcoal Supersaturated Supersaturated? TooMuchSolvent->Supersaturated No BoilOff Boil Off Some Solvent TooMuchSolvent->BoilOff Yes ScratchSeed Scratch Flask or Add Seed Crystal Supersaturated->ScratchSeed Yes

Caption: A decision tree for troubleshooting recrystallization.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methylallylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 2-Methylallylamine hydrochloride, a valuable building block in the synthesis of various pharmaceuticals and functionalized polymers, can be prepared through several synthetic pathways. This guide provides a comparative overview of the established and alternative routes to this compound, complete with experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.

Comparison of Synthetic Routes

The choice of synthetic route to this compound is often dictated by factors such as precursor availability, desired scale, safety considerations, and required purity. Below is a summary of the key performance indicators for the primary synthetic methodologies.

Synthesis Route Starting Materials Overall Yield Purity Key Advantages Key Disadvantages
Ammonolysis of Methallyl Chloride 3-Chloro-2-methyl-1-propene (Methallyl Chloride), Ammonia, HClGood to High>98%Established and robust industrial method.Requires handling of gaseous ammonia and pressurized equipment. Formation of side products.
Hydrolysis of 2-Methylallyl Isothiocyanate 2-Methylallyl Isothiocyanate, Hydrochloric Acid~70-75% (estimated)HighAvoids the use of gaseous ammonia under pressure.Stability of the isothiocyanate precursor can be a concern.
Dehydrative Amination of 2-Methyl-2-propen-1-ol 2-Methyl-2-propen-1-ol, AmmoniaModerate to GoodGoodUtilizes a readily available alcohol precursor.Requires a catalyst and dehydrating conditions.
Ritter Reaction Isobutylene, Hydrogen Cyanide, H₂SO₄, H₂O, HClModerateGoodUtilizes inexpensive and readily available starting materials.Involves the use of highly toxic hydrogen cyanide and strong acids.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended for informational purposes and should be adapted and optimized for specific laboratory conditions and scales.

Ammonolysis of 3-Chloro-2-methyl-1-propene

This is the most common and industrially significant method for the preparation of this compound.

Experimental Protocol:

  • A solution of 3-chloro-2-methyl-1-propene in a suitable alcoholic solvent (e.g., ethanol) is prepared.

  • The solution is saturated with ammonia gas in a pressure reactor.

  • The reactor is sealed and heated. The reaction is typically carried out at elevated temperature and pressure.

  • After the reaction is complete, the reactor is cooled, and the excess ammonia and solvent are removed under reduced pressure.

  • The resulting free base of 2-methylallylamine is then treated with a solution of hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.

  • The crude this compound is collected by filtration, washed with a cold solvent, and dried.

  • Recrystallization from a suitable solvent, such as ethanol, can be performed to achieve higher purity. The final product is a colorless crystalline solid with a melting point of 179-181 °C.[1]

Hydrolysis of 2-Methylallyl Isothiocyanate

This route offers an alternative to the high-pressure ammonolysis method. The following protocol is adapted from the well-documented hydrolysis of the analogous allyl isothiocyanate.[2]

Experimental Protocol:

  • In a round-bottomed flask equipped with a reflux condenser, 2-methylallyl isothiocyanate is mixed with an excess of 20% hydrochloric acid.

  • The mixture is heated to reflux until the oily layer of the isothiocyanate disappears, indicating the completion of the hydrolysis. This may take several hours.

  • The reaction mixture is then concentrated by heating on a steam bath until crystallization begins.

  • The residue is cooled and the crude this compound is collected by filtration.

  • To isolate the free amine, the crude salt is dissolved in water and treated with a strong base (e.g., potassium hydroxide solution) until the solution is strongly alkaline.

  • The liberated 2-methylallylamine is then isolated by distillation.

  • The purified amine is subsequently dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the pure this compound. A yield of 70-73% can be expected based on the analogous reaction with allyl isothiocyanate.[2]

Dehydrative Amination of 2-Methyl-2-propen-1-ol

This method involves the direct reaction of an allylic alcohol with an amine source.

Experimental Protocol (Proposed):

  • In a pressure vessel, 2-methyl-2-propen-1-ol is dissolved in a suitable solvent.

  • A palladium catalyst, such as palladium acetate, and a multidentate phosphorus ligand are added to the solution.

  • The vessel is charged with ammonia.

  • The reaction mixture is heated under pressure.

  • Upon completion, the catalyst is removed by filtration.

  • The solvent and excess ammonia are removed under reduced pressure.

  • The resulting 2-methylallylamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Ritter Reaction of Isobutylene

The Ritter reaction provides a pathway from an alkene to an N-alkyl amide, which can then be hydrolyzed to the corresponding amine. The following is a proposed protocol based on the known Ritter reaction of isobutylene to form tert-butylamine.

Experimental Protocol (Proposed):

  • Isobutylene is bubbled through a mixture of hydrogen cyanide and a strong acid, such as sulfuric acid, in a suitable solvent like acetic acid at a controlled temperature.

  • The intermediate nitrilium ion is hydrolyzed by the addition of water to form N-(2-methylallyl)formamide.

  • The formamide is then hydrolyzed under acidic or basic conditions to yield 2-methylallylamine.

  • The amine is isolated and converted to the hydrochloride salt as described in the previous methods.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

ammonolysis methallyl_chloride 3-Chloro-2-methyl-1-propene free_base 2-Methylallylamine (Free Base) methallyl_chloride->free_base Ammonolysis ammonia Ammonia ammonia->free_base product This compound free_base->product hcl HCl hcl->product

Caption: Ammonolysis of Methallyl Chloride.

hydrolysis isothiocyanate 2-Methylallyl Isothiocyanate product This compound isothiocyanate->product Hydrolysis hcl_h2o HCl / H₂O hcl_h2o->product

Caption: Hydrolysis of Isothiocyanate.

dehydrative_amination alcohol 2-Methyl-2-propen-1-ol free_base 2-Methylallylamine (Free Base) alcohol->free_base Dehydrative Amination ammonia Ammonia ammonia->free_base catalyst Catalyst catalyst->free_base product This compound free_base->product hcl HCl hcl->product

Caption: Dehydrative Amination of Alcohol.

ritter_reaction isobutylene Isobutylene formamide N-(2-methylallyl)formamide isobutylene->formamide Ritter Reaction hcn HCN hcn->formamide h2so4 H₂SO₄ h2so4->formamide free_base 2-Methylallylamine (Free Base) formamide->free_base Hydrolysis hydrolysis Hydrolysis product This compound free_base->product hcl HCl hcl->product

Caption: Ritter Reaction Pathway.

References

A Comparative Guide to Analytical Methods for Purity Validation of 2-Methylallylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of 2-Methylallylamine hydrochloride purity. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, ensuring the quality and consistency of this critical chemical intermediate.

Introduction

This compound is a primary amine salt used in the synthesis of various active pharmaceutical ingredients (APIs). Accurate determination of its purity is crucial for ensuring the safety and efficacy of the final drug product. This guide explores and compares several analytical techniques suitable for this purpose, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, available equipment, and the intended application. The following table summarizes the key performance characteristics of the discussed methods for the analysis of this compound.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV with Derivatization)Quantitative NMR (qNMR)Acid-Base Titration
Principle Separation of volatile compounds based on their partitioning between a stationary and a mobile phase.Separation of compounds based on their differential distribution between a stationary and a mobile phase, with UV detection of a derivatized analyte.Intrinsic quantitative relationship between the number of nuclei and the NMR signal intensity, using a certified internal standard.Neutralization reaction between the amine hydrochloride (a weak acid) and a standardized base.
Specificity High, especially for volatile impurities.High, dependent on the selectivity of the column and derivatization reaction.Very high, provides structural information for impurity identification.Low, titrates total acidic and basic species.
Linearity (R²) > 0.999[1]> 0.999[2]Not applicable in the same sense, but shows excellent linearity over a wide dynamic range.> 0.999[3][4]
Accuracy (% Recovery) 95 - 105%98 - 102%[2]99.0 - 101.0%99.5 - 100.5%[3]
Precision (%RSD) < 2%< 2%< 1%< 0.5%[3]
Limit of Detection (LOD) Low (ng/mL range)[5]Low (µg/mL range)[2]Higher than chromatographic methods.High (mg/mL range).
Limit of Quantitation (LOQ) Low (ng/mL range)[5]Low (µg/mL range)[2]Higher than chromatographic methods.High (mg/mL range).
Throughput ModerateModerateLow to ModerateHigh
Impurity Profiling Good for volatile impurities.Good for non-volatile and UV-active impurities.Excellent for structural elucidation of unknown impurities.Not suitable.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Gas Chromatography (GC-FID)

Principle: The hydrochloride salt is first converted to the more volatile free base, which is then separated from other volatile impurities on a GC column and detected by a Flame Ionization Detector (FID).

Protocol:

  • Sample Preparation: Accurately weigh about 100 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol). Add 1 mL of 1 M sodium hydroxide to convert the salt to the free base. Vortex for 1 minute.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., n-butylamine).

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Detector: FID at 280 °C.

  • Quantification: Calculate the purity based on the peak area ratio of 2-Methylallylamine to the internal standard.

High-Performance Liquid Chromatography (HPLC-UV with Pre-column Derivatization)

Principle: As 2-Methylallylamine lacks a strong UV chromophore, pre-column derivatization with a UV-active reagent is necessary for sensitive detection. The derivatized amine is then separated by reverse-phase HPLC and quantified.

Protocol:

  • Derivatizing Agent: Prepare a solution of Dansyl Chloride (5 mg/mL) in acetonitrile.

  • Sample Preparation: Accurately weigh about 25 mg of this compound and dissolve it in 25 mL of 0.1 M borate buffer (pH 9.0).

  • Derivatization: To 1 mL of the sample solution, add 2 mL of the Dansyl Chloride solution. Heat at 60 °C for 30 minutes. Cool to room temperature and dilute with acetonitrile:water (50:50) to a final volume of 10 mL.

  • HPLC Conditions:

    • Column: C18 (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of A (0.1% trifluoroacetic acid in water) and B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Quantification: Calculate the purity based on the peak area of the derivatized 2-Methylallylamine against a standard curve.

Quantitative NMR (qNMR)

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.

Protocol:

  • Internal Standard: Accurately weigh a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Sample Preparation: Accurately weigh the this compound sample and add it to the same NMR tube.

  • Solvent: Add a known volume of a deuterated solvent (e.g., D₂O).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A standard 90° pulse sequence with a long relaxation delay (at least 5 times the longest T1 of the signals of interest).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 scans).

  • Data Processing and Quantification:

    • Apply Fourier transformation and phase correction.

    • Integrate a well-resolved signal of 2-Methylallylamine (e.g., the methyl protons) and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS * 100 where I is the integral, N is the number of protons, MW is the molecular weight, m is the mass, and P is the purity of the internal standard.[6]

Acid-Base Titration

Principle: The hydrochloride salt of the amine behaves as a weak acid and can be titrated with a strong base. The endpoint is determined potentiometrically or with a suitable indicator.

Protocol:

  • Sample Preparation: Accurately weigh about 200 mg of this compound and dissolve it in 50 mL of deionized water.

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Titration:

    • Titrate the sample solution with the standardized NaOH solution.

    • Monitor the pH using a calibrated pH meter.

    • The endpoint is the point of maximum inflection of the titration curve.

  • Calculation:

    • Calculate the purity using the following formula: Purity (%) = (V_NaOH * M_NaOH * MW_sample) / (m_sample) * 100 where V_NaOH is the volume of NaOH at the equivalence point, M_NaOH is the molarity of the NaOH solution, MW_sample is the molecular weight of this compound, and m_sample is the mass of the sample.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve basify Add NaOH (Free Base Formation) dissolve->basify add_is Add Internal Standard basify->add_is inject Inject into GC add_is->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Buffer weigh->dissolve derivatize Add Dansyl Chloride & Heat dissolve->derivatize dilute Dilute Sample derivatize->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak detect->integrate calculate Calculate Purity vs. Standard Curve integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Analysis weigh_is Weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_is->dissolve weigh_sample Weigh Sample weigh_sample->dissolve acquire Acquire NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve titrate Titrate with Standardized NaOH dissolve->titrate detect_ep Detect Endpoint (Potentiometric) titrate->detect_ep calculate Calculate Purity detect_ep->calculate

References

Comparative study of catalysts derived from 2-Methylallylamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of catalysts derived from 2-Methylallylamine hydrochloride, offering a comparative perspective on their performance in various chemical transformations. This guide is intended for researchers, scientists, and professionals in drug development, providing objective data and detailed experimental protocols to support catalyst selection.

Comparative Performance of Allylamine-Derived Catalysts

Catalysts derived from this compound and related allylamine ligands have demonstrated significant potential in a range of organic syntheses. Their performance is often compared with established catalytic systems based on other ligands. The following table summarizes key performance metrics for representative catalytic reactions, offering a comparative overview.

Catalyst SystemReaction TypeSubstrateYield (%)Enantiomeric Excess (ee, %)Reaction Time (h)Key Advantages
[Pt(η³-allyl)(DPP-Xantphos)]PF₆ Allylation of aminesAllyl alcohol, BenzylamineHighN/ANot SpecifiedEfficiently catalyzes allylation under mild conditions.[1]
Rh-MeO-BIPHEP Asymmetric HydroaminationAllyl amine, Morpholine9296.6:3.4 erNot SpecifiedHigh yields and excellent enantioselectivities for 1,2-diamine synthesis.[2]
Pd-FOP catalyst Asymmetric Allylic RearrangementProchiral allylic N-(4-methoxyphenyl)benzimidatesHigh81-95Not SpecifiedGood yields and high enantioselectivity for chiral allylic amides.[3]
Alternative Catalyst A (Rh-phosphine complex) HydroformylationPropene>95N/A1High turnover numbers and good regioselectivity.[4]
Alternative Catalyst B (Pd/phosphine ligand) Allylic AminationAllylic alcoholsHighup to 92Not SpecifiedEffective for the synthesis of a variety of allylic amines.[5]

Note: The data presented is a synthesis of results from different studies and may not represent a direct head-to-head comparison under identical conditions. DPP-Xantphos and MeO-BIPHEP are examples of ligands that can be conceptually related to functionalized allylamine derivatives in the context of metal-ligand coordination chemistry.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the synthesis of a platinum-based catalyst and a general procedure for a rhodium-catalyzed asymmetric hydroamination.

Protocol 1: Synthesis of a Platinum(II) Amine Complex

This protocol is a generalized method for the synthesis of platinum(II) complexes with amine ligands, which can be adapted for 2-Methylallylamine.

  • Materials: K₂PtCl₄, this compound, deionized water.

  • Procedure:

    • Dissolve K₂PtCl₄ (1 mmol) in 10 mL of deionized water.

    • In a separate flask, dissolve this compound (2 mmol) in 15 mL of warm deionized water.

    • Mix the two solutions.

    • Maintain the reaction mixture in the dark at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • The reaction may take several days to weeks to go to completion.

    • The resulting precipitate is filtered, washed with water, and dried to yield the platinum(II) complex.[6]

Protocol 2: Rhodium-Catalyzed Asymmetric Hydroamination

This protocol outlines a general procedure for the enantioselective hydroamination of an allyl amine.

  • Materials: Rh(nbd)₂BF₄, chiral bisphosphine ligand (e.g., MeO-BIPHEP), allyl amine substrate, secondary amine nucleophile (e.g., morpholine), 1,2-dimethoxyethane (DME) as solvent.

  • Procedure:

    • In a glovebox, add Rh(nbd)₂BF₄ and the chiral ligand to a vial.

    • Add the desired amount of solvent (DME) and stir the mixture to form the catalyst complex.

    • In a separate vial, add the allyl amine substrate and the secondary amine nucleophile.

    • Transfer the catalyst solution to the substrate mixture.

    • Seal the reaction vessel and stir at the desired temperature.

    • Monitor the reaction for conversion.

    • Upon completion, the product can be purified by chromatography.[2]

Visualizations

Catalytic Cycle for Palladium-Catalyzed Allylic Amination

The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed allylic amination, a reaction where allylamine-derived catalysts or their alternatives are often employed.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Allylic Substrate PiAllyl π-allyl Pd(II) Complex OxAdd->PiAllyl NucAttack Nucleophilic Attack (Amine) PiAllyl->NucAttack Amine PdAmine Pd(II)-Amine Complex NucAttack->PdAmine RedElim Reductive Elimination PdAmine->RedElim Product Allylic Amine Product RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: A simplified catalytic cycle for palladium-catalyzed allylic amination.

Experimental Workflow for Catalyst Optimization

This diagram outlines a typical workflow for the screening and optimization of a new catalytic system.

G cluster_0 Catalyst Development Workflow A Catalyst Synthesis Ligand Preparation Metal Complexation B Initial Screening Test Reaction Vary Ligands & Metals A->B C Parameter Optimization Solvent, Temperature, Concentration Catalyst Loading B->C C->B Re-screen if needed D Substrate Scope Test with Diverse Substrates Evaluate Yield & Selectivity C->D E Mechanistic Studies Kinetics, Intermediates DFT Calculations D->E

Caption: A general workflow for the development and optimization of a catalytic process.

References

A Comparative Analysis of Polymers: 2-Methylallylamine HCl vs. Allylamine HCl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and material science, the choice of cationic polymers is critical in designing effective delivery systems and functional materials. This guide provides a detailed comparison of the performance characteristics of polymers derived from 2-Methylallylamine hydrochloride and the more commonly used allylamine hydrochloride. While extensive data is available for poly(allylamine hydrochloride) (PAH), information on poly(this compound) (PMAH) is less prevalent in publicly accessible literature, presenting a challenge for a direct, data-rich comparison. This guide, therefore, synthesizes the available information on PAH and outlines the expected influences of the additional methyl group in PMAH on its physicochemical properties.

I. Physicochemical Properties

The structural difference between the two monomers—the presence of a methyl group on the second carbon of the allyl chain in 2-methylallylamine—is expected to significantly influence the resulting polymer's properties.

Table 1: Comparison of Physicochemical Properties

PropertyPoly(allylamine hydrochloride) (PAH)Poly(this compound) (PMAH)Expected Influence of the Methyl Group
Molecular Weight ( g/mol ) 12,000 - 17,500[1]Data not publicly availableThe methyl group may introduce steric hindrance, potentially leading to lower molecular weight polymers under similar polymerization conditions.
Glass Transition Temp. (Tg) 225 °C[1][2]Data not publicly availableThe increased chain stiffness due to the methyl group is expected to result in a higher glass transition temperature.
Thermal Decomposition Decomposes in stages, complete at ~650-700°C[3]Data not publicly availableThe additional methyl group may slightly alter the decomposition profile, but significant changes are not anticipated.
Solubility Soluble in water[4]Expected to be water-solubleThe hydrochloride salt form promotes water solubility. The methyl group may slightly decrease solubility in highly polar solvents.

II. Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of these polymers are crucial for reproducible research.

A. Polymer Synthesis

1. Synthesis of Poly(allylamine hydrochloride) (PAH)

This protocol is based on free radical polymerization in an aqueous solution.[5]

  • Materials: Allylamine hydrochloride (monomer), 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (initiator), deionized water (solvent).

  • Procedure:

    • Prepare a 70% (w/w) aqueous solution of allylamine hydrochloride in a four-necked flask equipped with a nitrogen inlet, stirrer, thermometer, and reflux condenser.

    • Prepare a separate initiator solution by dissolving 2,2'-Azobis(2-methylpropionamidine) dihydrochloride in deionized water.

    • Add the initiator solution to the monomer solution.

    • Stir the reaction mixture at 50°C under a nitrogen atmosphere for 10 hours.

    • Cease stirring and continue the polymerization for an additional 40 hours at 50°C.

    • The resulting polymer solution can be purified by precipitation in a non-solvent like methanol.

2. Synthesis of Poly(this compound) (PMAH)

  • Materials: this compound (monomer), a suitable water-soluble azo initiator (e.g., 2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride), deionized water (solvent).

  • Hypothetical Procedure:

    • Dissolve this compound in deionized water in a reaction vessel equipped for inert atmosphere operation.

    • Deoxygenate the solution by purging with nitrogen.

    • Add the water-soluble azo initiator.

    • Heat the reaction mixture under a nitrogen atmosphere at a temperature appropriate for the chosen initiator (typically 50-70°C) for a defined period (e.g., 24-48 hours).

    • The polymer can be isolated by precipitation in a non-solvent such as acetone or methanol.

B. Polymer Characterization

1. Molecular Weight Determination (Size Exclusion Chromatography - SEC)

  • Instrumentation: A standard SEC system equipped with a refractive index (RI) detector.

  • Columns: Aqueous compatible columns (e.g., Shodex SB-806M HQ).[7][8]

  • Eluent: An aqueous buffer, for example, 0.5M acetic acid with 0.1-0.2M sodium nitrate, is crucial to suppress ionic and hydrophobic interactions between the cationic polymer and the column packing material.[7][8]

  • Calibration: Use appropriate polymer standards (e.g., polyethylene glycol) to generate a calibration curve.

  • Sample Preparation: Dissolve the polymer in the eluent at a known concentration.

2. Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC) [9][10][11]

  • TGA:

    • Heat a small sample of the polymer under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

    • Record the weight loss as a function of temperature to determine the decomposition profile.

  • DSC:

    • Heat a small sample of the polymer under a controlled atmosphere at a constant heating rate.

    • Record the heat flow to or from the sample to determine the glass transition temperature (Tg).

III. Visualizing Experimental and Logical Workflows

Diagram 1: General Polymer Synthesis and Characterization Workflow

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Monomer (Allylamine HCl or 2-Methylallylamine HCl) Reaction Free Radical Polymerization Monomer->Reaction Solvent Solvent (Deionized Water) Solvent->Reaction Initiator Initiator (Azo compound) Initiator->Reaction Purification Purification (Precipitation) Reaction->Purification Polymer Dried Polymer Purification->Polymer SEC Size Exclusion Chromatography (SEC) Polymer->SEC TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC MW Molecular Weight & Polydispersity SEC->MW ThermalStability Thermal Stability TGA->ThermalStability Tg Glass Transition Temperature (Tg) DSC->Tg

Caption: Workflow for polymer synthesis and characterization.

Diagram 2: Logical Relationship of Monomer Structure to Polymer Properties

G cluster_monomer Monomer Structure cluster_polymer Expected Polymer Properties Allylamine Allylamine HCl (-CH2-CH=CH2) PAH_props Poly(allylamine HCl) - Flexible Chain - Known Tg Allylamine->PAH_props Methylallylamine 2-Methylallylamine HCl (-CH2-C(CH3)=CH2) PMAH_props Poly(2-methylallylamine HCl) - Increased Steric Hindrance - Potentially Higher Tg Methylallylamine->PMAH_props Methyl group addition

References

Validating the Structure of 2-Methylallylamine Hydrochloride: A Comparative ¹H NMR Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of starting materials and intermediates is paramount. This guide provides a comparative analysis for validating the structure of 2-Methylallylamine hydrochloride using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a powerful analytical technique for elucidating molecular structure. This guide contrasts its expected ¹H NMR spectrum with those of structurally related amine hydrochlorides, offering experimental data to support structural verification.

Comparison of ¹H NMR Data

The structural uniqueness of this compound is clearly reflected in its ¹H NMR spectrum. The presence and specific chemical shifts of the methyl, methylene, and vinyl protons provide a distinct fingerprint. When compared to its isomers and related structures, significant differences in the spectra emerge, allowing for confident identification.

Below is a table summarizing the predicted and experimental ¹H NMR chemical shifts for this compound and its structural alternatives in a deuterated solvent, typically Deuterium Oxide (D₂O). The use of D₂O simplifies the spectrum by exchanging the acidic amine protons (-NH₃⁺) with deuterium, causing their signal to disappear.

Compound NameStructureProton AssignmentPredicted/Experimental Chemical Shift (δ ppm)Multiplicity
This compound
alt text
a: =CH₂ (vinyl)~4.9-5.1[1]Singlet/Narrow Multiplet
b: -CH₂- (methylene)Not explicitly foundSinglet
c: -CH₃ (methyl)Not explicitly foundSinglet
Allylamine hydrochloride
alt text
a: =CH₂ (vinyl)Not explicitly foundMultiplet
b: -CH= (vinyl)Not explicitly foundMultiplet
c: -CH₂- (methylene)Not explicitly foundMultiplet
d: -NH₃⁺8.4[2]Singlet
Crotylamine hydrochloride (trans-isomer)
alt text
a: =CH- (vinyl)Not explicitly foundMultiplet
b: =CH- (vinyl)Not explicitly foundMultiplet
c: -CH₂- (methylene)Not explicitly foundMultiplet
d: -CH₃ (methyl)Not explicitly foundDoublet

Note: The integration of the peaks for this compound is expected to show a 2:2:3 ratio for the vinyl, methylene, and methyl protons, respectively, which is a key identifier.[1]

Experimental Protocol: ¹H NMR Sample Preparation

Accurate and reproducible ¹H NMR data relies on meticulous sample preparation. The following protocol is a standard procedure for preparing amine hydrochloride samples for analysis.

Materials:

  • This compound (5-10 mg)

  • Deuterium Oxide (D₂O, 99.8%+)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer (optional)

Procedure:

  • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of Deuterium Oxide (D₂O) to the NMR tube using a clean pipette.

  • Cap the NMR tube securely and gently invert it several times to dissolve the sample. A vortex mixer can be used for a short duration to ensure homogeneity.

  • Visually inspect the solution to ensure the sample is fully dissolved and there is no particulate matter.

  • Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Logical Workflow for Structural Validation

The process of validating the structure of this compound using ¹H NMR follows a logical progression, from sample preparation to spectral analysis and comparison. This workflow ensures a systematic and thorough confirmation of the compound's identity.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis cluster_3 Structural Confirmation A Weigh 5-10 mg of 2-Methylallylamine HCl B Dissolve in 0.6-0.7 mL D₂O in an NMR tube A->B C Ensure complete dissolution B->C D Acquire ¹H NMR Spectrum C->D E Identify Chemical Shifts (δ) D->E F Determine Signal Multiplicity (singlet, doublet, etc.) D->F G Calculate Peak Integration Ratios D->G H Compare experimental data with predicted spectrum and literature values E->H F->H G->H I Compare with spectra of structural isomers (e.g., Crotylamine HCl) H->I J Confirm Structure of 2-Methylallylamine HCl I->J

A flowchart illustrating the ¹H NMR validation process.

By following this structured approach of data comparison, adhering to a precise experimental protocol, and applying a logical workflow, researchers can confidently validate the structure of this compound, ensuring the integrity of their subsequent research and development activities.

References

Comparative Reactivity of 2-Methylallylamine Hydrochloride and Other Allylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between structurally similar compounds is paramount for optimizing synthetic routes and developing novel molecular entities. This guide provides a comparative analysis of the reactivity of 2-Methylallylamine hydrochloride against other common allylamines, such as allylamine and diallylamine. The comparison is supported by theoretical principles and available experimental data.

Introduction to Allylamine Reactivity

Allylamines are a class of organic compounds characterized by the presence of both an amine functional group and a carbon-carbon double bond. This dual functionality imparts a rich and versatile reactivity profile, making them valuable building blocks in organic synthesis. Their reactivity is primarily governed by the nucleophilicity of the amine and the susceptibility of the double bond to addition reactions. The presence of substituents on the allyl backbone, as in the case of 2-Methylallylamine, can significantly influence this reactivity through electronic and steric effects.

Basicity and Nucleophilicity: The Role of the Methyl Group

Table 1: Comparison of Basicity (pKa of Conjugate Acid)

CompoundStructurepKa of Conjugate Acid (approximate)Key Influencing Factors
AmmoniaNH₃9.25Reference
AllylamineCH₂=CHCH₂NH₂9.49Standard allylic amine
2-Methylallylamine CH₂=C(CH₃)CH₂NH₂~9.7 - 10.6+I effect of the methyl group increases basicity[1]
Diallylamine(CH₂=CHCH₂)₂NH~9.3Increased steric hindrance, two electron-withdrawing allyl groups

Note: Precise pKa values for this compound were not found in the immediate search results; the provided range is an estimation based on the expected electronic effect of the methyl group on similar alkylamines.

Reactivity in Common Organic Transformations

The interplay of electronic and steric effects dictates the relative reactivity of this compound in various chemical reactions compared to other allylamines.

Acylation Reactions

Acylation of amines with reagents like acid chlorides or anhydrides is a fundamental transformation forming amides. The rate of this reaction is directly proportional to the nucleophilicity of the amine.

Reactivity Trend: 2-Methylallylamine > Allylamine > Diallylamine

The electron-donating methyl group in 2-Methylallylamine enhances the nucleophilicity of the nitrogen atom, leading to a faster reaction rate compared to allylamine. Diallylamine, being a secondary amine, is generally less reactive than primary amines due to increased steric hindrance around the nitrogen atom.

Experimental Protocol: Comparative Acylation of Allylamines

A representative protocol to compare the acylation rates would involve the following steps:

  • Preparation of Reactants: Prepare equimolar solutions of this compound, allylamine, and diallylamine in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride salt and the HCl byproduct.

  • Initiation of Reaction: Add a limiting amount of an acylating agent (e.g., benzoyl chloride) to each amine solution at a constant temperature.

  • Monitoring Reaction Progress: Withdraw aliquots from each reaction mixture at regular intervals and quench the reaction. Analyze the aliquots using a suitable technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the amide product over time.

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rates for each allylamine.

Acylation_Workflow

Nucleophilic Addition to Electrophilic Alkenes (Michael Addition)

The addition of the amine nucleophile to an activated alkene (e.g., an α,β-unsaturated carbonyl compound) is another important reaction. The increased nucleophilicity of 2-Methylallylamine suggests it would react faster than allylamine.

Reactivity Trend: 2-Methylallylamine > Allylamine

Table 2: Hypothetical Comparative Yields in Michael Addition

AmineElectrophilic AlkeneReaction ConditionsHypothetical Yield (%)
AllylamineMethyl acrylateRoom temp, 24h75
2-Methylallylamine Methyl acrylateRoom temp, 24h85

Note: This table is illustrative, as direct comparative experimental data was not found. The higher yield for 2-methylallylamine is predicted based on its increased nucleophilicity.

Michael_Addition

Polymerization

Allylamines can undergo polymerization to form poly(allylamine)s, which have various industrial applications. However, the radical polymerization of allylic monomers can be challenging due to degradative chain transfer. The methyl group in 2-methylallylamine can influence the polymerization kinetics. The stability of the resulting radical after a chain transfer event can affect the overall rate and molecular weight of the polymer.

While direct comparative kinetic data is scarce, studies on the polymerization of allylamine hydrochloride have been conducted.[2] It is plausible that the methyl group in 2-methylallylamine could affect the rate of polymerization and the properties of the resulting polymer, but further experimental data is needed for a definitive comparison.

Experimental Protocol: Comparative Polymerization of Allylamines

  • Monomer Preparation: Prepare aqueous solutions of this compound and allylamine hydrochloride of the same concentration.

  • Initiator: Use a water-soluble radical initiator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (V-50).

  • Polymerization: Carry out the polymerization at a constant temperature in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the conversion of monomer to polymer over time using techniques like gravimetry (by precipitating the polymer) or spectroscopy.[3][4][5]

  • Characterization: Characterize the resulting polymers for their molecular weight and polydispersity using techniques like gel permeation chromatography (GPC).

Polymerization_Workflow

Palladium-Catalyzed Allylic Amination

In palladium-catalyzed allylic amination, an amine displaces a leaving group on an allylic substrate. The nucleophilicity of the amine is a key factor. The higher nucleophilicity of 2-Methylallylamine would suggest a faster reaction rate compared to allylamine. However, steric hindrance from the methyl group, especially with bulky allylic substrates or bulky phosphine ligands on the palladium catalyst, could potentially retard the reaction.

Table 3: Factors Influencing Reactivity in Pd-Catalyzed Allylic Amination

AllylamineElectronic EffectSteric EffectPredicted Relative Rate
AllylamineBaselineMinimalReference
2-Methylallylamine Increased nucleophilicity (+I)Potential for steric hindranceGenerally faster, but can be substrate/ligand dependent
DiallylamineLess nucleophilic (secondary amine)Higher steric hindranceSlower

Pd_Catalyzed_Amination

Conclusion

In general, the presence of the electron-donating methyl group renders 2-Methylallylamine more nucleophilic and basic than allylamine. This electronic enhancement is expected to lead to faster reaction rates in many common transformations such as acylation and nucleophilic additions. However, steric hindrance introduced by the methyl group can become a significant factor, particularly in reactions involving bulky substrates or catalysts, potentially attenuating its reactivity.

For diallylamine , the presence of two allyl groups and its secondary amine nature generally result in lower reactivity compared to primary allylamines due to both steric and electronic factors.

The choice of allylamine for a specific synthetic application will therefore depend on a careful consideration of these competing electronic and steric effects in the context of the desired transformation. Further quantitative kinetic studies are warranted to provide a more definitive and nuanced understanding of the relative reactivities of these valuable synthetic building blocks.

References

A Comparative Guide to the Efficacy of 99mTc-MIBI from Different Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Technetium-99m Methoxyisobutylisonitrile (⁹⁹ᵐTc-MIBI), a cornerstone in myocardial perfusion imaging, is critically dependent on the quality of its precursors. The synthesis of the MIBI ligand and its subsequent formulation into a radiolabeling kit can significantly influence the yield, radiochemical purity (RCP), and stability of the final radiopharmaceutical product. This guide provides an objective comparison of MIBI synthesized from different precursors, supported by experimental data and detailed protocols.

Data Presentation: Performance of MIBI Precursors

The synthesis of the active ligand, 2-methoxyisobutylisonitrile (MIBI), and its stabilization as a copper(I) complex, typically tetrakis(2-methoxyisobutylisonitrile)copper(I) tetrafluoroborate ([Cu(MIBI)₄]BF₄), is a multi-step process. The overall yield of this synthesis is a key performance indicator of the precursor's manufacturing efficiency. Variations in reported yields highlight the impact of different synthetic methodologies.

Precursor Synthesis AttributeReported Yield (Method A)Reported Yield (Method B)Key Implications
Overall Yield of MIBI Ligand ~25%[1]85% (in four steps)[2]A higher yield indicates a more efficient and cost-effective synthesis of the essential ligand.
Final Product Purity Standard quality agreement[1]>99% (HPLC purified)[2]High purity of the [Cu(MIBI)₄]BF₄ precursor is crucial for ensuring high radiochemical purity of the final ⁹⁹ᵐTc-MIBI.
Radiochemical Purity (RCP) of ⁹⁹ᵐTc-MIBI >97%[3]>95%[4]Both precursors lead to high RCP, meeting the pharmacopeial requirement of >90%.
Stability High stability reported[3]Stable for clinical use[2]The precursor's quality contributes to the stability of the final lyophilized kit and the reconstituted radiopharmaceutical.

Experimental Protocols

Synthesis of MIBI Precursor: [Cu(MIBI)₄]BF₄

This protocol describes a general, multi-step synthesis for the MIBI ligand and its conversion to the copper(I) complex, which is the precursor used in commercial radiopharmaceutical kits.

Step 1: Synthesis of 2-methoxyisobutylisonitrile (MIBI) Ligand

The synthesis of the MIBI ligand can be achieved through various organic chemistry routes. One common approach involves a four-step process starting from commercially available materials, which has been reported to achieve an overall yield of up to 85%.[2] Another reported synthesis achieved a yield of approximately 25%.[1]

Step 2: Formation of the Copper(I) MIBI Complex

  • Reaction: The synthesized MIBI ligand is reacted with a copper(I) salt, such as cuprous chloride, in an ethanol medium under an inert atmosphere.[2]

  • Anion Exchange: The resulting tetra(2-Methoxyisobutylisonitrile) Copper(I) chloride is then treated with sodium tetrafluoroborate in an aqueous solution to yield [Cu(MIBI)₄]BF₄.[2]

  • Purification: The final product is purified by crystallization to achieve a purity of greater than 99%, which is verified by High-Performance Liquid Chromatography (HPLC).[2]

  • Characterization: The structure and identity of the precursor are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and elemental analysis.[2]

Preparation and Quality Control of ⁹⁹ᵐTc-MIBI Injection

The lyophilized kit containing the [Cu(MIBI)₄]BF₄ precursor is the starting point for the preparation of the final radiopharmaceutical.

Preparation Protocol:

  • Reconstitution: Aseptically add a sterile, non-pyrogenic solution of sodium pertechnetate (⁹⁹ᵐTcO₄⁻) in saline to the lyophilized vial containing the MIBI precursor, a reducing agent (e.g., stannous chloride), and stabilizing agents (e.g., sodium citrate, L-cysteine).[5][6]

  • Heating: The vial is heated in a boiling water bath for a specified time (typically 10 minutes) to facilitate the ligand exchange reaction, where the technetium-99m displaces the copper from the complex.[7]

  • Cooling: The vial is then cooled to room temperature before quality control testing and patient administration.

Quality Control Protocol:

  • Radiochemical Purity (RCP) Assessment: The RCP is determined to quantify the percentage of radioactivity associated with the desired ⁹⁹ᵐTc-MIBI complex.

  • Chromatography: Instant Thin Layer Chromatography (ITLC) or HPLC is commonly used for this purpose.[8]

    • Stationary Phase: Silica gel impregnated glass fiber sheets (ITLC-SG).

    • Mobile Phase: Acetone, 0.9% NaCl, or methyl ethyl ketone can be used as solvents to separate ⁹⁹ᵐTc-MIBI from impurities like free pertechnetate (⁹⁹ᵐTcO₄⁻) and reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂).[8]

  • Quantification: The radioactivity on the chromatography strip is measured using a suitable counter. The RCP should be greater than 90% for clinical use.[8]

Visualizations

G Synthesis Pathway of MIBI Precursor cluster_0 MIBI Ligand Synthesis cluster_1 Copper Complex Formation cluster_2 Final Product Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Step 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2 MIBI Ligand MIBI Ligand Intermediate 2->MIBI Ligand Step 3 & 4 [Cu(MIBI)4]BF4 Precursor [Cu(MIBI)4]BF4 Precursor MIBI Ligand->[Cu(MIBI)4]BF4 Precursor Reaction with CuCl Cuprous Chloride Cuprous Chloride Sodium Tetrafluoroborate Sodium Tetrafluoroborate Sodium Tetrafluoroborate->[Cu(MIBI)4]BF4 Precursor Anion Exchange Lyophilized Kit Lyophilized Kit [Cu(MIBI)4]BF4 Precursor->Lyophilized Kit Formulation

Caption: Synthesis pathway of the [Cu(MIBI)₄]BF₄ precursor for ⁹⁹ᵐTc-MIBI kits.

G Experimental Workflow for 99mTc-MIBI Efficacy Comparison Start Start MIBI Kit A (Precursor A) MIBI Kit A (Precursor A) Start->MIBI Kit A (Precursor A) MIBI Kit B (Precursor B) MIBI Kit B (Precursor B) Start->MIBI Kit B (Precursor B) Radiolabeling Radiolabeling MIBI Kit A (Precursor A)->Radiolabeling Add 99mTcO4- & Heat MIBI Kit B (Precursor B)->Radiolabeling Add 99mTcO4- & Heat Quality Control Quality Control Radiolabeling->Quality Control RCP Analysis (TLC/HPLC) RCP Analysis (TLC/HPLC) Quality Control->RCP Analysis (TLC/HPLC) Stability Assay Stability Assay Quality Control->Stability Assay Comparison Table Comparison Table RCP Analysis (TLC/HPLC)->Comparison Table Stability Assay->Comparison Table Conclusion Conclusion Comparison Table->Conclusion

Caption: Workflow for comparing the efficacy of ⁹⁹ᵐTc-MIBI from different precursor kits.

References

Safety Operating Guide

Personal protective equipment for handling 2-Methylallylamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal protocols for the handling of 2-Methylallylamine hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.

Hazard Identification and Safety Data Summary

This compound is a chemical that requires careful handling due to its potential health effects. It is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Harmful if swallowed.

  • May cause an allergic skin reaction.

PropertyValue
CAS Number 28148-54-1
Molecular Formula C₄H₁₀ClN
Molecular Weight 107.58 g/mol
Form Solid
Melting Point 179-184 °C
Storage Temperature 4°C, under nitrogen, away from moisture
Signal Word Warning

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

EquipmentSpecification
Hand Protection Chemical-resistant, impervious gloves such as nitrile rubber.[2][3]
Eye/Face Protection Safety glasses with side-shields or chemical goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
Skin and Body Protection A lab coat or protective clothing to prevent skin exposure.[4] In cases of potential splashing, chemically resistant safety footwear should be worn.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask type N95 (US), if exposure limits are exceeded or if irritation is experienced.[4]

Step-by-Step Handling Protocol

Adherence to this protocol is crucial for the safe handling of this compound.

3.1. Pre-Handling Preparations

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably in a chemical fume hood.[4][5]

  • Emergency Equipment: Confirm that an eye wash station and safety shower are in close proximity and are operational.[4]

  • Review SDS: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound before use.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

3.2. Handling the Compound

  • Grounding: When transferring the solid, consider grounding equipment to prevent static discharge, although specific information on its sensitivity to static is not available.

  • Avoid Dust Formation: Handle the solid carefully to avoid generating dust.[4][5] Use dry, clean-up procedures if any material is spilled.[6]

  • Portioning: Weigh and transfer the chemical in a designated area, such as a fume hood, to minimize inhalation exposure.

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[4][5]

  • Ingestion Prevention: Do not eat, drink, or smoke in the handling area.[7]

3.3. Post-Handling Procedures

  • Decontamination: Clean the work area thoroughly after handling is complete.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling.

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere as it is hygroscopic.[4][8]

  • PPE Removal: Remove and properly dispose of contaminated gloves and other disposable PPE.[2] Reusable PPE should be decontaminated according to manufacturer's instructions.

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

Exposure TypeFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.[4]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor/physician if you feel unwell.[5]
Accidental Release Ensure adequate ventilation. Avoid dust formation. Sweep up and shovel into suitable, labeled containers for disposal.[4][5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

5.1. Waste Collection

  • Segregation: Do not mix this compound waste with other waste streams.

  • Labeling: Collect all waste, including contaminated PPE, in a designated, clearly labeled, and tightly sealed container.

  • Container Integrity: Use containers that are appropriate for chemical waste and ensure they are not leaking.

5.2. Disposal Procedure

  • Approved Facility: Dispose of the contents and container at an approved waste disposal plant.[7]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.

  • Original Containers: Whenever possible, leave the chemical in its original container for disposal.

Workflow for Handling and Disposal of this compound

Operational Workflow: this compound prep 1. Pre-Handling - Check Ventilation & Emergency Equipment - Review SDS - Don PPE handling 2. Handling - Work in Fume Hood - Avoid Dust Formation - Avoid Contact prep->handling Proceed post_handling 3. Post-Handling - Clean Work Area - Wash Hands - Store Properly handling->post_handling Complete emergency Emergency Procedures - Eye/Skin Contact - Inhalation - Ingestion - Spill handling->emergency If Exposure/Spill Occurs disposal 4. Disposal - Segregate Waste - Label Container - Dispose via Approved Facility post_handling->disposal Generate Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylallylamine hydrochloride
Reactant of Route 2
2-Methylallylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.